Wee1-IN-7
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H28N10O |
|---|---|
分子量 |
520.6 g/mol |
IUPAC 名称 |
6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enyl-1-(6-pyrazin-2-yl-2-pyridinyl)pyrazolo[3,4-d]pyrimidin-3-one |
InChI |
InChI=1S/C28H28N10O/c1-3-13-37-27(39)22-18-31-28(32-20-7-9-21(10-8-20)36-16-14-35(2)15-17-36)34-26(22)38(37)25-6-4-5-23(33-25)24-19-29-11-12-30-24/h3-12,18-19H,1,13-17H2,2H3,(H,31,32,34) |
InChI 键 |
ZZFKEZYGYPWBGP-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Wee1-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wee1-IN-7, also identified as compound 12h, has emerged as a potent and orally active inhibitor of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] With a half-maximal inhibitory concentration (IC50) of 2.1 nM, this small molecule demonstrates significant potential in oncology research and development.[1] Preclinical studies have highlighted its ability to induce apoptosis and cause S-phase cell cycle arrest in cancer cells, leading to substantial antitumor activity in vivo. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and data presented for ease of comparison and replication.
Introduction to Wee1 Kinase
Wee1 is a nuclear serine/threonine kinase that plays a pivotal role in cell cycle regulation, primarily at the G2/M checkpoint.[2][3] Its main function is the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1), which prevents premature entry into mitosis, allowing time for DNA repair.[2][3] In many cancer cells with a defective G1 checkpoint (often due to p53 mutations), the G2/M checkpoint becomes crucial for survival. Therefore, inhibiting Wee1 is a promising therapeutic strategy to force cancer cells with damaged DNA into mitosis, leading to mitotic catastrophe and apoptosis.
Discovery of this compound
This compound was identified through a focused drug discovery program aimed at developing highly selective and potent Wee1 inhibitors with favorable pharmacokinetic profiles. The pyrazolo[1,5-a]pyrimidine scaffold was identified as a promising starting point for inhibitor design. Structure-activity relationship (SAR) studies led to the optimization of this core structure, culminating in the synthesis of this compound (compound 12h). This compound exhibited superior potency and selectivity for Wee1 kinase.
Synthesis of this compound
While the specific, step-by-step synthesis protocol for this compound is detailed in the primary research article "Advanced Design, Synthesis, and Evaluation of Highly Selective Wee1 Inhibitors: Enhancing Pharmacokinetics and Antitumor Efficacy," this information is not publicly available in its entirety. However, the general synthesis of the pyrazolo[1,5-a]pyrimidine core, which is central to this compound, involves multi-step reactions. These typically include cyclization, condensation, and three-component reactions. Microwave-assisted synthesis has also been shown to be an efficient method for preparing such compounds.
Quantitative Data
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity and properties.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| Wee1 Kinase IC50 | 2.1 nM | - | [1] |
| Cell Viability IC50 | 84 nM | A427 | [1] |
| Cell Viability IC50 | 82 nM | Lovo | [1] |
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Lovo CDX Xenograft Mice | 60 mg/kg (p.o., daily) | 27 days | 88% | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Wee1 Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against Wee1 kinase.
Materials:
-
Recombinant human Wee1 enzyme
-
Wee1 kinase substrate (e.g., a peptide containing the CDK1 phosphorylation site)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™ or LanthaScreen™)
-
96-well or 384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase assay buffer.
-
In a multi-well plate, add the recombinant Wee1 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the enzyme and inhibitor for a predefined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the Wee1 substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7][8]
Materials:
-
Cancer cell lines (e.g., A427, Lovo)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[9][10][11]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells promptly using a flow cytometer.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.[12][13][14][15][16]
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with different concentrations of this compound or vehicle control for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
In Vivo Antitumor Efficacy in a Lovo CDX Xenograft Model
This protocol provides a general framework for assessing the in vivo antitumor activity of this compound in a Lovo cell line-derived xenograft (CDX) mouse model.[17][18]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Lovo human colorectal cancer cells
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of Lovo cells (typically mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 60 mg/kg) or vehicle control orally to the respective groups daily.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week) and monitor the body weight of the mice.
-
Continue the treatment for a predetermined period (e.g., 27 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Wee1 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for the in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 16. docs.research.missouri.edu [docs.research.missouri.edu]
- 17. LoVo Xenograft Model - Altogen Labs [altogenlabs.com]
- 18. LoVo Xenograft Model | Xenograft Services [xenograft.net]
An In-depth Technical Guide to the Target Validation of Wee1-IN-7 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Wee1 kinase has emerged as a critical regulator of the G2/M cell cycle checkpoint, a pathway frequently exploited by cancer cells for survival and proliferation, particularly in the context of p53 mutations. This dependency presents a promising therapeutic window for selective cancer cell targeting. Wee1-IN-7 is a potent and orally active inhibitor of Wee1 kinase, demonstrating significant antitumor activity in preclinical models. This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, detailing its mechanism of action, experimental protocols for its characterization, and quantitative data on its cellular effects. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively evaluate and advance Wee1-targeted therapies.
Introduction to Wee1 Kinase as a Therapeutic Target
Wee1 is a nuclear serine/threonine kinase that plays a pivotal role in cell cycle regulation.[1] Its primary function is to act as a gatekeeper for entry into mitosis by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] This inhibitory phosphorylation at Tyrosine 15 of CDK1 prevents premature mitotic entry, allowing time for DNA repair, especially in response to DNA damage.[2][4][5]
Many cancer cells harbor mutations in the tumor suppressor gene TP53, leading to a defective G1/S checkpoint.[6] Consequently, these cells become heavily reliant on the G2/M checkpoint, orchestrated by Wee1, to repair DNA damage and maintain genomic integrity.[6] Inhibition of Wee1 in such p53-deficient cancer cells abrogates the G2/M checkpoint, forcing them to enter mitosis with unrepaired DNA. This leads to a catastrophic cellular event known as mitotic catastrophe, culminating in apoptosis.[7] This selective vulnerability of cancer cells to Wee1 inhibition forms the basis of its therapeutic potential.
This compound: A Potent and Selective Wee1 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency against Wee1 kinase. In biochemical assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 2.1 nM against the purified enzyme. Its mechanism of action involves competitive binding to the ATP-binding pocket of Wee1, thereby preventing the phosphorylation of its downstream target, CDK1.
Quantitative Analysis of this compound Activity in Cancer Cells
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The following table summarizes the IC50 values for this compound and, for comparative purposes, other well-characterized Wee1 inhibitors such as Adavosertib (AZD1775) and MK-1775.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | A427 | Lung Carcinoma | 84 |
| This compound | Lovo | Colorectal Adenocarcinoma | 82 |
| Adavosertib (AZD1775) | H358 | Non-Small Cell Lung Cancer (KRAS, TP53 mut) | Dose-dependent inhibition |
| Adavosertib (AZD1775) | H1792 | Non-Small Cell Lung Cancer (KRAS, TP53 mut) | Dose-dependent inhibition |
| MK-1775 | A2058 | Melanoma | 230 |
| MK-1775 | A431 | Epidermoid Carcinoma | 170 |
| MK-1775 | HT-29 | Colorectal Adenocarcinoma | Data not specified |
| MK-1775 | LoVo | Colorectal Adenocarcinoma | Data not specified |
Signaling Pathway and Experimental Workflow
The Wee1 Signaling Pathway
The diagram below illustrates the central role of Wee1 in the G2/M cell cycle checkpoint and the mechanism of action of this compound. In response to DNA damage, ATM and ATR kinases are activated, which in turn activate Chk1 and Chk2. These checkpoint kinases, along with other signals, lead to the activation of Wee1. Wee1 then phosphorylates CDK1, inhibiting its activity and arresting the cell cycle at the G2/M transition to allow for DNA repair. This compound blocks this inhibitory phosphorylation, leading to premature mitotic entry and subsequent cell death in cancer cells with compromised G1 checkpoints.
Caption: The Wee1 signaling pathway in the context of DNA damage and its inhibition by this compound.
Experimental Workflow for this compound Target Validation
The following diagram outlines a typical experimental workflow for validating the targeting of Wee1 by this compound in cancer cells. The process begins with assessing the compound's effect on cell viability, followed by more detailed mechanistic studies to confirm its mode of action, including apoptosis induction and cell cycle arrest.
Caption: A logical workflow for the in vitro validation of this compound in cancer cell lines.
Detailed Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified period (e.g., 72 or 96 hours). Include a vehicle control (e.g., DMSO).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal of treated wells to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Apoptosis Assay (e.g., Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 to 72 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Cell Cycle Analysis (e.g., Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence in the appropriate channel for PI.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To confirm the on-target effect of this compound by measuring the phosphorylation of CDK1 and to detect markers of apoptosis and DNA damage.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-CDK1 (Tyr15), total CDK1, cleaved caspase-3, γH2AX, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
The validation of this compound as a targeted anti-cancer agent relies on a systematic and multi-faceted experimental approach. The data consistently demonstrate that this compound potently inhibits Wee1 kinase, leading to the abrogation of the G2/M checkpoint, induction of mitotic catastrophe, and subsequent apoptosis in cancer cells, particularly those with p53 deficiencies. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to further investigate this compound and other Wee1 inhibitors, ultimately contributing to the development of novel and effective cancer therapies.
References
- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. WEE1 Inhibition Augments CDC7 (DDK) Inhibitor–induced Cell Death in Ewing Sarcoma by Forcing Premature Mitotic Entry and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Induction of Apoptosis by Wee1 Kinase Inhibition in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase Suppression by WEE1 Kinase Protects the Genome through Control of Replication Initiation and Nucleotide Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Wee1-IN-7: A Technical Guide to G2/M Checkpoint Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Wee1-IN-7, a potent Wee1 kinase inhibitor, in the abrogation of the G2/M cell cycle checkpoint. This document details the mechanism of action, presents quantitative data on its activity, and provides comprehensive experimental protocols for its characterization.
Core Concept: Exploiting Cancer's Reliance on the G2/M Checkpoint
Many cancer cells harbor defects in the G1/S checkpoint, often due to mutations in genes like TP53. This makes them heavily dependent on the G2/M checkpoint to arrest the cell cycle and repair DNA damage before entering mitosis. Wee1 kinase is a critical regulator of this checkpoint.[1][2] By phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), Wee1 prevents premature mitotic entry, allowing time for DNA repair.[3] Inhibition of Wee1, therefore, forces cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and subsequent cell death.[1][3] this compound is a small molecule inhibitor designed to exploit this vulnerability.
Quantitative Data Presentation
The following tables summarize the quantitative data associated with Wee1 inhibitors, including this compound and the well-characterized inhibitor Adavosertib (AZD1775/MK-1775), which serves as a benchmark for Wee1 inhibition.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Wee1 | 2.1 | Biochemical Kinase Assay | [4] |
| Adavosertib (AZD1775) | Wee1 | 5.2 | Biochemical Kinase Assay | [5] |
Table 2: Cellular Activity of Wee1 Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| Adavosertib (AZD1775) | SUDHL-10 | Cell Viability | IC50 | 77 nM (in combination with S63845) | [6] |
| Adavosertib (AZD1775) | SUDHL-5 | Cell Viability | IC50 | 35 nM (in combination with S63845) | [6] |
| Adavosertib (AZD1775) | HeLa | Cell Cycle Analysis | % of PH3 positive cells (4h post-treatment) | ~20% | [7] |
| Adavosertib (AZD1775) | HeLa | Cell Cycle Analysis | % of PH3 positive cells (8h post-treatment) | ~25-29% | [7] |
| Wee1 Overexpression | HepG2 | Cell Cycle Analysis | % of cells in G2/M | 19.1% (vs. 12.8% in control) | [8] |
Signaling Pathways and Experimental Workflows
Wee1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical Wee1 signaling pathway and the mechanism of its inhibition by this compound, leading to the abrogation of the G2/M checkpoint.
References
- 1. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. WEE1 Inhibition Enhances Anti-Apoptotic Dependency as a Result of Premature Mitotic Entry and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged mitotic arrest induced by Wee1 inhibition sensitizes breast cancer cells to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy modulates the stability of Wee1 and cell cycle G2/M transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Preclinical Profile of WEE1 Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research findings for inhibitors of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. Due to the limited public information on a specific molecule designated "Wee1-IN-7," this document focuses on the extensively studied WEE1 inhibitor, adavosertib (MK-1775/AZD1775), as a representative compound to illustrate the core preclinical data and methodologies associated with this class of inhibitors.
Core Concepts of WEE1 Inhibition
WEE1 is a protein kinase that plays a pivotal role in cell cycle regulation by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1) and CDK2. This inhibitory action prevents cells with damaged DNA from prematurely entering mitosis, thereby maintaining genomic integrity. In many cancer cells, particularly those with a defective p53 tumor suppressor, the G1/S checkpoint is compromised, making them highly dependent on the G2/M checkpoint for survival and DNA repair.[1][2][3] By inhibiting WEE1, cancer cells with damaged DNA are forced into mitosis, leading to mitotic catastrophe and subsequent cell death.[1][3] This selective targeting of a key vulnerability in cancer cells forms the basis of the therapeutic strategy for WEE1 inhibitors.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of the WEE1 inhibitor MK-1775, showcasing its activity across various cancer cell lines and in vivo models.
Table 1: In Vitro Cell Line Sensitivity to MK-1775
| Cell Line | Cancer Type | EC50 (µmol/L) |
| A427 | Lung Carcinoma | 0.12 |
| A431 | Epidermoid Carcinoma | 0.17 |
| A2058 | Melanoma | 0.23 |
| ES-2 | Ovarian Cancer | 0.26 |
| NCI-H460 | Lung Carcinoma | 3.31 |
| KNS62 | Glioblastoma | 3.41 |
| HT-29 | Colorectal Adenocarcinoma | Not specified, but sensitive |
| LoVo | Colorectal Adenocarcinoma | Not specified, but sensitive |
| Neuroblastoma (average) | Neuroblastoma | 0.28 (range: 0.12-0.45) |
| Colorectal Cancer (average) | Colorectal Cancer | 1.16 (range: 0.17->10) |
Data compiled from a screening of 522 cancer cell lines.[4]
Table 2: In Vivo Efficacy of MK-1775 Monotherapy
| Xenograft Model | Dosing | Outcome |
| A427 (Lung Carcinoma) | 60 mg/kg, twice daily | Significant tumor growth inhibition |
[4]
Key Signaling Pathways and Mechanisms
The mechanism of action of WEE1 inhibitors revolves around the disruption of the G2/M cell cycle checkpoint. The following diagram illustrates the core signaling pathway affected by WEE1 inhibition.
Caption: WEE1 inhibition abrogates the G2/M checkpoint, leading to premature mitotic entry and cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to evaluate WEE1 inhibitors.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of WEE1 inhibitors on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment.
-
Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of the WEE1 inhibitor (e.g., MK-1775) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTS assay or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and EC50 values are calculated using non-linear regression analysis.
Western Blotting for Pharmacodynamic Markers
Objective: To confirm target engagement and assess the downstream effects of WEE1 inhibition on key cell cycle proteins.
Methodology:
-
Cell Lysis: Cells treated with the WEE1 inhibitor or vehicle are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins such as phospho-CDK1 (Tyr15), total CDK1, γH2AX (a marker of DNA damage), and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of WEE1 inhibition on cell cycle distribution.
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with the WEE1 inhibitor or vehicle for a specified time, then harvested by trypsinization.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide or DAPI) and RNase A.
-
Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The cell cycle distribution (G1, S, and G2/M phases) is quantified using cell cycle analysis software (e.g., FlowJo).[4]
Caption: A typical workflow for analyzing cell cycle distribution following WEE1 inhibitor treatment.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of WEE1 inhibitors in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Dosing: The treatment group receives the WEE1 inhibitor (e.g., MK-1775) via an appropriate route of administration (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.[4]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the tumor growth between the treated and control groups.
Conclusion and Future Directions
The preclinical data for WEE1 inhibitors, exemplified by MK-1775, demonstrate a promising anti-cancer strategy, particularly for tumors with p53 mutations. The mechanism of action, involving the abrogation of the G2/M checkpoint and induction of mitotic catastrophe, is well-supported by in vitro and in vivo studies.[1][3] The detailed experimental protocols provided herein serve as a foundation for further research and development in this area. Future preclinical studies will likely focus on identifying predictive biomarkers of response, exploring novel combination therapies to overcome resistance, and evaluating the next generation of highly selective WEE1 inhibitors.
References
- 1. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 3. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Wee1-IN-7: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wee1 kinase is a critical regulator of the cell cycle, primarily functioning as a gatekeeper for mitotic entry at the G2/M checkpoint. By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), Wee1 prevents cells with damaged DNA from proceeding into mitosis, thereby ensuring genomic integrity.[1] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to p53 mutations), reliance on the G2/M checkpoint for DNA repair and survival is heightened.[2] This dependency presents a therapeutic window for Wee1 inhibitors, which can force cancer cells with damaged DNA into premature mitosis, leading to mitotic catastrophe and apoptosis.[1] Wee1-IN-7 is a potent and orally active inhibitor of Wee1 kinase, demonstrating significant antitumor activity in preclinical models. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of the Wee1 kinase.[3] By competitively inhibiting ATP binding, this compound prevents the phosphorylation of CDK1 at Tyrosine 15 (Tyr15), a key inhibitory modification.[4] The abrogation of this inhibitory signal leads to the activation of the CDK1/Cyclin B complex, which in turn drives the cell into mitosis, irrespective of the status of DNA integrity.[1] This forced mitotic entry in cells with significant DNA damage results in a lethal phenotype known as mitotic catastrophe. Furthermore, this compound has been shown to induce apoptosis and cause cell cycle arrest in the S phase.[3]
Signaling Pathway
The diagram below illustrates the central role of Wee1 in the G2/M cell cycle checkpoint and the mechanism of its inhibition by this compound.
Preclinical Data
This compound has demonstrated potent and selective inhibitory activity against Wee1 kinase, leading to significant anti-proliferative effects in various cancer cell lines and in vivo tumor models.
In Vitro Activity
The in vitro efficacy of this compound has been evaluated through kinase assays and cell viability assays across a panel of cancer cell lines.
| Parameter | Value | Cell Line(s) | Reference |
| Wee1 IC50 | 2.1 nM | - | [3] |
| Cell Viability IC50 | 84 nM | A427 (Lung Carcinoma) | [3] |
| 82 nM | LoVo (Colon Carcinoma) | [3] |
In Vivo Efficacy
The antitumor activity of this compound has been confirmed in a xenograft mouse model.
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| LoVo CDX Xenograft Mice | 60 mg/kg, p.o. daily for 27 days | 88% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Wee1 Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a Wee1 inhibitor.
Materials:
-
Recombinant human Wee1 enzyme
-
CDK1/Cyclin B substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compound)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Wee1 enzyme and CDK1/Cyclin B substrate solution to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay
This protocol outlines the procedure for assessing the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A427, LoVo)
-
Cell culture medium and supplements
-
This compound (or other test compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Study
This protocol describes a typical workflow for evaluating the in vivo antitumor efficacy of this compound in a mouse xenograft model.
Therapeutic Applications and Future Directions
The potent preclinical activity of this compound and other Wee1 inhibitors highlights their potential as a promising therapeutic strategy for a range of cancers, particularly those with p53 mutations.[2] The primary therapeutic applications being explored are:
-
Monotherapy: In cancers with high levels of intrinsic replicative stress, Wee1 inhibition alone may be sufficient to induce mitotic catastrophe and cell death.
-
Combination Therapy: The most promising application of Wee1 inhibitors is in combination with DNA-damaging agents such as chemotherapy and radiation.[5] By abrogating the G2/M checkpoint, Wee1 inhibitors can sensitize cancer cells to the cytotoxic effects of these agents.[6]
-
Targeting Acquired Resistance: Wee1 inhibitors are also being investigated to overcome resistance to other targeted therapies, such as PARP inhibitors.[7]
Clinical trials with other Wee1 inhibitors, such as adavosertib (MK-1775) and ZN-c3, have shown encouraging preliminary results in various solid tumors, including ovarian and uterine cancers.[6][8] Future research will focus on identifying predictive biomarkers to select patients most likely to respond to Wee1 inhibition, optimizing combination therapies to enhance efficacy and minimize toxicity, and exploring novel therapeutic combinations.
Conclusion
This compound is a potent and orally bioavailable Wee1 inhibitor with a clear mechanism of action and promising preclinical antitumor activity. Its ability to induce mitotic catastrophe in cancer cells, particularly in combination with DNA-damaging agents, makes it a valuable candidate for further development. The detailed experimental protocols and preclinical data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and the broader class of Wee1 inhibitors in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. sketchviz.com [sketchviz.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 8. onclive.com [onclive.com]
A Technical Deep Dive: Wee1-IN-7 in the Landscape of WEE1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The WEE1 kinase has emerged as a critical target in oncology, playing a pivotal role in the G2/M cell cycle checkpoint. Its inhibition offers a promising therapeutic strategy, particularly in cancers with p53 mutations, by forcing premature mitotic entry and leading to synthetic lethality. This technical guide provides an in-depth comparison of Wee1-IN-7, a potent and selective preclinical compound, with other notable WEE1 inhibitors that have progressed further in development, including adavosertib (AZD1775), azenosertib (ZN-c3), and Debio 0123. We present a comprehensive overview of their mechanisms of action, comparative quantitative data, and detailed experimental protocols for key characterization assays. Visualizations of the WEE1 signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the science underpinning this promising class of anti-cancer agents.
Introduction: WEE1 Kinase - The Gatekeeper of Mitosis
WEE1 is a nuclear serine/threonine kinase that acts as a crucial negative regulator of the cell cycle.[1][2] Its primary function is to prevent cells from entering mitosis prematurely, especially in the presence of DNA damage.[2] WEE1 exerts its inhibitory effect by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry.[1] This phosphorylation occurs at the Tyr15 residue of CDK1, which is part of the CDK1/Cyclin B complex, also known as the mitosis-promoting factor (MPF).[2]
In many cancer cells, the G1 checkpoint, which is governed by the tumor suppressor p53, is often dysfunctional.[3] This renders these cells heavily reliant on the G2/M checkpoint, controlled by WEE1, to repair DNA damage before cell division.[3] Inhibition of WEE1 in such p53-deficient tumors abrogates this last line of defense, forcing the cells with damaged DNA to enter mitosis, a process that culminates in mitotic catastrophe and subsequent apoptosis. This selective vulnerability of cancer cells to WEE1 inhibition forms the basis of its therapeutic potential.
Comparative Analysis of WEE1 Inhibitors
A growing number of small molecule inhibitors targeting WEE1 have been developed. This guide focuses on a comparative analysis of this compound against three clinically relevant inhibitors: adavosertib, azenosertib, and Debio 0123.
This compound
This compound is a potent and orally active WEE1 inhibitor with a reported IC50 value of 2.1 nM in a cell-free assay.[4][5] Preclinical studies have demonstrated its ability to induce apoptosis and cause cell cycle arrest in the S phase.[4][5] In cellular assays, this compound has shown significant anti-proliferative effects, with IC50 values of 84 nM and 82 nM in A427 and Lovo cancer cell lines, respectively. Furthermore, in vivo studies in a Lovo colorectal cancer xenograft model have indicated potent antitumor activity.[4][5]
Adavosertib (AZD1775/MK-1775)
Adavosertib is the most clinically advanced WEE1 inhibitor, having been investigated in numerous clinical trials.[3] It is a potent, ATP-competitive inhibitor of WEE1 with an IC50 of 5.2 nM.[6] Adavosertib has shown promise both as a monotherapy and in combination with DNA-damaging agents like chemotherapy and radiation.[3] However, its clinical development has been challenged by dose-limiting toxicities, and it has also been shown to have off-target activity against Polo-like kinase 1 (PLK1).[7]
Azenosertib (ZN-c3)
Azenosertib is another orally bioavailable and selective WEE1 inhibitor with an IC50 of 3.9 nM.[3] It has been designed to have a better kinase selectivity profile compared to adavosertib, which may translate to an improved safety profile in the clinic.[8] Azenosertib is currently being evaluated in multiple clinical trials for the treatment of advanced solid tumors.[3][9]
Debio 0123
Debio 0123 is a highly selective, orally available, and brain-penetrant WEE1 inhibitor.[10][11] Its ability to cross the blood-brain barrier makes it a particularly interesting candidate for the treatment of brain malignancies like glioblastoma.[11] Debio 0123 is currently in early-phase clinical development.[3][12]
Data Presentation: A Quantitative Comparison
To facilitate a clear comparison of the biochemical and cellular potencies of these WEE1 inhibitors, the following tables summarize the available quantitative data.
Table 1: In Vitro Biochemical Potency of WEE1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Type | Reference(s) |
| This compound | WEE1 | 2.1 | N/A | Cell-free kinase assay | [4][5] |
| Adavosertib | WEE1 | 5.2 | N/A | Cell-free kinase assay | [6] |
| Azenosertib | WEE1 | 3.9 | N/A | Cell-free kinase assay | [3] |
| Debio 0123 | WEE1 | Low nM | N/A | Cell-free kinase assay | [13] |
N/A: Not available in the reviewed literature.
Table 2: In Vitro Cellular Potency of WEE1 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| This compound | A427 (Lung Carcinoma) | Cell Viability | 84 | [4][5] |
| Lovo (Colorectal Adenocarcinoma) | Cell Viability | 82 | [4][5] | |
| Adavosertib | Various | Cell Proliferation | 60 - 10,000 | [14] |
| Azenosertib | H23 (Lung Adenocarcinoma) | Cell Viability | 103 | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of WEE1 inhibitors.
WEE1 Kinase Inhibition Assay (In Vitro)
This protocol describes a general method for determining the in vitro potency of a compound against WEE1 kinase, often measured as an IC50 value.
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of WEE1 by 50%.
Materials:
-
Recombinant human WEE1 enzyme
-
WEE1 kinase substrate (e.g., a peptide containing the CDK1 phosphorylation site)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[15]
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these stock solutions in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a multi-well plate, add the WEE1 enzyme, the kinase substrate, and the test inhibitor at various concentrations. Include positive controls (enzyme, substrate, ATP, no inhibitor) and negative controls (enzyme, substrate, no ATP).
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for WEE1.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of WEE1 activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Objective: To determine the effect of a WEE1 inhibitor on the metabolic activity and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A427, Lovo)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include vehicle-treated (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[17]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Objective: To determine the effect of a WEE1 inhibitor on cell cycle progression.
Materials:
-
Cancer cell lines
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test inhibitor at various concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and then fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[1][19][20]
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend the cell pellet in PI staining solution containing RNase A.[1][20] Incubate in the dark at room temperature for 30 minutes.[19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (e.g., FL2 or FL3).
-
Data Analysis: Generate a histogram of DNA content (PI fluorescence intensity). The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks. Quantify the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
WEE1 Signaling Pathway
Caption: WEE1 Signaling Pathway and Point of Intervention.
Experimental Workflow for WEE1 Inhibitor Characterization
Caption: Workflow for WEE1 Inhibitor Characterization.
Logical Relationship of WEE1 Inhibition and Cellular Outcomes
Caption: Cellular Consequences of WEE1 Inhibition.
Conclusion
This compound represents a potent and selective preclinical candidate in the expanding field of WEE1 inhibitors. Its high biochemical potency and promising in vitro and in vivo anti-cancer activity warrant further investigation. When compared to more clinically advanced inhibitors like adavosertib, azenosertib, and Debio 0123, this compound's development trajectory will likely focus on optimizing its pharmacokinetic properties and further characterizing its selectivity profile to ensure a favorable therapeutic window. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of novel WEE1 inhibitors for the treatment of cancer. The ongoing clinical trials of adavosertib, azenosertib, and Debio 0123 will undoubtedly provide crucial insights into the therapeutic potential and challenges of targeting the WEE1 kinase, paving the way for the next generation of inhibitors, which may include compounds like this compound.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advanced Design, Synthesis, and Evaluation of Highly Selective Wee1 Inhibitors: Enhancing Pharmacokinetics and Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probe Adavosertib | Chemical Probes Portal [chemicalprobes.org]
- 7. Clinical efficacy and molecular response correlates of the WEE1 inhibitor adavosertib combined with cisplatin in patients with metastatic triple-negative breast cancer (mTNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. zedoresertib (Debio 0123) - Debiopharm [debiopharm.com]
- 11. debiopharm.com [debiopharm.com]
- 12. The WEE1 inhibitor Debio 0123 is synergistic with the PKMYT1 inhibitor lunresertib in preclinical models of ovarian and breast cancer - Debiopharm [debiopharm.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. WEE1 inhibition by MK1775 as a single-agent therapy inhibits ovarian cancer viability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. ucl.ac.uk [ucl.ac.uk]
Wee1-IN-7: An In-Depth Technical Guide to In Vitro Potency and IC50
This technical guide provides a comprehensive overview of the in vitro potency, IC50 values, and mechanism of action of Wee1-IN-7, a potent and orally active inhibitor of Wee1 kinase. The information is intended for researchers, scientists, and drug development professionals working in oncology and cell cycle regulation.
Core Quantitative Data
The in vitro activity of this compound has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data, providing a clear comparison of its potency against its direct target and its effects on cancer cell lines.
| Parameter | Target/Cell Line | IC50 Value | Reference |
| Biochemical Potency | Wee1 Kinase | 2.1 nM | [1][2] |
| Cell Viability | A427 (Lung Carcinoma) | 84 nM | [1] |
| Lovo (Colon Carcinoma) | 82 nM | [1] |
Mechanism of Action and Cellular Effects
This compound exerts its anti-tumor activity by targeting the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By inhibiting Wee1, this compound prevents the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1) at tyrosine 15.[3][4][5] This leads to premature mitotic entry in cells with DNA damage, ultimately resulting in mitotic catastrophe and apoptosis.[3]
Furthermore, inhibition of Wee1 can also lead to increased activity of CDK2, which can cause aberrant DNA replication and the formation of DNA double-stranded breaks.[4] In cellular assays, this compound has been shown to induce a dose-dependent increase in both early and late apoptosis.[1] It also causes cell cycle arrest in the S phase, with the percentage of cells in the S phase increasing in a dose-dependent manner.[1]
Signaling Pathway
The following diagram illustrates the central role of Wee1 in cell cycle regulation and the mechanism of action of this compound.
Caption: The Wee1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While specific, detailed protocols for the generation of the cited data for this compound are not publicly available, this section provides representative methodologies for the key experiments typically used to assess the in vitro potency of kinase inhibitors.
Biochemical Kinase Assay (General Methodology)
This assay determines the direct inhibitory effect of a compound on the activity of the target kinase.
-
Reagents and Materials:
-
Recombinant human Wee1 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (adenosine triphosphate)
-
Substrate (e.g., a peptide containing the CDK1 phosphorylation site)
-
This compound (in various concentrations)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the Wee1 kinase, the substrate peptide, and the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (General Methodology)
This assay measures the effect of the compound on the proliferation and viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A427, Lovo)
-
Complete cell culture medium
-
This compound (in various concentrations)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the data on a dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the in vitro characterization of a kinase inhibitor like this compound.
References
A Technical Guide to the Oral Bioavailability of the Wee1 Inhibitor AZD1775 (Adavosertib)
Disclaimer: The compound "Wee1-IN-7" is not a formally recognized designation in widespread scientific literature. This guide will focus on the well-characterized, orally bioavailable Wee1 inhibitor, AZD1775 (Adavosertib) , as a representative agent in this class. The data and protocols presented herein are for AZD1775.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the oral bioavailability and pharmacokinetic profile of the Wee1 inhibitor AZD1775. This document summarizes key quantitative data, details experimental methodologies from preclinical and clinical studies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Wee1 Inhibition
Wee1 is a nuclear tyrosine kinase that plays a critical role in cell cycle regulation, primarily at the G2/M checkpoint.[1] It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing premature entry into mitosis and allowing time for DNA repair.[2] Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and become highly reliant on the G2/M checkpoint for survival, especially in the presence of DNA damage.[3] Inhibition of Wee1 abrogates this checkpoint, forcing tumor cells with damaged DNA to enter mitosis, which can lead to mitotic catastrophe and apoptosis.[3] AZD1775 (adavosertib) is a first-in-class, orally active, small-molecule inhibitor of Wee1 kinase that has been investigated in numerous preclinical and clinical studies.[2][3]
Quantitative Pharmacokinetic Data for AZD1775
The oral bioavailability and pharmacokinetic parameters of AZD1775 have been characterized in both preclinical models and human clinical trials. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Parameters of Oral AZD1775 in Human Clinical Trials
| Parameter | Value | Population | Dosing Regimen | Notes |
| Tmax (median) | 2–4 hours | Patients with advanced solid tumors | Single and multiple oral doses (175 mg or 200 mg) | Time to reach maximum plasma concentration.[2][3] |
| t½λz (mean) | 5–12.3 hours | Patients with advanced solid tumors | Single and multiple oral doses (175 mg, 200 mg, 325-1300 mg) | Terminal half-life.[2][3] |
| Cmax | Dose-proportional increase | Patients with advanced solid tumors | 175 mg or 200 mg | Systemic exposure increases in a near dose-proportional manner.[3] |
| Effect of Food | Cmax ↓ 16%, AUC ↓ 6% | Patients with advanced solid tumors | Single 300 mg dose with a high-fat meal | A high-fat meal did not have a clinically relevant effect on systemic exposure.[4] |
Table 2: Preclinical Oral Administration of AZD1775
| Animal Model | Dosing Regimen | Vehicle | Purpose of Study |
| Mice (xenograft) | 60 mg/kg, twice daily for 28 days | 0.5% methylcellulose | In vivo efficacy study. |
| Mice (xenograft) | 120 mg/kg, once daily for 5 days | 0.5% w/v methyl cellulose in deionized water | Combination study with irinotecan.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of oral bioavailability studies. Below are representative protocols for preclinical and clinical investigations of AZD1775.
3.1. Preclinical In Vivo Oral Bioavailability and Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., nude mice) bearing subcutaneous human tumor xenografts.
-
Compound Formulation and Administration: AZD1775 is suspended in a vehicle such as 0.5% methylcellulose in deionized water.[5] The suspension is administered via oral gavage at a specified dose (e.g., 60-120 mg/kg) and schedule (e.g., twice daily for 28 consecutive days).
-
Pharmacokinetic Sampling: For pharmacokinetic analysis, blood samples are collected from a separate cohort of animals at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is typically collected via cardiac puncture or from the tail vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of AZD1775 are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Efficacy Assessment: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are monitored as indicators of toxicity.[5]
-
Pharmacodynamic Analysis: Tumor biopsies or whole tumors can be collected at the end of the study to assess target engagement by measuring the levels of phosphorylated CDK1 (pCDK1), a direct substrate of Wee1.[2]
3.2. Clinical Phase I Study Protocol
-
Study Design: An open-label, dose-escalation study (e.g., a 3+3 design) in patients with advanced solid tumors.[6]
-
Patient Population: Patients with histologically confirmed solid tumors who have failed standard therapies.[6]
-
Drug Administration: AZD1775 is administered orally as capsules or tablets at a starting dose with intra-patient dose escalation in subsequent cycles if tolerated. Dosing schedules can vary, for example, twice daily for 2.5 days each week of a 21-day cycle.[7]
-
Pharmacokinetic Sampling: Serial blood samples are collected on specified days of the first cycle (e.g., pre-dose, and at 1, 2, 3, 4, 6, 8, and 12 hours post-dose) to determine the pharmacokinetic profile after a single dose and at steady state.[3]
-
Bioanalytical Method: Plasma concentrations of adavosertib are quantified using a validated LC-MS/MS method.
-
Safety and Tolerability Assessment: Adverse events are monitored and graded according to standard criteria (e.g., CTCAE). Dose-limiting toxicities are evaluated to determine the maximum tolerated dose (MTD).[8]
-
Pharmacodynamic Assessments: Paired tumor biopsies (pre-dose and on-treatment) may be obtained from some patients to measure target inhibition (e.g., reduction in pCDK1) and downstream effects (e.g., increase in γH2AX, a marker of DNA damage).[2]
Visualizations: Signaling Pathways and Experimental Workflows
4.1. Wee1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of Wee1 in cell cycle control and the mechanism of its inhibition by AZD1775.
4.2. Experimental Workflow for Preclinical Oral Bioavailability Study
This diagram outlines the typical workflow for assessing the oral bioavailability of a Wee1 inhibitor in a preclinical setting.
References
- 1. Wee1 - Wikipedia [en.wikipedia.org]
- 2. Effect of food on the pharmacokinetics of the WEE1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primo.seattleu.edu [primo.seattleu.edu]
- 5. Preclinical evaluation of the combination of AZD1775 and irinotecan against selected pediatric solid tumors: A Pediatric Preclinical Testing Consortium report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Adavosertib (AZD1775) does not prolong the QTc interval in patients with advanced solid tumors: a phase I open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Double-Edged Sword: Wee1-IN-7's Induction of S Phase Arrest and its Therapeutic Implications
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Wee1 kinase has emerged as a critical regulator of the cell cycle, primarily functioning as a gatekeeper for mitotic entry. Its inhibition has shown significant promise as a therapeutic strategy in oncology, particularly in tumors with compromised p53 function. This technical guide provides an in-depth analysis of Wee1-IN-7, a potent and selective Wee1 inhibitor, and its specific effects on S phase progression. We will explore the molecular mechanisms by which this compound induces S phase arrest, a key event that precedes mitotic catastrophe and apoptosis in cancer cells. This document consolidates quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology and cell cycle biology.
Introduction: Wee1 Kinase as a Therapeutic Target
Wee1 is a tyrosine kinase that plays a pivotal role in the G2/M checkpoint by phosphorylating and inactivating cyclin-dependent kinase 1 (Cdk1), thereby preventing premature entry into mitosis.[1] This function allows for the completion of DNA replication and the repair of any DNA damage before cell division. In many cancer cells, particularly those with mutations in the p53 tumor suppressor gene, the G1 checkpoint is defective, making them heavily reliant on the G2/M checkpoint for survival, especially in the presence of DNA damaging agents.[2]
Inhibition of Wee1 abrogates this crucial checkpoint, forcing cells with unreplicated or damaged DNA to prematurely enter mitosis, a lethal event termed mitotic catastrophe.[3] Furthermore, Wee1 also plays a role during S phase by regulating Cdk2 activity to ensure the stability of replication forks.[4] Inhibition of Wee1 during S phase can lead to replication stress, DNA damage, and an accumulation of cells in S phase.[4] this compound is a potent small molecule inhibitor of Wee1, and understanding its precise effects on the S phase of the cell cycle is crucial for its development as a therapeutic agent.
Quantitative Analysis of this compound's Effects
This compound demonstrates high potency against the Wee1 kinase and translates this into cellular effects that culminate in S phase arrest and inhibition of cancer cell proliferation.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line(s) |
| Wee1 Kinase IC50 | 2.1 nM | N/A (Biochemical Assay) |
| Cell Viability IC50 | 84 nM | A427 (Lung Carcinoma) |
| 82 nM | Lovo (Colon Carcinoma) | |
| Data sourced from MedChemExpress.[5] |
Table 2: Dose-Dependent Effect of this compound on S Phase Arrest
| This compound Concentration | Percentage of Cells in S Phase | Cell Line |
| 0 nM (Control) | 37.4% | Lovo (Colon Carcinoma) |
| 50 nM | 46.7% | Lovo (Colon Carcinoma) |
| 100 nM | 48.5% | Lovo (Colon Carcinoma) |
| 200 nM | 59.1% | Lovo (Colon Carcinoma) |
| 400 nM | 59.1% | Lovo (Colon Carcinoma) |
| Data represents the percentage of cells in the S phase of the cell cycle after 48 hours of treatment. Sourced from MedChemExpress.[5] |
Core Signaling Pathway of Wee1 Inhibition
The primary mechanism of Wee1 inhibition involves the dysregulation of Cdk1 and Cdk2 activity. The following diagram illustrates the canonical pathway affected by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on S phase arrest.
Cell Cycle Analysis by Flow Cytometry
This protocol is designed to quantify the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Culture: Plate cells (e.g., Lovo or A427) in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 50, 100, 200, 400 nM) for the specified duration (e.g., 48 hours).
-
Harvesting: Aspirate the media and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, then neutralize with media containing fetal bovine serum. Transfer the cell suspension to a centrifuge tube.
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.
Western Blotting for Cell Cycle and DNA Damage Markers
This protocol is used to detect changes in the levels and phosphorylation status of key proteins involved in the Wee1 signaling pathway.
Methodology:
-
Cell Lysis: Following treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include:
-
Phospho-Cdk1 (Tyr15)
-
Total Cdk1
-
Phospho-Histone H2A.X (Ser139) (γH2AX)
-
β-Actin (as a loading control)
-
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound is a potent inhibitor of Wee1 kinase that effectively induces S phase arrest in cancer cells. This S phase arrest is a consequence of dysregulated Cdk activity, leading to replication stress and DNA damage. The accumulation of cells in S phase, followed by forced entry into mitosis with an incompletely replicated genome, is a key mechanism driving the anti-tumor activity of Wee1 inhibitors. The quantitative data and protocols provided in this guide offer a solid foundation for further investigation of this compound and other Wee1 inhibitors.
Future research should focus on identifying predictive biomarkers of response to this compound, exploring rational combination therapies (e.g., with DNA damaging agents or PARP inhibitors), and further elucidating the complex interplay between Wee1 inhibition, the DNA damage response, and tumor cell metabolism. A deeper understanding of these aspects will be critical for the successful clinical translation of this compound as a novel cancer therapeutic.
References
- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
The Role of Wee1-IN-7 in the Induction of Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of the Wee1 kinase inhibitor, Wee1-IN-7, with a specific focus on its ability to induce apoptosis in cancer cells. This document details the core principles of Wee1 inhibition as a therapeutic strategy, presents available quantitative data for this compound, outlines relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Introduction to Wee1 Kinase and Its Role in Cancer
Wee1 kinase is a critical regulator of the cell cycle, primarily functioning at the G2/M checkpoint.[1] It acts as a tyrosine kinase that phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry.[1] This inhibitory phosphorylation prevents cells with damaged DNA from prematurely entering mitosis, allowing time for DNA repair.[2] In many cancer cells, particularly those with a defective G1 checkpoint (often due to p53 mutations), the G2/M checkpoint becomes crucial for survival.[3] By inhibiting Wee1, cancer cells are forced into premature and aberrant mitosis with unrepaired DNA, leading to a form of programmed cell death known as mitotic catastrophe and subsequent apoptosis.[2][3] This dependency of cancer cells on the G2/M checkpoint makes Wee1 an attractive target for cancer therapy.
This compound: A Potent Inhibitor of Wee1 Kinase
This compound is a potent and orally active small molecule inhibitor of Wee1 kinase. Its primary mechanism of action is the direct inhibition of the kinase activity of Wee1, leading to the downstream effects of cell cycle dysregulation and apoptosis in cancer cells.
Quantitative Data for this compound
The following tables summarize the available quantitative data on the efficacy of this compound.
| Parameter | Value | Reference |
| Wee1 Kinase Inhibition (IC50) | 2.1 nM | [4] |
Table 1: In vitro inhibitory activity of this compound against Wee1 kinase.
| Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |
| A427 | Lung Carcinoma | 84 nM | [4] |
| Lovo | Colon Carcinoma | 82 nM | [4] |
Table 2: In vitro anti-proliferative activity of this compound in cancer cell lines.
| This compound Concentration | Percentage of Cells in S Phase | Reference |
| 0 nM | 37.4% | [4] |
| 50 nM | 46.7% | [4] |
| 100 nM | 48.5% | [4] |
| 200 nM | 59.1% | [4] |
| 400 nM | 59.1% | [4] |
Table 3: Effect of this compound on cell cycle distribution (S phase arrest) in Lovo cells after 48 hours of treatment.
| Parameter | Value | Treatment Regimen | Model | Reference |
| Tumor Growth Inhibition (TGI) | 88% | 60 mg/kg; p.o.; daily for 27 days | Lovo CDX xenograft mice | [4] |
Table 4: In vivo antitumor activity of this compound.
Note on Apoptosis Data: While it is reported that this compound induces apoptosis in a dose-dependent manner, specific quantitative data detailing the percentage of apoptotic cells at various concentrations is not currently available in publicly accessible, peer-reviewed literature.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Wee1 Inhibition-Induced Apoptosis
The core mechanism of Wee1 inhibition involves the disruption of the G2/M cell cycle checkpoint. The following diagram illustrates this pathway.
Caption: this compound inhibits Wee1, leading to uncontrolled CDK1 activation, premature mitosis, and apoptosis.
Experimental Workflow for Apoptosis Detection
The following diagram outlines a typical workflow for assessing apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide staining followed by flow cytometry.
Caption: Workflow for apoptosis analysis via Annexin V/PI staining and flow cytometry.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Cell Viability Assay (Using CellTiter-Glo®)
This protocol determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well opaque-walled microplates suitable for luminescence reading
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density in a final volume of 100 µL of culture medium per well. Include wells with medium only for background measurement.
-
Cell Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Express cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use gentle trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
FITC (Annexin V) is typically detected in the FL1 channel.
-
PI is typically detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Cell Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).
-
Rehydration and Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence should be measured on a linear scale. Use pulse processing (e.g., width vs. area) to exclude doublets and aggregates from the analysis.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound is a potent inhibitor of Wee1 kinase that effectively induces S-phase arrest and apoptosis in cancer cells, demonstrating both in vitro and in vivo anti-tumor activity. The primary mechanism involves the abrogation of the G2/M checkpoint, leading to mitotic catastrophe. The provided protocols offer standardized methods for evaluating the efficacy of this compound and similar compounds in a research and drug development setting. Further investigation is warranted to fully elucidate the quantitative dose-response of this compound on apoptosis induction across a broader range of cancer types.
References
Methodological & Application
Application Notes and Protocols for Wee1-IN-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wee1 kinase is a critical regulator of the cell cycle, primarily functioning at the G2/M checkpoint to prevent entry into mitosis in the presence of DNA damage.[1][2][3][4][5] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), Wee1 provides time for DNA repair, thus maintaining genomic integrity.[1][3][4] In many cancer cells, particularly those with a defective p53-dependent G1 checkpoint, reliance on the G2/M checkpoint for survival is heightened.[5][6] Targeting Wee1 exploits this dependency, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][2]
Wee1-IN-7 is a potent and orally active small molecule inhibitor of Wee1 kinase.[7][8] It has demonstrated significant anti-tumor activity by inducing apoptosis and causing cell cycle arrest in the S phase.[7][8] These application notes provide detailed protocols for the use of this compound in cell culture, including methodologies for assessing its biological effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Notes |
| Biochemical IC50 | 2.1 nM | - | Potency against purified Wee1 enzyme.[7][8] |
| Cellular IC50 | 84 nM | A427 (Lung Carcinoma) | Half-maximal inhibitory concentration for cell viability after 48 hours.[8] |
| 82 nM | LoVo (Colon Carcinoma) | Half-maximal inhibitory concentration for cell viability after 48 hours.[8] | |
| Observed Effect | S Phase Arrest | A427, LoVo | Dose-dependent increase in the S phase cell population.[8] |
| Apoptosis Induction | A427, LoVo | Dose-dependent increase in early and late apoptotic cells.[8] |
Signaling Pathway
The diagram below illustrates the central role of Wee1 in the G2/M cell cycle checkpoint and the mechanism of action for this compound. Under normal conditions or in response to DNA damage, Wee1 phosphorylates CDK1, leading to its inactivation and subsequent cell cycle arrest in the G2 phase.[1][4][9] This allows time for DNA repair. This compound inhibits this phosphorylation, leading to the accumulation of active CDK1/Cyclin B complexes, forcing cells to enter mitosis prematurely, which can result in mitotic catastrophe and cell death, especially in cancer cells with pre-existing DNA damage.
Experimental Protocols
1. Cell Culture and Maintenance
This protocol provides a general guideline. Optimal cell seeding densities and media conditions should be determined empirically for each cell line.
-
Cell Lines: A427 (ATCC HTB-53), LoVo (ATCC CCL-229), or other cancer cell lines of interest.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency. Detach adherent cells using Trypsin-EDTA.
2. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare fresh dilutions of this compound in the complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same percentage of DMSO) should always be included in experiments.
3. Cell Viability (IC50 Determination) Assay
This protocol uses a colorimetric assay (e.g., MTT or WST-8) to determine the concentration of this compound that inhibits cell growth by 50%.
-
Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Treatment: The next day, replace the medium with 100 µL of fresh medium containing serial dilutions of this compound (e.g., 0, 10, 50, 100, 200, 400, 800 nM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay: Add the viability reagent (e.g., 10 µL of WST-8) to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.
4. Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
-
Seeding: Seed cells in 6-well plates and allow them to attach and reach approximately 50-60% confluency.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 400 nM) for 24-48 hours.[8]
-
Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
5. Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
-
Seeding and Treatment: Follow the same procedure as for the cell cycle analysis.
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying the effects of this compound in cell culture.
References
- 1. mdpi.com [mdpi.com]
- 2. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Wee1 — TargetMol Chemicals [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Wee1-IN-7: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wee1-IN-7 is a potent and selective inhibitor of the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By inhibiting Wee1, this compound prevents the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1), forcing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. This document provides detailed application notes and protocols for the in vitro use of this compound, including dosage recommendations, experimental procedures for assessing its biological effects, and an overview of the relevant signaling pathway.
Data Summary
The following tables summarize the in vitro potency of this compound across various assays.
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | IC50 (Wee1 Kinase) | 2.1 nM | [1] |
| Cell Viability Assay | IC50 (A427 cells) | 84 nM | [1] |
| Cell Viability Assay | IC50 (Lovo cells) | 82 nM | [1] |
| Cell-Based Assay | Cell Line | Concentration Range | Observed Effect | Reference |
| Apoptosis Induction | A427, Lovo | 50 - 400 nM | Dose-dependent increase in early and late apoptotic cells. | [1] |
| Cell Cycle Arrest | A427, Lovo | 50 - 400 nM | Dose-dependent arrest in the S phase of the cell cycle. | [1] |
Signaling Pathway
The Wee1 kinase is a central node in the G2/M cell cycle checkpoint signaling pathway. Under normal conditions or in response to DNA damage, Wee1 phosphorylates CDK1 at Tyrosine 15, holding the cell in the G2 phase to allow for DNA repair. Inhibition of Wee1 by this compound removes this inhibitory brake, leading to the activation of the CDK1/Cyclin B complex and premature entry into mitosis.
References
Wee1-IN-7 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wee1-IN-7 is a potent and orally active inhibitor of Wee1 kinase with a reported IC50 value of 2.1 nM.[1] By targeting the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint, this compound induces apoptosis and S-phase cell cycle arrest, demonstrating significant antitumor activity.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions and summarize available data on its use in both in vitro and in vivo research settings. Due to the limited availability of specific public data on the solubility of this compound, this document also provides guidance based on protocols for other structurally related Wee1 inhibitors.
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| CAS Number | 2924006-98-2 | [1] |
| IC50 (Wee1) | 2.1 nM | [1] |
| Biological Activity | Induces apoptosis and S-phase cell cycle arrest.[1] | [1] |
| In Vitro Activity | Inhibits cell viability in A427 and LoVo cells with IC50 values of 84 nM and 82 nM, respectively.[1] | [1] |
| In Vivo Activity | Demonstrates 88% tumor growth inhibition (TGI) in a LoVo CDX xenograft mouse model at a dose of 60 mg/kg (p.o., daily for 27 days).[1] | [1] |
Table 2: Recommended Solvents for Wee1 Inhibitor Stock Solutions
| Solvent | Typical Concentration Range for other Wee1 Inhibitors | Notes |
| DMSO (Dimethyl Sulfoxide) | 25 mg/mL to 250 mg/mL | Use fresh, anhydrous DMSO to avoid decreased solubility due to moisture absorption.[2][3][4][5] Sonication or gentle warming (to 37°C) may be required to fully dissolve the compound.[5][6] |
| Ethanol | ~10 mg/mL to 100 mg/mL | May be a suitable alternative to DMSO for certain applications. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Pre-weighing (Optional but Recommended): If the amount of this compound powder provided by the manufacturer is not pre-weighed, carefully weigh the desired amount of powder in a sterile microcentrifuge tube. For compounds that are difficult to weigh accurately (e.g., waxy or hygroscopic solids), it is recommended to dissolve the entire contents of the vial.[6]
-
Solvent Addition: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM stock solution. Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for several minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or warm it briefly in a 37°C water bath.[6] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][8] Always refer to the manufacturer's datasheet for specific storage recommendations.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vortexing: Gently vortex the working solutions to ensure homogeneity before adding them to your cell cultures or assay plates.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately.
Mandatory Visualizations
Caption: A simplified diagram of the Wee1 signaling pathway in response to DNA damage.
Caption: Experimental workflow for the preparation of a this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. WEE1-IN-3 | Wee1 | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Wee1-IN-7 Treatment of A427 and Lovo Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage.[1] In many cancer cells, particularly those with a deficient G1/S checkpoint (often due to p53 mutations), reliance on the G2/M checkpoint for DNA repair and survival is heightened.[2][3] Inhibition of Wee1 kinase presents a promising therapeutic strategy by forcing these cancer cells into premature and lethal mitosis, a process known as mitotic catastrophe.[1][3] Wee1-IN-7 is a potent and orally active inhibitor of Wee1 kinase, demonstrating significant antitumor activity.[4] These application notes provide detailed protocols for the treatment of A427 (non-small cell lung carcinoma) and Lovo (colorectal adenocarcinoma) cells with this compound and methods to assess its biological effects. A427 cells harbor a p53 mutation, while Lovo cells are reported to have wild-type p53, offering a relevant comparative model for investigating the effects of Wee1 inhibition in different genetic contexts.
Data Presentation
Quantitative Effects of this compound on A427 and Lovo Cells
| Parameter | A427 Cells | Lovo Cells | Reference |
| This compound IC50 (48h) | 84 nM | 82 nM | [4] |
| p53 Status | Mutant | Wild-Type | [5][6] |
Cell Cycle Analysis Following this compound Treatment (48h)
| This compound Concentration | Cell Population in S Phase (%) | Reference |
| 0 nM | 37.4 | [4] |
| 50 nM | 46.7 | [4] |
| 100 nM | 48.5 | [4] |
| 200 nM | 59.1 | [4] |
| 400 nM | 59.1 | [4] |
Note: The provided cell cycle data is a general representation of this compound's effect and may vary between A427 and Lovo cells.[4]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 2. Drug: Wee1 Inhibitor - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellosaurus cell line A-427 (CVCL_1055) [cellosaurus.org]
- 6. Different p53 mutations produce distinct effects on the ability of colon carcinoma cells to become blocked at the G1/S boundary after irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis with Wee1-IN-7 using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Dysregulation of the cell cycle is a hallmark of cancer. Wee1 kinase is a critical negative regulator of the G2/M checkpoint, preventing entry into mitosis by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1).[1] Inhibition of Wee1 kinase presents a promising therapeutic strategy, particularly in cancers with a defective G1 checkpoint, as they become highly reliant on the G2/M checkpoint for DNA repair and survival.
Wee1-IN-7 is a potent and orally active inhibitor of Wee1 kinase with an IC50 value of 2.1 nM. By inhibiting Wee1, this compound abrogates the G2/M checkpoint, leading to premature mitotic entry and, in cancer cells with DNA damage, mitotic catastrophe and subsequent apoptosis. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, flow cytometric analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with a 2n DNA content.
-
S phase: Cells with a DNA content between 2n and 4n, as they are actively replicating their DNA.
-
G2/M phase: Cells with a 4n DNA content, having completed DNA replication and preparing for or undergoing mitosis.
Treatment of cells with this compound is expected to cause a decrease in the G2/M population and an accumulation of cells in the S phase or a sub-G1 peak indicative of apoptosis, depending on the cell type and experimental conditions.
Signaling Pathway of Wee1 in G2/M Checkpoint Regulation
The following diagram illustrates the central role of Wee1 in the G2/M checkpoint signaling pathway and the mechanism of action of this compound.
References
Application Notes: Measuring Apoptosis Induction by Wee1-IN-7 using Annexin V Staining
Introduction
Wee1 kinase is a critical regulator of the cell cycle, primarily at the G2/M checkpoint.[1][2] It prevents entry into mitosis by inhibitory phosphorylation of cyclin-dependent kinase 1 (Cdk1).[1] Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and are therefore heavily reliant on the G2/M checkpoint to allow for DNA repair before mitotic entry.[3][4][5] Inhibition of Wee1 kinase abrogates this checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis.[1][4][6]
Wee1-IN-7 is a potent and orally active inhibitor of Wee1 with an IC50 value of 2.1 nM.[7] By targeting Wee1, this compound effectively induces apoptosis and cell cycle arrest, making it a promising candidate for cancer therapy.[7]
This application note provides a detailed protocol for quantifying apoptosis induced by this compound using a FITC-conjugated Annexin V and Propidium Iodide (PI) assay analyzed by flow cytometry.
Principle of the Annexin V Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[8][9] Annexin V is a calcium-dependent protein that has a high affinity for PS.[8] When conjugated to a fluorochrome like FITC, Annexin V can be used to specifically identify apoptotic cells.[9]
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells.[10] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces red.[9][10] This dual-staining method allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (though this population is often grouped with late apoptotic cells).
Wee1 Signaling and Apoptosis Induction
Inhibition of Wee1 disrupts the normal cell cycle regulation, leading to apoptosis through the following pathway:
References
- 1. mdpi.com [mdpi.com]
- 2. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 5. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WEE1 kinase inhibition reverses G2/M cell cycle checkpoint activation to sensitize cancer cells to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: In Vivo Efficacy of a WEE1 Inhibitor in a LoVo Human Colorectal Cancer Xenograft Model
For research use only.
Introduction
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), WEE1 plays a crucial role in maintaining genomic integrity.[3][4] Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and become heavily reliant on the WEE1-mediated G2/M checkpoint for survival.[5] Inhibition of WEE1 kinase forces these cancer cells to prematurely enter mitosis with unrepaired DNA damage, leading to mitotic catastrophe and apoptosis.[1][5] This selective vulnerability makes WEE1 an attractive target for cancer therapy.
The LoVo cell line, derived from a metastatic colorectal adenocarcinoma, is widely used in preclinical oncology research.[6] LoVo cells harbor mutations in both APC and KRAS genes and are a suitable model for studying therapies targeting colorectal cancer.[6][7] Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunocompromised mice, are a well-established method for evaluating the in vivo efficacy of novel anti-cancer compounds.[7][8]
These application notes provide a detailed protocol for evaluating the in vivo antitumor activity of a representative WEE1 inhibitor in a LoVo CDX mouse model. The methodologies described are based on established preclinical research practices for this class of inhibitors.
Signaling Pathway and Mechanism of Action
WEE1 inhibitors act by blocking the phosphorylation of CDK1, which is a key step in the G2/M checkpoint control. This abrogation of the checkpoint leads to premature mitotic entry and cell death in cancer cells with damaged DNA.
Quantitative Data Summary
The following table summarizes representative data from a hypothetical in vivo study of a WEE1 inhibitor in the LoVo CDX model.
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in p-CDK1 (Tyr15) Levels | Increase in γH2AX Levels |
| Vehicle Control | 0.5% HPMC + 0.1% Tween 80, p.o., QD | 1250 ± 150 | - | Baseline | Baseline |
| WEE1 Inhibitor | 60 mg/kg, p.o., QD, 5 days/week | 480 ± 95 | 61.6 | ↓ 75% | ↑ 3-fold |
| WEE1 Inhibitor | 90 mg/kg, p.o., QD, 5 days/week | 290 ± 70 | 76.8 | ↓ 90% | ↑ 5-fold |
Data are presented as mean ± SEM. Tumor growth inhibition (TGI) is calculated relative to the vehicle control group at the end of the study. Pharmacodynamic markers (p-CDK1, γH2AX) are measured in tumor tissue 24 hours after the last dose.
Experimental Protocols
Cell Culture and Xenograft Implantation
-
Cell Line: LoVo human colorectal adenocarcinoma cells.
-
Culture Conditions: Culture LoVo cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Preparation: Harvest cells during the exponential growth phase using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.
-
Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
Tumor Growth Monitoring and Group Randomization
-
Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) with comparable mean tumor volumes.
Formulation and Administration of WEE1 Inhibitor
-
Vehicle: Prepare a vehicle solution of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in sterile water.
-
Drug Formulation: Prepare a suspension of the WEE1 inhibitor in the vehicle at the desired concentrations (e.g., 6 mg/mL and 9 mg/mL for 60 and 90 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Administration: Administer the WEE1 inhibitor or vehicle orally (p.o.) via gavage once daily (QD) according to the specified schedule (e.g., for 3 consecutive weeks). Monitor animal body weight and general health daily.
Efficacy and Pharmacodynamic Analysis
-
Primary Endpoint: The primary efficacy endpoint is tumor growth inhibition. The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Tumor Harvesting: At the end of the study, euthanize the mice and excise the tumors. A subset of tumors may be collected at earlier time points (e.g., 2-4 hours and 24 hours after the last dose) for pharmacodynamic analysis.
-
Pharmacodynamic (PD) Markers:
-
Western Blot: Homogenize tumor tissue to extract proteins. Analyze the expression levels of key proteins such as phosphorylated CDK1 (p-CDK1 Tyr15) to confirm target engagement and phosphorylated Histone H2A.X (γH2AX) as a marker of DNA damage.
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed in paraffin. Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Experimental Workflow
The following diagram outlines the key steps of the in vivo xenograft study.
References
- 1. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Wee1 - Wikipedia [en.wikipedia.org]
- 5. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 6. LoVo Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. LoVo Xenograft Model | Xenograft Services [xenograft.net]
- 8. Over 50 Cell Line-Derived Xenograft (CDX) Models for Cancer Therapy Research | LIDE Biotech [lidebiotech.com]
Application Notes and Protocols for Wee1-IN-7 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Wee1-IN-7, a potent and selective inhibitor of Wee1 kinase. The following protocols and data have been compiled to facilitate preclinical research into the anti-tumor efficacy of this compound in mouse models.
Introduction
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2] In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is often compromised, leading to a greater reliance on the G2/M checkpoint for survival.[2][3] Inhibition of Wee1 abrogates this checkpoint, forcing cancer cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][4] this compound is a potent and orally active Wee1 inhibitor with an IC50 of 2.1 nM.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vivo administration of this compound in a mouse xenograft model.
| Parameter | Value | Mouse Model | Tumor Type | Dosing Schedule | Efficacy |
| Dose | 60 mg/kg | Female C57 mice | Lovo colorectal cancer xenograft | Daily | 88% Tumor Growth Inhibition (TGI) |
| Route of Administration | Oral (p.o.) | Female C57 mice | Lovo colorectal cancer xenograft | Daily | 88% Tumor Growth Inhibition (TGI) |
| Frequency | Daily | Female C57 mice | Lovo colorectal cancer xenograft | Daily | 88% Tumor Growth Inhibition (TGI) |
| Duration | 27 days | Female C57 mice | Lovo colorectal cancer xenograft | Daily | 88% Tumor Growth Inhibition (TGI) |
Signaling Pathway
The diagram below illustrates the central role of Wee1 in the G2/M cell cycle checkpoint and the mechanism of action of Wee1 inhibitors.
Caption: Wee1 kinase inhibits the CDK1/Cyclin B complex, preventing entry into mitosis.
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of this compound in a Lovo colorectal cancer xenograft model.
Cell Culture
-
Cell Line: LoVo (human colorectal adenocarcinoma) cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Xenograft Mouse Model
-
Animals: Female athymic nude mice (BALB/c nude) or C57 mice, 6-8 weeks old. House animals in a specific pathogen-free (SPF) facility.
-
Tumor Cell Implantation:
-
Harvest LoVo cells during their logarithmic growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) or culture medium without supplements. A 1:1 mixture with Matrigel can enhance tumor take rate.[5]
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 LoVo cells in a volume of 100-200 µL into the right flank of each mouse.[5]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = (length x width²) / 2.
-
Randomize mice into treatment and control groups when tumors reach the desired size.
-
This compound Formulation and Administration
-
Formulation (Representative):
-
For oral gavage, a suspension of this compound can be prepared in a vehicle such as 0.5% methylcellulose or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Preparation:
-
Accurately weigh the required amount of this compound.
-
If using a co-solvent system, first dissolve the compound in DMSO.
-
Gradually add the other vehicle components while vortexing to ensure a homogenous suspension.
-
Prepare the formulation fresh daily or assess its stability if stored.
-
-
-
Dosing:
-
Dose: 60 mg/kg body weight.
-
Route: Oral gavage (p.o.).
-
Frequency: Once daily.
-
Duration: 27 days.
-
-
Oral Gavage Procedure:
-
Accurately weigh each mouse to calculate the individual dosing volume.
-
Gently restrain the mouse and use a proper-sized, ball-tipped gavage needle to administer the formulation directly into the stomach.
-
Ensure personnel are well-trained in this technique to minimize stress and potential injury to the animals.
-
Efficacy Assessment
-
Tumor Growth Inhibition (TGI):
-
Continue to monitor tumor volumes in all groups throughout the treatment period.
-
At the end of the study, calculate the TGI using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
-
Body Weight and Clinical Observations:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress or adverse effects.
-
-
Pharmacodynamic (PD) and Biomarker Analysis (Optional):
-
At the end of the study, tumors can be harvested for analysis.
-
Western Blotting: Assess the levels of p-CDK1 (Tyr15) to confirm target engagement by this compound. A decrease in p-CDK1 indicates Wee1 inhibition.
-
Immunohistochemistry (IHC): Analyze tumor sections for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).
-
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound.
Caption: A typical workflow for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WEE1 Inhibition Enhances Anti-Apoptotic Dependency as a Result of Premature Mitotic Entry and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LoVo Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: Synergistic Effect of Wee1-IN-7 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic anti-tumor effects observed with the combination of Wee1-IN-7 and PARP inhibitors. Detailed protocols for key experiments are included to facilitate the investigation of this promising therapeutic strategy.
Introduction
The combination of Wee1 inhibitors, such as this compound (a conceptual representative of potent Wee1 inhibitors like adavosertib/AZD1775), and Poly (ADP-ribose) polymerase (PARP) inhibitors has emerged as a powerful strategy in cancer therapy. This synergy is rooted in the principle of synthetic lethality, where the simultaneous inhibition of two key DNA damage response (DDR) and cell cycle checkpoint pathways leads to catastrophic DNA damage and apoptosis in cancer cells, while sparing normal cells.[1][2][3]
PARP inhibitors trap PARP enzymes on DNA at sites of single-strand breaks, leading to the formation of toxic double-strand breaks during DNA replication.[2] Cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, are particularly sensitive to PARP inhibitors. However, resistance can develop, and their efficacy in HR-proficient tumors is limited.
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis by phosphorylating and inactivating CDK1.[2][3] Inhibition of Wee1 abrogates this checkpoint, forcing cells with DNA damage, such as that induced by PARP inhibitors, into premature and lethal mitosis, a process known as mitotic catastrophe.[2][3] This combination has shown significant synergistic effects in a variety of cancer types, including ovarian, breast, and lung cancers, often independent of the tumor's BRCA mutation status.[1][3]
Quantitative Data Summary
The synergistic effect of Wee1 and PARP inhibitors has been quantified in numerous preclinical studies. The following tables summarize key findings from in vitro and in vivo experiments.
Table 1: In Vitro Synergism of Wee1 and PARP Inhibitors in Cancer Cell Lines
| Cancer Type | Cell Line | Wee1 Inhibitor (IC50, µM) | PARP Inhibitor (IC50, µM) | Combination Index (CI)* | Reference |
| Ovarian Cancer | OVCAR8 | Adavosertib: ~0.2 | Olaparib: ~5 | <0.5 | [1] |
| Ovarian Cancer | KURAMOCHI | Adavosertib: ~0.3 | Olaparib: ~2 | <0.5 | [1] |
| Biliary Tract Cancer | SNU869 | AZD1775: ~0.4 | Olaparib: ~10 | <0.5 | [4] |
| Biliary Tract Cancer | SNU308 | AZD1775: ~0.3 | Olaparib: ~8 | <0.5 | [4] |
| Triple-Negative Breast Cancer | MDA-MB-231 | AZD1775: Not specified | MK-4827: Not specified | <1.0 | [5] |
| Triple-Negative Breast Cancer | HCC1937 | AZD1775: Not specified | MK-4827: Not specified | <1.0 | [5] |
| Medulloblastoma | DAOY (SHH) | MK-1775: ~1 | BMN673: >10 | >10 (HSA synergy score) | [2] |
| Medulloblastoma | UW228-3 (SHH) | MK-1775: ~0.5 | BMN673: ~5 | >10 (HSA synergy score) | [2] |
*Combination Index (CI) values < 1 indicate synergy, with lower values indicating stronger synergy. For Medulloblastoma, the HSA synergy score is reported, where a value >10 indicates a synergistic effect.
Table 2: In Vivo Efficacy of Wee1 and PARP Inhibitor Combination
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Ovarian Cancer | OVCAR8 | Olaparib + Adavosertib (Concurrent) | Not specified | Inhibited tumor growth but was poorly tolerated. | [6] |
| Ovarian Cancer | OVCAR8 | Olaparib followed by Adavosertib (Sequential) | Not specified | Maintained efficacy of concurrent therapy with reduced toxicity. | [6] |
| Biliary Tract Cancer | SNU869 | Olaparib + AZD1775 | Significantly greater than monotherapy | Combination treatment was well-tolerated and more potent than either drug alone. | [4] |
| Pancreatic Cancer | MiaPaCa-2 | Olaparib + AZD1775 + Radiation | Significant radiosensitization | Combination produced a 13-day delay in tumor volume doubling compared to radiation alone. | [7] |
| Triple-Negative Breast Cancer | MDA-MB-231 | MK-4827 + AZD1775 | Synergistic tumor growth inhibition | Increased apoptosis and significant survival benefit. | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Wee1 and PARP Inhibitor Synergy
Caption: Mechanism of synergistic cytotoxicity of PARP and Wee1 inhibitors.
Experimental Workflow for Assessing Synergy
Caption: A typical workflow for evaluating the synergy of Wee1 and PARP inhibitors.
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of individual drugs and for calculating the Combination Index (CI) to assess synergy.
Materials:
-
Cancer cell lines of interest
-
This compound and PARP inhibitor
-
96-well plates
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the PARP inhibitor, both individually and in combination at a constant ratio.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72-120 hours.
-
For MTT assay:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug and use software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergy.
Western Blot Analysis for DNA Damage and Cell Cycle Markers
This protocol is to assess the molecular mechanism of synergy by analyzing key protein markers.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX (for DNA double-strand breaks), anti-phospho-CDK1 (Tyr15), anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, the PARP inhibitor, or the combination for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Expected Outcome for Synergy: The combination treatment should show a significant increase in γH2AX and cleaved PARP/Caspase-3 levels, and a decrease in phospho-CDK1 (Tyr15) compared to single-agent treatments.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is to determine the effect of the drug combination on cell cycle distribution.
Materials:
-
Treated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the inhibitors for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Expected Outcome for Synergy: PARP inhibitor treatment alone may cause an accumulation of cells in the G2/M phase.[4] The combination with a Wee1 inhibitor is expected to abrogate this G2 arrest, leading to a decrease in the G2/M population and an increase in the sub-G1 population (indicative of apoptosis).
Immunofluorescence for γH2AX Foci
This protocol is for the visualization and quantification of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Anti-γH2AX primary antibody
-
Alexa Fluor-conjugated secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the inhibitors for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells for 10 minutes.
-
Block for 1 hour at room temperature.
-
Incubate with the anti-γH2AX primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Mount the coverslips on slides with DAPI-containing mounting medium.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.
-
Expected Outcome for Synergy: A significant increase in the number of γH2AX foci per cell in the combination treatment group compared to single-agent and control groups.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of the combination therapy in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound and PARP inhibitor formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound alone, PARP inhibitor alone, and the combination.
-
Administer the drugs according to a predetermined schedule (e.g., daily oral gavage for a specified number of weeks). Both concurrent and sequential treatment schedules can be explored.[6]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Expected Outcome for Synergy: The combination treatment group should exhibit significantly greater tumor growth inhibition compared to the monotherapy and control groups, ideally with an acceptable toxicity profile.
References
- 1. Sequential therapy with PARP and WEE1 inhibitors minimizes toxicity while maintaining efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of PARP and WEE1 inhibitors in vitro: Potential for use in the treatment of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onco-hema.healthbooktimes.org [onco-hema.healthbooktimes.org]
- 4. Inhibition of WEE1 Potentiates Sensitivity to PARP Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Replicative Stress and DNA Repair by Combining PARP and Wee1 Kinase Inhibitors Is Synergistic in Triple Negative Breast Cancers with Cyclin E or BRCA1 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combined inhibition of Wee1 and PARP1/2 for radiosensitization in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing Synthetic Lethality by Combining Wee1-IN-7 and a CHK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of precision oncology, exploiting synthetic lethality has emerged as a powerful therapeutic strategy. This approach targets genetic vulnerabilities in cancer cells, where the inhibition of two separate pathways simultaneously leads to cell death, while the inhibition of either pathway alone is non-lethal. One of the most promising synthetic lethal relationships is the dual inhibition of the cell cycle checkpoint kinases Wee1 and CHK1.[1][2]
Wee1 and CHK1 are critical regulators of the G2/M cell cycle checkpoint and the DNA damage response (DDR).[1] Many cancer cells, particularly those with a p53-deficient background, rely heavily on the G2 checkpoint to repair DNA damage before entering mitosis.[3] Inhibition of Wee1 or CHK1 alone can disrupt this checkpoint, but cancer cells can often compensate. However, simultaneous inhibition creates a catastrophic failure of the G2/M checkpoint, forcing cells with damaged DNA into premature mitosis, leading to mitotic catastrophe and apoptosis.[4][5]
This document provides detailed application notes and protocols for investigating the synthetic lethal interaction between the novel Wee1 inhibitor, Wee1-IN-7, and a generic CHK1 inhibitor.
Compound Information: this compound
This compound is a potent and orally active inhibitor of Wee1 kinase.
| Compound | Target | IC50 | Key Features |
| This compound | Wee1 | 2.1 nM | Orally active, induces apoptosis and S-phase cell cycle arrest. Demonstrated 88% tumor growth inhibition in a Lovo xenograft model.[6] |
The Rationale for Combination Therapy
Preclinical studies have consistently demonstrated a synergistic anti-cancer effect when combining a Wee1 inhibitor with a CHK1 inhibitor across various cancer cell lines, including breast, ovarian, colon, and prostate cancers.[2] This synergistic interaction is attributed to:
-
Enhanced DNA Damage: The combination leads to a dramatic increase in DNA damage, as evidenced by markers like γH2AX.[7]
-
Abrogation of G2/M Checkpoint: Dual inhibition prevents the inhibitory phosphorylation of CDK1 (Cdc2), leading to premature mitotic entry.[4]
-
Induction of Mitotic Catastrophe: Forcing cells with unreplicated or damaged DNA into mitosis results in catastrophic cell death.[4]
While specific data for the combination of this compound and a CHK1 inhibitor is not yet available, the well-established mechanism of action for both inhibitor classes provides a strong rationale for its investigation.
Signaling Pathways and Experimental Workflow
Here are diagrams illustrating the targeted signaling pathway and a general experimental workflow for evaluating the combination of this compound and a CHK1 inhibitor.
Caption: Simplified signaling pathway of the G2/M checkpoint regulated by Wee1 and CHK1.
Caption: General experimental workflow for in vitro evaluation of this compound and CHK1 inhibitor combination.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound and a CHK1 inhibitor, alone and in combination, on the proliferation of cancer cells and to calculate the combination index (CI) for synergy.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
CHK1 inhibitor (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the CHK1 inhibitor in complete medium.
-
Treat the cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and a CHK1 inhibitor, alone and in combination.
Materials:
-
6-well plates
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, a CHK1 inhibitor, or the combination for 48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and a CHK1 inhibitor on cell cycle distribution.
Materials:
-
6-well plates
-
Treated cells
-
Cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
Protocol:
-
Seed cells in 6-well plates and treat with the inhibitors for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While vortexing, slowly add 4.5 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Centrifuge the cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 0.5 mL of PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation of key proteins in the DNA damage and cell cycle pathways.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-γH2AX (Ser139), anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Treat cells with inhibitors for the desired time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. For phospho-antibodies, BSA is often the preferred blocking agent.[8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
Data Presentation
The following tables are templates for summarizing quantitative data from the proposed experiments.
Table 1: In Vitro Cytotoxicity (IC50) of Single Agents
| Cell Line | This compound IC50 (nM) | CHK1 Inhibitor IC50 (nM) |
| Cell Line A | ||
| Cell Line B | ||
| Cell Line C |
Table 2: Combination Index (CI) Values for this compound and CHK1 Inhibitor
| Cell Line | Fa (Fraction Affected) | CI Value | Interpretation |
| Cell Line A | 0.5 | ||
| 0.75 | |||
| 0.9 | |||
| Cell Line B | 0.5 | ||
| 0.75 | |||
| 0.9 |
Table 3: Apoptosis Induction by this compound and CHK1 Inhibitor Combination
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | ||
| This compound (Conc. X) | ||
| CHK1 Inhibitor (Conc. Y) | ||
| Combination (X+Y) |
Table 4: Cell Cycle Distribution Analysis
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| This compound (Conc. X) | |||
| CHK1 Inhibitor (Conc. Y) | |||
| Combination (X+Y) |
Conclusion
The combination of Wee1 and CHK1 inhibitors represents a highly promising synthetic lethal strategy for the treatment of various cancers. While this compound is a novel and potent Wee1 inhibitor, its efficacy in combination with a CHK1 inhibitor warrants thorough investigation. The protocols and guidelines provided in this document offer a comprehensive framework for researchers to explore this potential therapeutic synergy, from initial in vitro screening to mechanistic studies. The successful translation of these preclinical findings could pave the way for new and effective cancer therapies.
References
- 1. Combined inhibition of Wee1 and Chk1 gives synergistic DNA damage in S-phase due to distinct regulation of CDK activity and CDC45 loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of Chk1 and Wee1: in vitro synergistic effect translates to tumor growth inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CHK1 and WEE1 inhibition combine synergistically to enhance therapeutic efficacy in acute myeloid leukemia ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combined inhibition of the cell cycle related proteins Wee1 and Chk1/2 induces synergistic anti-cancer effect in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunofluorescence Staining for γH2AX following Wee1-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2] Inhibition of Wee1, for instance by compounds like Wee1-IN-7, abrogates this checkpoint. This forces cells, particularly cancer cells with existing DNA damage or replication stress, into premature and catastrophic mitosis, leading to cell death.[1][2][3] A key consequence of Wee1 inhibition is the accumulation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[4][5]
The phosphorylation of histone variant H2AX at serine 139, termed γH2AX, is a rapid and sensitive biomarker for DSBs.[6][7][8] Upon DNA damage, γH2AX forms distinct nuclear foci at the sites of these breaks, which can be visualized and quantified using immunofluorescence microscopy.[8][9] This application note provides a detailed protocol for the immunofluorescence staining of γH2AX in cells treated with this compound, enabling researchers to quantify the extent of DNA damage induced by Wee1 inhibition.
Signaling Pathway of Wee1 Inhibition-Induced γH2AX Formation
Wee1 kinase negatively regulates the cell cycle by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1) and CDK2.[2][10][11] This inhibitory phosphorylation at Tyr15 of CDK1 prevents the activation of the CDK1/Cyclin B1 complex, thereby halting the cell's entry into mitosis.[12][13] Wee1 inhibitors, such as this compound, block this activity. The resulting unchecked CDK activity leads to uncontrolled replication origin firing and replication stress during the S-phase.[4][10] This stress causes replication forks to collapse, generating DNA double-strand breaks. These DSBs trigger the activation of DNA damage response (DDR) kinases like ATM and ATR, which in turn phosphorylate H2AX at serine 139, leading to the formation of γH2AX foci and the recruitment of DNA repair machinery.[1]
References
- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wee1 - Wikipedia [en.wikipedia.org]
- 3. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Application Notes: Assessing the Efficacy of Wee1-IN-7 with a Colony Formation Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 3. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy | MDPI [mdpi.com]
- 5. Wee1 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 7. Wee1 — TargetMol Chemicals [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 11. Colony Formation [protocols.io]
- 12. e-crt.org [e-crt.org]
Measuring Tumor Growth Inhibition of Wee1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2][3] In many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to p53 mutations), there is a heightened reliance on the G2/M checkpoint for survival.[2][3][4] Inhibition of Wee1 kinase presents a promising therapeutic strategy to selectively sensitize these cancer cells to DNA-damaging agents and induce mitotic catastrophe.[1][2] Wee1 inhibitors, such as the widely studied AZD1775 (adavosertib), can abrogate the G2/M checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, leading to cell death.[1][5][6]
These application notes provide a comprehensive overview and detailed protocols for measuring the in vivo tumor growth inhibition (TGI) of a potent and selective Wee1 inhibitor, exemplified by AZD1775. The protocols are designed to be adaptable for other small molecule inhibitors targeting Wee1.
Mechanism of Action of Wee1 Inhibition
Wee1 kinase exerts its cell cycle control by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[3] Inhibition of Wee1 prevents this phosphorylation, leading to the activation of the CDK1/Cyclin B complex and subsequent entry into mitosis. In cancer cells with existing DNA damage, this forced mitotic entry results in genomic instability and ultimately, cell death through mitotic catastrophe.
Quantitative Data on Tumor Growth Inhibition
The following tables summarize quantitative data from preclinical in vivo studies on the Wee1 inhibitor AZD1775, demonstrating its efficacy as a monotherapy and in combination with other anti-cancer agents.
Table 1: Monotherapy Tumor Growth Inhibition of AZD1775
| Cancer Type | Cell Line/Model | Dosage and Schedule | Observed Effect |
| Triple Negative Breast Cancer | MDA-MB-231 xenograft | 60 mg/kg | Delayed tumor growth compared to control[7] |
| Acute Myeloid Leukemia | U937 xenograft | 50 mg/kg, p.o., b.i.d., 3 days/week | Suppression of tumor growth[8] |
| Triple Negative Breast Cancer | 207T-PDX | 30 mg/kg, p.o., for 3 weeks | Decreased tumor growth (P<0.0079)[9] |
| Esophageal Cancer | FLO1 and OE33 xenografts | Not specified | Partial tumor growth delay[10] |
| Small Cell Lung Cancer | RPP model | 60 mg/kg, 5 of 7 days, Q.D. | Significant inhibition of tumor growth[11] |
| SETD2-Deficient Cancer | A498 and U2OS xenografts | Not specified | Regression of tumors[12] |
Table 2: Combination Therapy Tumor Growth Inhibition with AZD1775
| Cancer Type | Combination Agent | Cell Line/Model | Dosage and Schedule (AZD1775) | Observed Effect |
| Triple Negative Breast Cancer | Olaparib (40 mg/kg) | MDA-MB-231 xenograft | 60 mg/kg | Significant and synergistic inhibition of tumor growth[7] |
| Acute Myeloid Leukemia | Vorinostat (100 mg/kg) | U937 xenograft | 50 mg/kg, p.o., b.i.d., 3 days/week | Synergistic suppression of tumor growth and prolonged survival[8] |
| Esophageal Cancer | Radiation | FLO1 and OE33 xenografts | Not specified | Remarkable and sustained tumor regression[10] |
| KRASG12C NSCLC | Adagrasib | SW1573 CDX | Not specified | Synergistic TGI (84%) compared to monotherapies[13] |
| Pancreatic Ductal Adenocarcinoma | Irinotecan or Capecitabine | PDX models (mutant p53) | Not specified | Significant tumor growth inhibition (P ≤ 0.03)[6] |
| Small Cell Lung Cancer | Anti-PD-L1 Antibody | RPM model | 60 mg/kg, 5 of 7 days, Q.D. | Significantly greater tumor suppression than either monotherapy[11] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study in Xenograft Mouse Model
This protocol describes a general workflow for assessing the TGI of a Wee1 inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Cell Line: Appropriate cancer cell line (e.g., A427 for non-small cell lung cancer, OVCAR3 for ovarian cancer).
-
Animals: Immunocompromised mice (e.g., NOD/SCID or Balb/c nude), 6-8 weeks old.
-
Wee1 Inhibitor (e.g., this compound): Formulated for in vivo administration (e.g., in 0.5% methylcellulose for oral gavage).
-
Vehicle Control: The formulation solution without the active compound.
-
Combination Agent (if applicable): Formulated for in vivo administration.
-
General Supplies: Sterile PBS, cell culture medium, syringes, needles, calipers, animal housing.
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells and resuspend in sterile PBS or Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound monotherapy, Combination therapy). Ensure the average tumor volume is similar across all groups.
-
-
Drug Administration:
-
Administer the Wee1 inhibitor and any combination agent according to the planned dosage and schedule (e.g., daily oral gavage).
-
Administer the vehicle control to the control group.
-
-
Monitoring and Data Collection:
-
Continue to measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowed size (e.g., 1500-2000 mm³) or after a predetermined treatment duration.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. TGI (%) can be calculated as: [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed TGI.
-
Pharmacodynamic Analysis
To confirm target engagement in vivo, tumor samples can be collected at the end of the study (or at specific time points after the last dose) and analyzed for biomarkers.
Procedure:
-
Tumor Excision: At the study endpoint, euthanize the mice and excise the tumors.
-
Western Blot Analysis:
-
Prepare protein lysates from the tumor tissue.
-
Perform Western blotting to assess the levels of key proteins in the Wee1 signaling pathway, such as phosphorylated CDK1 (p-CDK1 Tyr15). A decrease in p-CDK1 levels indicates target engagement by the Wee1 inhibitor.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in formalin and embed in paraffin.
-
Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). A decrease in Ki-67 and an increase in cleaved caspase-3 would be consistent with an anti-tumor effect.
-
Conclusion
The protocols and data presented provide a framework for the preclinical evaluation of Wee1 inhibitors in oncology drug development. By demonstrating potent tumor growth inhibition, both as a monotherapy in susceptible cancer models and in combination with DNA-damaging agents, these studies are crucial for establishing the therapeutic potential of novel Wee1 inhibitors like "this compound". Careful experimental design and comprehensive data analysis are essential for the successful translation of these promising targeted therapies into clinical applications.
References
- 1. WEE1 kinase targeting combined with DNA-damaging cancer therapy catalyzes mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting WEE1 Inhibits Growth of Breast Cancer Cells That Are Resistant to Endocrine Therapy and CDK4/6 Inhibitors [frontiersin.org]
- 4. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 5. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Wee1 Kinase Inhibitor AZD1775 Effectively Sensitizes Esophageal Cancer to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WEE1 inhibition enhances the antitumor immune response to PD-L1 blockade by the concomitant activation of STING and STAT1 pathways in SCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Understanding Off-Target Effects of WEE1 Inhibitors in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WEE1 kinase inhibitors. The focus is to address potential off-target effects that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is stronger than what we would expect from WEE1 inhibition alone. Could this be due to off-target effects?
A1: Yes, a more pronounced phenotype than anticipated with a WEE1 inhibitor could indicate engagement with additional cellular targets. WEE1 inhibitors, particularly early-generation compounds, can exhibit activity against other kinases. For example, some pyridopyrimidine-based WEE1 inhibitors have been shown to inhibit other kinases such as c-Src, PDGFRB, FGFR, and EGFR.[1] A well-studied WEE1 inhibitor, adavosertib (MK-1775), is also a potent inhibitor of Polo-like kinase 1 (PLK1).[2][3] Inhibition of these off-targets can lead to complex cellular responses beyond the abrogation of the G2/M checkpoint.
Q2: What are some of the known off-targets for WEE1 inhibitors?
A2: The selectivity of WEE1 inhibitors can vary significantly. While newer compounds are being developed for higher selectivity[4][5], some known off-targets for certain classes of WEE1 inhibitors include:
-
Polo-like kinase 1 (PLK1): This is a critical regulator of mitosis, and its inhibition can lead to mitotic arrest and apoptosis.[2]
-
c-Src: A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.
-
Platelet-derived growth factor receptor beta (PDGFRB): A receptor tyrosine kinase that plays a role in cell growth and division.
-
Fibroblast growth factor receptor (FGFR): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration.
-
Epidermal growth factor receptor (EGFR): A receptor tyrosine kinase that is a key regulator of cell growth and proliferation.
-
Cyclin-dependent kinase 1 (CDK1): While WEE1's primary role is to inhibit CDK1, some inhibitors may have direct interactions with CDK1 at high concentrations.[1]
Q3: How can we experimentally determine if the observed effects are due to off-target binding of our WEE1 inhibitor?
A3: Several experimental approaches can be used to investigate off-target effects:
-
Kinome Profiling: This is a broad screening method to assess the selectivity of your inhibitor against a large panel of kinases. This will provide a quantitative measure of its activity against hundreds of kinases, revealing potential off-targets.
-
Western Blotting: Analyze the phosphorylation status of known substrates of suspected off-target kinases. For example, if PLK1 is a suspected off-target, you can assess the phosphorylation of its substrates.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of your inhibitor to potential off-target proteins within intact cells.[6][7][8]
-
Phenotypic Rescue/Comparison: Use siRNA to knockdown the expression of the suspected off-target kinase and observe if this phenocopies the effects of your inhibitor. You can also compare the effects of your inhibitor to those of a known selective inhibitor of the suspected off-target.
-
Dose-Response Analysis: Atypical dose-response curves may suggest multiple targets with different affinities are being engaged.
Troubleshooting Guides
Issue 1: Unexpected Level of Apoptosis or Cell Death
| Possible Cause | Troubleshooting Steps |
| Inhibition of Pro-survival Kinases: Your WEE1 inhibitor might be co-inhibiting other kinases essential for cell survival, such as PLK1. | 1. Perform a kinome scan to identify potential off-targets. 2. Validate off-target engagement using Western blot to check for inhibition of downstream signaling of the suspected off-target (e.g., reduced phosphorylation of PLK1 substrates). 3. Compare the apoptotic phenotype with that induced by a selective inhibitor of the suspected off-target kinase. |
| Synergistic Effects: The off-target effect might be synergistic with WEE1 inhibition, leading to enhanced cell death. | 1. Use siRNA to knockdown the suspected off-target and treat with a lower dose of your WEE1 inhibitor to see if the enhanced apoptosis is replicated. |
Issue 2: Alterations in Cell Cycle Progression Different from G2/M Abrogation
| Possible Cause | Troubleshooting Steps |
| Inhibition of Other Cell Cycle Kinases: The inhibitor may be affecting other CDKs or cell cycle regulators. | 1. Review kinome scan data for activity against other cell cycle-related kinases. 2. Perform detailed cell cycle analysis using techniques like flow cytometry with BrdU incorporation to pinpoint the specific phase of the cell cycle being affected. |
| Complex Downstream Signaling: Off-target effects on signaling pathways that indirectly influence the cell cycle. | 1. Use phosphoproteomics to get a broader view of the signaling pathways affected by your inhibitor. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of a representative pyridopyrimidine-based WEE1 inhibitor, PD0166285, against WEE1 and several off-target kinases.
| Target | IC50 (nM) | Reference |
| WEE1 | 24 | [1] |
| MYT1 | 72 | [1] |
| c-Src | 9 | [1] |
| CDK1 | 100 | [1] |
| PDGFRB | 100 | [1] |
| EGFR | 350 | [1] |
| FGFR | 430 | [1] |
Experimental Protocols
Kinome Profiling (General Protocol)
Objective: To determine the selectivity of a WEE1 inhibitor by screening it against a large panel of purified human kinases.
Materials:
-
WEE1 inhibitor compound
-
Kinase panel (e.g., DiscoverX KINOMEscan™)
-
Assay buffer
-
ATP
-
Kinase substrate
-
Detection reagents
Procedure:
-
Prepare the WEE1 inhibitor at the desired screening concentration (e.g., 1 µM).
-
The inhibitor is incubated with a panel of purified kinases, each in a separate well of a multi-well plate.
-
A proprietary ATP-site directed ligand is included in the reaction. The amount of kinase bound to this ligand is measured in the absence and presence of the test compound.
-
The results are typically reported as the percentage of kinase activity remaining in the presence of the inhibitor compared to a DMSO control. A lower percentage indicates stronger inhibition.
Western Blot for Downstream Off-Target Effects
Objective: To assess the inhibition of a suspected off-target kinase by measuring the phosphorylation of its downstream substrate in treated cells. (Example: PLK1)
Materials:
-
Cell line of interest
-
WEE1 inhibitor
-
Selective PLK1 inhibitor (positive control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-PLK1 substrate, anti-PLK1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the WEE1 inhibitor at various concentrations for a specified time (e.g., 6-24 hours). Include a DMSO control and a positive control (selective PLK1 inhibitor).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate. A decrease in the phosphorylation of the PLK1 substrate in cells treated with the WEE1 inhibitor would suggest off-target inhibition of PLK1.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of the WEE1 inhibitor to a potential off-target protein in intact cells.
Materials:
-
Cell line of interest
-
WEE1 inhibitor
-
PBS
-
Cell lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
Procedure:
-
Treat cultured cells with the WEE1 inhibitor or DMSO vehicle control for a specific time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Analyze the soluble fractions by Western blot using an antibody against the suspected off-target protein. An increase in the thermal stability of the protein in the inhibitor-treated samples compared to the control indicates direct binding.[6]
Visualizations
Caption: WEE1 signaling pathway at the G2/M checkpoint.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. schrodinger.com [schrodinger.com]
- 5. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Wee1 Inhibitor Toxicity in Animal Models: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for Wee1 inhibitors in animal models?
A1: The on-target toxicity of Wee1 inhibitors stems from their mechanism of action. Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint.[1] By inhibiting Wee1, these compounds cause cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[2][3] This effect is particularly pronounced in rapidly dividing cells, which explains the common toxicities observed in tissues such as the bone marrow and gastrointestinal tract.[4]
Q2: What are the most common adverse effects observed with Wee1 inhibitors in animal models?
A2: The most frequently reported toxicities in preclinical studies with Wee1 inhibitors include:
-
Hematological Toxicities: Myelosuppression is a common finding, manifesting as neutropenia, thrombocytopenia, anemia, and lymphopenia.[4][5]
-
Gastrointestinal Toxicities: Nausea, vomiting, diarrhea, and anorexia are frequently observed.[4][5][6][7]
-
General Systemic Toxicities: Fatigue and body weight loss are also common.[4][7][8] In some clinical trials with azenosertib, deaths due to presumed sepsis have been reported, leading to partial clinical holds.[9]
Q3: Has a Maximum Tolerated Dose (MTD) been established for Wee1 inhibitors in animal models?
A3: The MTD for Wee1 inhibitors can vary significantly depending on the specific compound, the animal model (species, strain), the dosing schedule (e.g., daily, intermittent), and whether it is administered as a monotherapy or in combination with other agents. For instance, a monotherapy MTD for MK-1775 in mice has been established at 60 mg/kg for twice-daily dosing.[8] When used in combination therapies, the MTD is often lower to manage cumulative toxicities.[1][7]
Troubleshooting Guide for In Vivo Experiments
| Observed Issue | Potential Cause | Recommended Action |
| Excessive Body Weight Loss (>15-20%) or Moribundity | The administered dose is above the MTD for the specific animal model and strain. | - Immediately cease dosing and provide supportive care. - Euthanize animals that meet humane endpoint criteria. - Conduct a dose de-escalation study to determine a tolerable dose. |
| Severe Myelosuppression (e.g., low blood cell counts) | On-target effect of the Wee1 inhibitor on hematopoietic progenitor cells. | - Monitor complete blood counts (CBCs) regularly. - Consider an intermittent dosing schedule to allow for bone marrow recovery. - Evaluate the need for supportive care such as growth factor support (e.g., G-CSF) in consultation with a veterinarian. |
| Persistent Diarrhea or Dehydration | On-target effect on the gastrointestinal epithelium. | - Provide supportive care, including subcutaneous fluids to prevent dehydration. - Monitor animal well-being closely. - If severe, consider dose reduction or a less frequent dosing schedule. |
| Lack of Tumor Response at a Tolerated Dose | - Insufficient target engagement at the administered dose. - Tumor resistance mechanisms. | - Confirm target engagement in tumor tissue via pharmacodynamic marker analysis (e.g., pCDK1). - Explore combination therapies with DNA-damaging agents, as Wee1 inhibitors often show synergistic effects.[10] |
Quantitative Toxicity Data Summary
The following tables summarize key quantitative toxicity data for the Wee1 inhibitor MK-1775 (Adavosertib) from preclinical studies.
Table 1: Maximum Tolerated Dose (MTD) of MK-1775 in Animal Models
| Animal Model | Dosing Schedule | MTD | Combination Agent | Reference |
| Mice | Twice daily for 28 days (monotherapy) | 60 mg/kg | N/A | [8] |
| Nude Rats | Daily (in combination) | 20 mg/kg | Gemcitabine (50 mg/kg) | [11] |
Note: This table is not exhaustive and MTDs can vary between studies.
Table 2: Common Adverse Events Associated with Wee1 Inhibitors (Preclinical & Clinical Observations)
| Toxicity Category | Specific Adverse Events | Severity |
| Hematological | Neutropenia, Thrombocytopenia, Anemia, Lymphopenia | Often dose-limiting |
| Gastrointestinal | Diarrhea, Nausea, Vomiting, Anorexia | Generally manageable with supportive care |
| Systemic | Fatigue, Dehydration | Common, can be dose-limiting |
Experimental Protocols
While specific, detailed protocols for toxicity studies of "Wee1-IN-7" are not available, a general workflow for a Maximum Tolerated Dose (MTD) study in mice can be outlined as follows.
General Workflow for a Murine MTD Study
Caption: A generalized workflow for determining the Maximum Tolerated Dose (MTD) of a Wee1 inhibitor in a murine model.
Signaling Pathway
Wee1 Inhibition and Induction of Mitotic Catastrophe
The diagram below illustrates the mechanism by which Wee1 inhibitors abrogate the G2/M checkpoint, leading to mitotic catastrophe in cancer cells with DNA damage.
Caption: Mechanism of action of Wee1 inhibitors leading to abrogation of the G2/M checkpoint and mitotic catastrophe.
References
- 1. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. metapress.com [metapress.com]
- 5. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zentalis Pharmaceuticals Updates Azenosertib Clinical Data in Platinum-Resistant Ovarian Cancer, On Track for DENALI Part 2 Initiation in 2025 | Nasdaq [nasdaq.com]
- 7. Dose Escalation Trial of the Wee1 Inhibitor Adavosertib (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Wee1-IN-7 Resistance Mechanisms in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance mechanisms to WEE1 inhibitors like Wee1-IN-7 and the more clinically advanced adavosertib (AZD1775).
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to WEE1 inhibitors?
A1: Acquired resistance to WEE1 inhibitors is a multifactorial phenomenon observed across various cancer cell types. The most commonly reported mechanisms include:
-
Upregulation of PKMYT1 (Myt1): PKMYT1 is a kinase functionally redundant to WEE1. It can phosphorylate and inhibit CDK1, thereby compensating for the loss of WEE1 activity and preventing mitotic catastrophe.[1][2][3][4]
-
Alterations in Cell Cycle Control: Resistant cells may exhibit changes that slow down cell cycle progression, reducing their reliance on the G2/M checkpoint. This can include reduced expression of CDK1, the direct target of WEE1, or upregulation of signaling pathways that induce cell cycle arrest, such as the TGF-β pathway.[1]
-
Activation of Pro-Survival Signaling Pathways: The activation of pathways like mTOR has been identified as a contributor to both primary and acquired resistance to WEE1 inhibitors.[5][6][7]
-
Epigenetic Modifications and Transcriptional Reprogramming: In some cancers, such as acute leukemia, increased histone deacetylase (HDAC) activity and subsequent upregulation of oncogenes like c-MYC have been linked to resistance.[1]
-
Changes in Biomarkers of Sensitivity: Downregulation of markers associated with sensitivity to WEE1 inhibitors, such as Cyclin E, can lead to resistance.[4][7]
-
Subcellular Localization of WEE1: A non-canonical, cytoplasmic function of WEE1, driven by AKT-mediated phosphorylation, can promote immune evasion and resistance to therapy.
Q2: My cancer cell line is showing innate (primary) resistance to this compound. What are the potential underlying reasons?
A2: Primary resistance to WEE1 inhibitors can be attributed to several factors:
-
High Intrinsic PKMYT1 Levels: Cancer cells with inherently high expression of PKMYT1 may be less dependent on WEE1 for CDK1 inhibition and, therefore, less sensitive to WEE1 inhibitors from the outset.[2][3]
-
Pre-existing Activation of Resistance Pathways: Constitutive activation of survival pathways like mTOR/AKT can confer primary resistance.[6][7]
-
Functional G1 Checkpoint: Cells with a wild-type TP53 and a functional G1 checkpoint are often less reliant on the G2/M checkpoint for DNA damage repair, making them less susceptible to WEE1 inhibition.[8] However, sensitivity has also been observed in p53 wild-type cells, suggesting other factors are at play.
-
Low Baseline Replication Stress: The efficacy of WEE1 inhibitors as monotherapy is often linked to high levels of endogenous replication stress. Cancer cells with low levels of replication stress may be inherently resistant.
Q3: How can I experimentally validate the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism in your specific cell line model, a multi-pronged approach is recommended:
-
Assess PKMYT1 and CDK1 Levels: Use Western blotting to compare the protein expression of PKMYT1 and CDK1 in your resistant and parental (sensitive) cell lines. An upregulation of PKMYT1 or a downregulation of CDK1 in resistant cells is a strong indicator of their involvement.
-
Gene Expression Analysis: Perform RNA-Seq to obtain a global view of transcriptional changes. This can help identify the upregulation of resistance-associated genes (e.g., PKMYT1, genes in the TGF-β or mTOR pathways) and downregulation of sensitivity markers.
-
Functional Assays:
-
PKMYT1 Knockdown: Use siRNA or shRNA to knock down PKMYT1 in your resistant cell line. A resensitization to the WEE1 inhibitor would confirm the role of PKMYT1 in the resistance mechanism.
-
Combination Therapy: Treat resistant cells with the WEE1 inhibitor in combination with inhibitors of suspected resistance pathways (e.g., mTOR inhibitors, TGF-β receptor inhibitors). Synergistic effects would point towards the involvement of these pathways.
-
-
Cell Cycle Analysis: Use flow cytometry to compare the cell cycle profiles of sensitive and resistant cells upon treatment. Resistant cells might show a less pronounced G2/M arrest or a slower cell cycle progression.
Troubleshooting Guides
Problem 1: Difficulty in Generating a this compound Resistant Cell Line
-
Symptom: High levels of cell death even at low, incremental doses of the inhibitor, preventing the establishment of a stable resistant population.
-
Possible Cause 1: The starting concentration of the WEE1 inhibitor is too high.
-
Troubleshooting Step: Determine the IC20 (the concentration that inhibits 20% of cell proliferation) for your parental cell line and begin the dose escalation from this concentration.[7]
-
Possible Cause 2: The incremental dose increase is too rapid.
-
Troubleshooting Step: Increase the drug concentration more gradually, for example, by 25-50% at each step, and allow the cells to culture at each concentration for at least 2-3 passages to allow for adaptation.[7]
-
Possible Cause 3: The cell line is highly dependent on WEE1 for survival and has a low propensity to develop resistance.
-
Troubleshooting Step: Consider using a pulsed treatment approach, where the cells are exposed to the drug for a defined period (e.g., 4-6 hours) followed by a recovery period in drug-free medium. Repeat this cycle multiple times.[9]
Problem 2: Inconsistent Results in Western Blots for PKMYT1 or Phospho-CDK1
-
Symptom: High variability in protein levels between biological replicates.
-
Possible Cause 1: Asynchronous cell populations. The expression and phosphorylation of cell cycle proteins can vary significantly depending on the cell cycle phase.
-
Troubleshooting Step: Synchronize the cells before treatment and lysis. Common methods include serum starvation or treatment with cell cycle-blocking agents like nocodazole.
-
Possible Cause 2: Protein degradation during sample preparation.
-
Troubleshooting Step: Ensure that lysis buffers are supplemented with fresh protease and phosphatase inhibitors. Keep samples on ice at all times.
-
Possible Cause 3: Suboptimal antibody performance.
-
Troubleshooting Step: Validate your primary antibodies using positive and negative controls (e.g., cell lines with known high/low expression, or siRNA-mediated knockdown). Titrate the antibody concentration to find the optimal signal-to-noise ratio.
Problem 3: RNA-Seq Data Does Not Reveal a Clear Resistance Signature
-
Symptom: Differential gene expression analysis between sensitive and resistant cells yields a large number of changed genes without a clear, actionable pathway.
-
Possible Cause 1: Resistance is mediated by post-transcriptional or post-translational modifications.
-
Troubleshooting Step: Complement your transcriptomic data with proteomic analysis (e.g., mass spectrometry) to identify changes in protein expression and phosphorylation status.
-
Possible Cause 2: The resistance mechanism is complex and involves subtle changes in multiple pathways.
-
Troubleshooting Step: Use pathway analysis software (e.g., GSEA, IPA) to identify enriched biological pathways and processes in your gene expression data. This can help to uncover coordinated changes that are not apparent from looking at individual genes.
-
Possible Cause 3: Heterogeneity within the resistant cell population.
-
Troubleshooting Step: Consider performing single-cell RNA-Seq to dissect the heterogeneity of the resistant population and identify subpopulations with distinct resistance mechanisms.
Quantitative Data Summary
Table 1: Reported IC50 Values for WEE1 Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | WEE1 Inhibitor | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| H1975 | Non-Small Cell Lung Cancer | Narciclasine | 22 | - | - | [10] |
| A549 | Non-Small Cell Lung Cancer | Narciclasine | 110 | - | - | [10] |
| H1299 | Non-Small Cell Lung Cancer | Narciclasine | 88 | - | - | [10] |
| ES-2 | High-Grade Serous Ovarian Cancer | AZD1775 | ~50 | 250 - 1000+ | 5x to >20x | [11] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | AZD1775 | ~100 | 300+ | >3x | [11] |
| OV90 (vector) | Ovarian Cancer | Azenosertib | ~200 | - | - | [12] |
| OV90 (Cyclin E1 OE) | Ovarian Cancer | Azenosertib | ~50 | - | - | [12] |
Note: this compound is a preclinical tool compound. Most quantitative resistance data in the literature is for the clinical candidate adavosertib (AZD1775) or other inhibitors. The principles of resistance are expected to be largely overlapping.
Detailed Experimental Protocols
Generation of a WEE1 Inhibitor-Resistant Cell Line
This protocol describes the gradual dose-escalation method to generate a resistant cell line.[7][9][13]
-
Initial Sensitivity Assessment:
-
Seed the parental cancer cell line in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Determine the IC50 value using a cell viability assay (e.g., CCK-8, MTT).
-
-
Induction of Resistance:
-
Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC20.
-
Once the cells reach 80% confluency and their proliferation rate has recovered, passage them and increase the drug concentration by 25-50%.
-
Maintain the cells at each concentration for 2-3 passages. If significant cell death (>50%) occurs, reduce the concentration to the previous level and allow more time for adaptation.
-
Repeat the dose escalation until the cells are able to proliferate in a medium containing a significantly higher concentration of the inhibitor (e.g., 5-10 times the parental IC50).
-
-
Characterization of Resistant Cells:
-
Periodically freeze down stocks of the resistant cells at different passage numbers.
-
Regularly perform cell viability assays to confirm the level of resistance compared to the parental cell line.
-
Maintain a sub-culture of the resistant cells in a medium containing the final concentration of the inhibitor to ensure the stability of the resistant phenotype.
-
Western Blotting for Key Resistance Markers
This protocol outlines the steps for analyzing protein expression in sensitive vs. resistant cells.[1][3][14]
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-PKMYT1, anti-CDK1, anti-phospho-CDK1 Tyr15, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the cell cycle distribution.[6][15][16]
-
Cell Preparation:
-
Treat sensitive and resistant cells with this compound or DMSO for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to model the G1, S, and G2/M populations based on the DNA content histogram.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: WEE1/PKMYT1-CDK1 signaling in Wee1 inhibitor resistance.
Caption: Activation of the mTOR pathway promotes survival and resistance.
Caption: Workflow for investigating Wee1 inhibitor resistance mechanisms.
References
- 1. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 4. bea.ki.se [bea.ki.se]
- 5. RNA-seq Workflow - RNA-Seq Data Analysis [genomicsaotearoa.github.io]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Narciclasine as a potential therapeutic agent to overcome EGFR-TKI resistance in non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Optimizing Wee1-IN-7 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Wee1-IN-7 in cell viability assays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of inhibitor concentrations to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Wee1 kinase.[1] Wee1 is a key regulator of the G2/M cell cycle checkpoint.[2][3][4] It acts by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), which prevents cells from entering mitosis.[3][5] By inhibiting Wee1, this compound causes premature entry into mitosis, often with unrepaired DNA damage, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis, particularly in cancer cells with a defective G1 checkpoint (e.g., p53-mutated tumors).[4][6][7]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: Based on available data, a sensible starting point for a dose-response experiment with this compound would be a broad range from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). For the specific compound this compound, IC50 values of 84 nM and 82 nM have been reported for A427 and Lovo cells, respectively.[1] Other Wee1 inhibitors, such as AZD1775 (Adavosertib), have shown IC50 values ranging from 0.4 to 1.8 µM in diffuse large B-cell lymphoma cell lines.[8] Therefore, a preliminary experiment should cover a wide concentration range to determine the optimal concentrations for your specific cell line.
Q3: My cells are showing high levels of toxicity even at very low concentrations of this compound. What could be the cause?
A3: Several factors could contribute to unexpected cytotoxicity:
-
High Sensitivity of the Cell Line: Your cell line may be particularly sensitive to Wee1 inhibition, especially if it has a compromised G1 checkpoint (e.g., p53 mutation) and relies heavily on the G2/M checkpoint for DNA repair.[6][9]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle-only control.
-
Compound Stability and Solubility: this compound may precipitate in the culture medium at higher concentrations. Visually inspect your wells for any signs of precipitation. Ensure proper dissolution of the compound in the initial stock solution.
-
Off-Target Effects: While this compound is reported to be selective, very high concentrations may lead to off-target effects. It is crucial to perform a dose-response experiment to identify a specific concentration range.
Q4: I am not observing a significant decrease in cell viability, even at high concentrations of this compound. What should I do?
A4: If you are not seeing the expected effect, consider the following:
-
Cell Line Resistance: The cell line you are using may be resistant to Wee1 inhibition. This could be due to a functional G1 checkpoint or other compensatory mechanisms.[10]
-
Suboptimal Incubation Time: The duration of treatment may not be sufficient to induce apoptosis. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.
-
Assay Sensitivity: The chosen cell viability assay may not be sensitive enough to detect the cytotoxic effects. Consider using a more sensitive assay or a combination of assays that measure different aspects of cell death (e.g., apoptosis, necrosis).
-
Compound Integrity: Verify the quality and integrity of your this compound compound. Ensure it has been stored correctly and has not degraded.
Q5: My results are inconsistent between experiments. How can I improve reproducibility?
A5: To improve the reproducibility of your cell viability assays:
-
Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and growth conditions (e.g., temperature, CO2 levels, humidity).
-
Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions and cell seeding.
-
Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding to avoid clumps, which can affect cell growth and drug response.
-
Edge Effects: Be mindful of the "edge effect" in multi-well plates, where wells on the perimeter may behave differently due to evaporation. Consider not using the outer wells for experimental conditions or filling them with sterile PBS or media.
-
Sufficient Replicates: Use technical and biological replicates to ensure the statistical significance of your results.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound and other commonly used Wee1 inhibitors in various cancer cell lines. This data can serve as a reference for designing your experiments.
| Inhibitor | Cell Line(s) | IC50 / Effective Concentration | Reference |
| This compound | A427, Lovo | 84 nM, 82 nM | [1] |
| AZD1775 (Adavosertib) | Diffuse Large B-cell Lymphoma | 0.4 - 1.8 µM | [8] |
| AZD1775 (Adavosertib) | Urothelial Carcinoma (p53 mutant) | ~170 - 230 nM | [11] |
| MK-1775 (Adavosertib) | Various Cancer Cell Lines | Median EC50 of 396.8 nM | [12] |
| PD0166285 | Various Cancer Cell Lines | IC50 = 24 nM | [13][14] |
| WEE1-IN-4 | - | IC50 = 11 nM | [14] |
| WEE1-IN-5 | - | IC50 = 0.8 nM | [14] |
| ZN-c3 | - | IC50 = 3.9 nM | [14] |
Detailed Experimental Protocol: Cell Viability Assay Using this compound
This protocol outlines a standard procedure for determining the effect of this compound on the viability of a cancer cell line using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, to create a high-concentration stock solution)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear or opaque-walled tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: a. Harvest and count cells using a hemocytometer or automated cell counter. b. Dilute the cells in complete culture medium to the desired seeding density (e.g., 2,000-10,000 cells per well, to be optimized for your cell line). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.
-
Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete culture medium from your stock solution. Aim for a range of final concentrations (e.g., 1 nM to 10 µM). b. Prepare a vehicle control (medium with the same final concentration of solvent as the highest drug concentration). c. After 24 hours of incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared drug dilutions or vehicle control to the respective wells. e. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Cell Viability Measurement (Example with CellTiter-Glo®): a. After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Mix the contents by placing the plate on an orbital shaker for 2 minutes. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the average background reading (wells with medium and reagent only) from all experimental readings. b. Normalize the data to the vehicle-treated control wells (set as 100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration in a cell viability assay.
Caption: The Wee1 signaling pathway and the mechanism of its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wee1 - Wikipedia [en.wikipedia.org]
- 4. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 8. WEE1 Inhibition Enhances Anti-Apoptotic Dependency as a Result of Premature Mitotic Entry and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 10. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 11. Inhibiting WEE1 Augments the Antitumor Efficacy of Cisplatin in Urothelial Carcinoma by Enhancing the DNA Damage Process | MDPI [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. abmole.com [abmole.com]
Navigating Wee1-IN-7 Solubility: A Technical Support Guide
Shanghai, China - Researchers and drug development professionals utilizing the potent and selective WEE1 kinase inhibitor, Wee1-IN-7, now have access to a comprehensive technical support center designed to address common challenges related to its solubility. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and critical data to ensure successful experimental outcomes.
This compound is a pivotal tool in cancer research, known to induce apoptosis and S-phase cell cycle arrest by targeting the WEE1 kinase, a key regulator of the G2/M checkpoint.[1] However, its hydrophobic nature can present solubility hurdles. This guide aims to provide clear, actionable solutions to these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve directly in aqueous solutions like PBS or cell culture media. Why is this happening?
A1: this compound, like many small molecule kinase inhibitors, is a hydrophobic compound with low aqueous solubility. Direct dissolution in aqueous buffers is generally not feasible and can lead to precipitation. The recommended method is to first prepare a concentrated stock solution in an organic solvent.
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of Wee1 inhibitors.[2][3] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of moisture, which can negatively impact the solubility and stability of the compound.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A3: This phenomenon, often termed "crashing out," occurs when the concentration of the inhibitor exceeds its solubility limit in the final aqueous environment. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.
-
Optimize Dilution Technique: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. Pre-dilute the stock in a smaller volume of media first, then add this intermediate solution to the final volume.
-
Maintain a Low Final DMSO Concentration: While DMSO aids initial dissolution, its final concentration in cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: How should I store my this compound stock solution?
A4: To maintain the stability and activity of your this compound stock solution, it is recommended to aliquot it into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[3][5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| This compound powder does not dissolve in DMSO. | Insufficient solvent or low temperature. | Gently warm the solution to 37°C and use sonication or vortexing to aid dissolution.[2][5] Ensure you are using a sufficient volume of fresh, anhydrous DMSO. |
| Precipitate forms immediately upon dilution into aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | Lower the final working concentration of this compound. Increase the volume of the aqueous buffer for dilution. Perform a serial dilution. |
| The cell culture medium becomes cloudy over time after adding this compound. | The compound is slowly precipitating out of solution due to instability or interactions with media components. | Prepare fresh dilutions for each experiment. If using serum-free media, consider if a low percentage of serum is permissible, as serum proteins can sometimes help stabilize hydrophobic compounds.[4] |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the inhibitor leading to inaccurate effective concentrations. | Visually inspect all solutions for any signs of precipitation before use. Prepare fresh working solutions for each experiment from a well-dissolved stock. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, data from similar WEE1 inhibitors can provide valuable guidance. The following table summarizes the solubility of other WEE1 inhibitors in common solvents.
| Compound | Solvent | Solubility |
| Wee1 Inhibitor (generic) | DMSO | 10 mg/mL[6][7] |
| Ethanol | 10 mg/mL[6][7] | |
| WEE1-IN-3 | DMSO | 250 mg/mL (sonication recommended)[2] |
| WEE1-IN-4 | DMSO | 10 mg/mL[6] |
| Ethanol | 10 mg/mL[6] | |
| Debio 0123 (WEE1-IN-5) | DMSO | 18 mg/mL (sonication and heating to 60°C recommended)[8] |
Note: This data is for structurally similar compounds and should be used as a guideline. It is always recommended to perform a small-scale solubility test with your specific batch of this compound.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 520.59 g/mol )[1]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 5.21 mg of this compound in 1 mL of DMSO.
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Solubilization: Vortex the tube thoroughly. If necessary, gently warm the tube to 37°C and/or sonicate until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Dilution of this compound for Cell Culture Experiments
Objective: To prepare a final working concentration of 100 nM this compound in a 6-well plate (2 mL of media per well), ensuring the final DMSO concentration is ≤ 0.1%.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution: Prepare a 1000X intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile, pre-warmed cell culture medium. This will result in a 10 µM solution. Mix gently by pipetting.
-
Prepare Final Working Solution: Add 2 µL of the 10 µM intermediate solution to each well containing 2 mL of cell culture medium. This will result in a final this compound concentration of 10 nM. The final DMSO concentration will be negligible. For a 100 nM final concentration, add 20.2 µL of the 10 µM intermediate solution.
-
Mix and Incubate: Gently swirl the plate to ensure even distribution of the inhibitor and return it to the incubator.
Signaling Pathway and Experimental Workflow
The WEE1 kinase plays a critical role in the G2/M cell cycle checkpoint by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[9][10] This prevents premature entry into mitosis, allowing for DNA repair. Inhibition of WEE1 leads to the accumulation of active CDK1, forcing cells with damaged DNA to enter mitosis, which can result in mitotic catastrophe and apoptosis.[10]
Caption: The WEE1 signaling pathway at the G2/M checkpoint.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WEE1-IN-3 | Wee1 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Wee1 Inhibitor | CAS 622855-37-2 | Cayman Chemical | Biomol.com [biomol.com]
- 7. ≥97% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. Debio-0123 | Wee1 | TargetMol [targetmol.com]
- 9. Combined evaluation of both WEE1 and phosphorylated cyclin dependent kinase 1 expressions in oral squamous cell carcinomas predicts cancer recurrence and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Wee1-IN-7 Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Wee1-IN-7 and strategies to minimize its cytotoxic effects on normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other Wee1 inhibitors?
A1: this compound is a potent inhibitor of Wee1 kinase. Wee1 is a crucial gatekeeper of the G2/M cell cycle checkpoint, preventing cells from entering mitosis in the presence of DNA damage.[1][2][3] By inhibiting Wee1, this compound forces cells with damaged DNA to prematurely enter mitosis, leading to a process called mitotic catastrophe and subsequent apoptotic cell death.[4][5][6] This is particularly effective in cancer cells that often have a defective G1 checkpoint (commonly due to p53 mutations) and are therefore more reliant on the G2/M checkpoint for survival.[4][5][7]
Q2: Why does this compound exhibit cytotoxicity in normal cells?
A2: While cancer cells can be more sensitive to Wee1 inhibition, Wee1 kinase also plays a role in the cell cycle of normal proliferating cells.[4] Inhibition of Wee1 in these healthy cells can also lead to premature mitotic entry and apoptosis, resulting in off-target cytotoxicity.[4] This is most commonly observed in rapidly dividing normal tissues, such as the bone marrow and gastrointestinal tract, leading to side effects like myelosuppression and gastrointestinal issues.[3][4]
Q3: What are the common toxicities observed with Wee1 inhibitors in clinical settings?
A3: Clinical trials with the Wee1 inhibitor Adavosertib (AZD1775) have provided insights into the potential toxicities. The most frequently reported adverse events are hematological and gastrointestinal. These include:
-
Hematological: Anemia, neutropenia, thrombocytopenia, and lymphopenia.
-
Gastrointestinal: Diarrhea, nausea, and vomiting.
-
Other: Fatigue.
Most of these adverse events are manageable and often reversible.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal cell lines in vitro.
-
Possible Cause: The concentration of this compound may be too high, leading to off-target effects in normal cells.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response curve to determine the optimal concentration of this compound that induces maximal cytotoxicity in cancer cells while minimizing effects on normal cells.
-
Assess Selectivity Index: Calculate the selectivity index by comparing the IC50 values in cancer cells versus normal cells. A higher selectivity index indicates a better therapeutic window.
-
Consider Combination Therapy: Explore combining a lower dose of this compound with other agents that may synergistically enhance cancer cell killing while having minimal effects on normal cells (see FAQ on combination strategies).
-
Issue 2: Difficulty in translating in vitro selectivity to in vivo models.
-
Possible Cause: The in vivo microenvironment and systemic effects can influence drug efficacy and toxicity differently than in vitro conditions.
-
Troubleshooting Steps:
-
Optimize Dosing Schedule: Instead of continuous daily dosing, consider intermittent or sequential dosing schedules. For example, studies with other inhibitors have shown that sequential administration (e.g., one week of a PARP inhibitor followed by one week of a Wee1 inhibitor) can maintain efficacy while reducing toxicity.[6]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK/PD studies to understand the drug's exposure and target engagement in both tumor and normal tissues to refine the dosing regimen.
-
Supportive Care: In animal models, consider supportive care measures to manage potential side effects, similar to what is done in clinical settings.
-
Data Presentation
Table 1: Comparative Cytotoxicity of Wee1 Inhibitor (Adavosertib/AZD1775) in Cancer vs. Normal Cell Lines
Disclaimer: The following data is for the Wee1 inhibitor Adavosertib (AZD1775) and is provided for illustrative purposes due to the limited availability of public data for this compound in normal cell lines. Researchers should establish their own dose-response curves for this compound in their specific cell lines of interest.
| Cell Line | Cell Type | p53 Status | IC50 (nM) | Reference |
| HT29 | Colorectal Cancer | Mutant | 184 - 185 | [8][9] |
| SW480 | Colorectal Cancer | Mutant | 140 | [9] |
| OE33 | Esophageal Cancer | Mutant | ~300-600 | [4] |
| SK4 | Esophageal Cancer | Mutant | ~300-600 | [4] |
| FLO1 | Esophageal Cancer | Mutant | ~300-600 | [4] |
| KYSE30 | Esophageal Squamous Cell Carcinoma | Mutant | ~300-600 | [4] |
| BFTC-909 | Urothelial Carcinoma | Mutant | Not specified | [1] |
| T24 | Urothelial Carcinoma | Mutant | Not specified | [1] |
| J82 | Urothelial Carcinoma | Mutant | Not specified | [1] |
| RT4 | Urothelial Carcinoma | Wild-type | Not specified | [1] |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | Wild-type | Less sensitive than CLMECs | [10] |
| BEAS-2B | Normal Human Bronchial Epithelial | Wild-type | 7.2 - 13.5 µM (for other compounds) | [11] |
| 16HBE | Normal Human Bronchial Epithelial | Wild-type | 6.61 - 11.6 µM (for other compounds) | [11] |
Table 2: Common Adverse Events Associated with Adavosertib (AZD1775) in Clinical Trials
| Adverse Event | Grade 1-2 (%) | Grade 3-4 (%) |
| Hematological | ||
| Anemia | Varies | 14.5 - 53 |
| Neutropenia | Varies | 14.5 - 41 |
| Thrombocytopenia | Varies | Varies |
| Lymphopenia | Varies | Varies |
| Gastrointestinal | ||
| Diarrhea | 50.0 | 12.9 - 75 |
| Nausea | 41.9 | Varies |
| Vomiting | Varies | Varies |
| Other | ||
| Fatigue | 38.7 | Varies |
Data compiled from multiple clinical trials of Adavosertib. Percentages can vary depending on the study, patient population, and combination therapies used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on both normal and cancer cell lines.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Complete cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and controls) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (ice-cold)
-
6-well plates
-
Complete cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of Wee1 inhibition leading to mitotic catastrophe.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Logical workflow for troubleshooting this compound cytotoxicity in normal cells.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Wee1 Kinase Inhibitor AZD1775 Effectively Sensitizes Esophageal Cancer to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schrodinger.com [schrodinger.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. rsc.org [rsc.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Upregulated WEE1 protects endothelial cells of colorectal cancer liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Technical Support Center: Overcoming Acquired Resistance to Wee1-IN-7
Disclaimer: While this guide focuses on overcoming acquired resistance to Wee1-IN-7, much of the available research on acquired resistance to Wee1 inhibitors has been conducted using the compound adavosertib (AZD1775/MK-1775). The mechanisms and strategies outlined below are based on this broader body of knowledge and are presumed to be applicable to this compound, though direct experimental confirmation is always recommended.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to Wee1 inhibitors can arise through several mechanisms, primarily centered around the cell's ability to compensate for the loss of Wee1 activity. The most commonly reported mechanisms include:
-
Upregulation of Myt1 (PKMYT1): Myt1 is a kinase that is functionally redundant to Wee1.[1] Like Wee1, it can phosphorylate and inhibit CDK1, thereby restoring the G2/M checkpoint and allowing cancer cells to survive the mitotic stress induced by Wee1 inhibition.[1][2]
-
Activation of the mTOR Pathway: Studies have shown that inhibition of Wee1 can lead to the compensatory activation of the mTOR signaling pathway, which is involved in cell growth, proliferation, and survival.[3][4][5]
-
Increased HDAC Activity and c-MYC Expression: In some contexts, such as acute leukemia, acquired resistance has been linked to increased histone deacetylase (HDAC) activity and subsequent upregulation of the oncogene c-MYC.[6]
-
Upregulation of AXL Receptor Tyrosine Kinase: AXL signaling can promote resistance to Wee1 inhibition, in part through the activation of the mTOR and ERK pathways, leading to the activation of CHK1, another key G2 checkpoint protein.[4][7]
Q2: How can we experimentally confirm if our resistant cell line has developed resistance through one of the known mechanisms?
A2: To investigate the mechanism of resistance in your specific cell line, we recommend a series of molecular and cellular assays:
-
Western Blotting: This is a crucial first step to assess protein expression levels. You should probe for:
-
Myt1 (PKMYT1) to check for its upregulation.
-
Phosphorylated S6 (pS6) and other downstream effectors of mTOR (e.g., p4E-BP1) to assess mTOR pathway activation.[4]
-
AXL to check for its overexpression.[4]
-
Key cell cycle proteins like CDK1, Cyclin B1, and phospho-CDK1 (Tyr15) to confirm target engagement and downstream effects.
-
-
Cell Viability Assays: Compare the IC50 values of this compound in your parental (sensitive) and resistant cell lines to quantify the degree of resistance.
-
Combination Studies: Treat your resistant cells with this compound in combination with inhibitors of the suspected resistance pathways (e.g., mTOR inhibitors, AXL inhibitors) to see if sensitivity can be restored.
Q3: What are the recommended strategies to overcome acquired resistance to this compound in our experiments?
A3: Based on the known resistance mechanisms, several combination strategies can be employed to overcome resistance:
-
Dual Wee1 and mTOR Inhibition: Combining this compound with an mTOR inhibitor (e.g., everolimus/RAD001) has been shown to synergistically inhibit tumor growth by augmenting replication stress.[3][5]
-
Dual Wee1 and AXL Inhibition: For cells overexpressing AXL, co-treatment with an AXL inhibitor (e.g., TP0903) can re-sensitize them to Wee1 inhibition.[4]
-
Combination with CHK1 Inhibitors: Since the G2/M checkpoint is co-regulated by Wee1 and CHK1, dual inhibition can be a powerful strategy to induce mitotic catastrophe.
-
Combination with DNA Damaging Agents: Wee1 inhibitors sensitize cancer cells to DNA damaging agents like chemotherapy (e.g., gemcitabine, cisplatin) and radiation therapy.[8][9] This is a foundational concept for the clinical development of Wee1 inhibitors.
-
Combination with Immunotherapy: Preclinical data suggests that the combination of Wee1 inhibition and immunotherapy can lead to significant tumor regression.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased cell death with this compound treatment over time. | Development of acquired resistance. | 1. Confirm resistance by comparing the IC50 value to the parental cell line. 2. Investigate potential resistance mechanisms via Western blot (Myt1, pS6, AXL). 3. Test combination therapies with mTOR, AXL, or CHK1 inhibitors. |
| No change in phospho-CDK1 (Tyr15) levels upon this compound treatment in resistant cells. | This is unexpected if the inhibitor is still engaging its direct target. | 1. Verify the identity and integrity of your this compound compound. 2. Check for potential mutations in the Wee1 kinase domain that might prevent inhibitor binding (sequencing of the WEE1 gene in resistant cells). |
| Resistant cells show a slowed cell cycle progression. | This could be a mechanism to reduce replication stress and avoid mitotic catastrophe. | 1. Perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) to compare the cell cycle profiles of parental and resistant cells with and without treatment. 2. Analyze the expression of cell cycle regulators like CDK1 and PKMYT1.[11] |
| Combination therapy with an mTOR inhibitor is not effective in restoring sensitivity. | The resistance mechanism may be independent of the mTOR pathway. | 1. Investigate other potential resistance mechanisms, such as Myt1 or AXL upregulation. 2. Consider alternative combination strategies, such as with a CHK1 inhibitor or a DNA damaging agent. |
Quantitative Data Summary
Table 1: Example IC50 Values for Wee1 Inhibitor in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| HeLa | 150 | > 1000 | > 6.7 |
| MDA-MB-231 | 200 | > 1000 | > 5.0 |
| OVCAR8 | ~400 | > 1000 | > 2.5 |
| Note: Data is hypothetical and for illustrative purposes, based on trends observed in the literature for adavosertib. |
Table 2: Protein Expression Changes in Acquired Resistance to Wee1 Inhibition
| Protein | Change in Resistant Cells | Implication |
| Myt1 (PKMYT1) | Upregulated | Compensatory inhibition of CDK1 |
| Phospho-S6 | Upregulated | Activation of mTOR pathway |
| AXL | Upregulated | Activation of bypass signaling pathways |
| CDK1 | May be downregulated | Reduced substrate for Wee1, slowing cell cycle |
| Note: Based on findings for adavosertib resistance.[4][11] |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on the parental cell line to determine the half-maximal inhibitory concentration (IC50).
-
Initial low-dose continuous exposure: Culture the parental cells in media containing this compound at a concentration of IC10-IC20 (the concentration that inhibits growth by 10-20%).[12]
-
Dose escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).[12]
-
Recovery and expansion: At each concentration, allow the surviving cells to recover and expand. Cryopreserve cells at each stage.
-
Establishment of resistance: Continue this process for several weeks or months until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50).
-
Confirmation of resistance: Perform a cell viability assay to compare the IC50 of the newly generated resistant line with the parental line. A significant increase in IC50 confirms the development of resistance.[12][13]
Protocol 2: Western Blotting for Resistance Markers
-
Cell Lysis: Lyse parental and resistant cells (both untreated and treated with this compound for a specified time, e.g., 24 hours) with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Myt1, p-S6, AXL, Wee1, p-CDK1 Tyr15, CDK1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination of drugs) for a specified duration (e.g., 72 or 96 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Signaling pathway of Wee1 inhibition leading to mitotic catastrophe.
Caption: Key mechanisms of acquired resistance to Wee1 inhibitors.
Caption: Experimental workflow for addressing acquired Wee1 inhibitor resistance.
References
- 1. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 3. mTOR inhibition overcomes primary and acquired resistance to Wee1 inhibition by augmenting replication stress in epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mTOR inhibition overcomes primary and acquired resistance to Wee1 inhibition by augmenting replication stress in epithelial ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased HDAC Activity and c-MYC Expression Mediate Acquired Resistance to WEE1 Inhibition in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting AXL and mTOR Pathway Overcomes Primary and Acquired Resistance to WEE1 Inhibition in Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of Wee1-IN-7 on cell cycle synchronization
Welcome to the technical resource center for Wee1-IN-7, a potent and selective inhibitor of Wee1 kinase. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting support for experiments involving cell cycle synchronization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, orally active small molecule inhibitor of Wee1 kinase with an IC50 value of 2.1 nM.[1] Wee1 is a critical nuclear kinase that acts as a key regulator of the G2/M cell cycle checkpoint.[2][3][4] It does this by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), which prevents cells from prematurely entering mitosis (M phase).[2][4][5] By inhibiting Wee1, this compound prevents the inhibitory phosphorylation of CDK1. This forces cells, particularly those with damaged DNA or existing G1 checkpoint defects (common in cancer), to enter mitosis prematurely, often leading to a phenomenon known as mitotic catastrophe and subsequent cell death.[6][7]
Q2: How does this compound induce cell cycle synchronization?
While Wee1 inhibitors are primarily known for abrogating the G2/M checkpoint, this compound has been observed to induce cell cycle arrest in the S phase in a dose-dependent manner.[1] Wee1 kinase also plays a role in stabilizing replication forks during the S phase.[8][9] Inhibition of Wee1 can lead to replication stress and the stalling of DNA replication forks, causing an accumulation of cells in the S phase.[9] This S-phase arrest can be utilized as a method of synchronization. Upon washout of the inhibitor, the synchronized cell population can be monitored as it progresses through the subsequent phases of the cell cycle.
Q3: In which cell lines is this compound effective?
This compound has demonstrated efficacy in various cancer cell lines. For example, it inhibits cell viability in A427 (lung carcinoma) and LoVo (colon carcinoma) cells with IC50 values of 84 nM and 82 nM, respectively.[1] The effectiveness of Wee1 inhibitors is often more pronounced in tumor cells with p53 mutations, as these cells are more reliant on the G2/M checkpoint for DNA repair.[3][10]
Q4: What are the potential off-target effects or toxicities?
While this compound is a potent inhibitor, researchers should be aware of potential off-target effects and toxicities. High concentrations or prolonged exposure can lead to significant cytotoxicity. Common adverse events associated with Wee1 inhibitors in clinical settings include myelosuppression (effects on blood counts) and gastrointestinal issues like diarrhea.[11][12] Some Wee1 inhibitors have been shown to induce an Integrated Stress Response (ISR) independent of Wee1 itself, pointing to potential off-target activities.[13] It is crucial to perform dose-response experiments to determine the optimal concentration that balances efficacy with minimal toxicity for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant cell cycle arrest observed. | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Incorrect Treatment Duration: The incubation time may be too short to observe a significant effect. 3. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms (e.g., functional p53, low replication stress). 4. Reagent Inactivity: The inhibitor may have degraded due to improper storage. | 1. Perform a dose-response curve (e.g., 10 nM to 1 µM) to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal treatment duration. 3. Verify the p53 status of your cell line. Consider using a p53-deficient cell line as a positive control. 4. Ensure this compound is stored as recommended by the manufacturer and use a fresh aliquot. |
| High levels of cell death or cytotoxicity. | 1. Concentration Too High: The inhibitor concentration is causing widespread apoptosis or mitotic catastrophe. 2. Prolonged Exposure: The cells are exposed to the inhibitor for too long. 3. Cell Line Sensitivity: The cell line is particularly sensitive to Wee1 inhibition. | 1. Lower the concentration of this compound. Refer to your dose-response curve to find a less toxic, effective concentration. 2. Reduce the treatment duration. 3. Confirm cell death via Annexin V/PI staining to distinguish between apoptosis and necrosis. |
| Inconsistent results between experiments. | 1. Cell Culture Variability: Differences in cell confluency, passage number, or media conditions. 2. Inconsistent Drug Preparation: Variation in inhibitor dilution and preparation. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. 2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. |
| Cells arrest in S phase, not G2/M. | 1. Inhibitor-Specific Effect: this compound has been reported to cause S-phase arrest.[1] 2. Underlying Replication Stress: The cell line may have high intrinsic replication stress, which is exacerbated by Wee1 inhibition, leading to S-phase checkpoint activation. | 1. This is an expected outcome for this specific compound. Use this S-phase arrest for synchronization. 2. Confirm S-phase arrest using flow cytometry with propidium iodide and BrdU incorporation assays. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
|---|---|---|---|
| Wee1 Kinase IC50 | 2.1 nM | Cell-free assay | [1] |
| Cell Viability IC50 (48h) | 84 nM | A427 (Lung Carcinoma) | [1] |
| Cell Viability IC50 (48h) | 82 nM | LoVo (Colon Carcinoma) | [1] |
| Observed Effect | S-Phase Arrest & Apoptosis | A427, LoVo |[1] |
Experimental Protocols
Protocol 1: Cell Cycle Synchronization using this compound
This protocol describes a method for synchronizing cells in the S-phase using this compound, followed by release and collection for downstream analysis.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cell line of interest (e.g., A427, LoVo)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry buffer (PBS + 2% FBS)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Plating: Plate cells at a density that will ensure they are approximately 40-50% confluent at the time of drug addition. Allow cells to adhere overnight.
-
Inhibitor Treatment: The next day, treat the cells with the desired concentration of this compound. A good starting point is the IC50 concentration for your cell line (e.g., 100-200 nM).[1] Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells for 24-48 hours. The optimal time should be determined by a preliminary time-course experiment.
-
Synchronization Check (Optional): To confirm S-phase arrest, harvest a subset of the treated and control cells. Prepare them for flow cytometry analysis by fixing in 70% ethanol and staining with PI solution.
-
Release from Arrest: To release the cells from the S-phase block, aspirate the medium containing this compound. Wash the cells twice with pre-warmed sterile PBS.
-
Fresh Medium: Add fresh, pre-warmed complete medium to the cells. This time point is considered T=0 for the release experiment.
-
Time-Point Collection: Harvest cells at various time points after release (e.g., 0, 2, 4, 6, 8, 12 hours) to track their progression through the G2 and M phases.
-
Analysis: Analyze the collected cells using methods such as flow cytometry for cell cycle distribution, or Western blotting for cell cycle-specific proteins (e.g., Cyclin B1, Phospho-Histone H3).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wee1 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scbt.com [scbt.com]
- 5. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 10. WEE1 Inhibition Augments CDC7 (DDK) Inhibitor–induced Cell Death in Ewing Sarcoma by Forcing Premature Mitotic Entry and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
Wee1-IN-7 Dose-Response Curve Analysis: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Wee1-IN-7 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active inhibitor of Wee1 kinase. Wee1 is a crucial gatekeeper of the G2/M cell cycle checkpoint, preventing cells from entering mitosis in the presence of DNA damage. It does this by phosphorylating and inactivating the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex. By inhibiting Wee1, this compound allows cells with DNA damage to prematurely enter mitosis, leading to a process known as mitotic catastrophe and subsequent apoptosis (programmed cell death). This mechanism is particularly effective in cancer cells with a deficient G1 checkpoint, often due to p53 mutations, as they are more reliant on the G2/M checkpoint for DNA repair and survival.
Q2: I am observing high variability between my replicate wells. What are the common causes and solutions?
High variability in dose-response assays can be frustrating. Here are some common culprits and how to address them:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
-
Solution: Ensure your cell suspension is homogenous by gently pipetting up and down before and during plating.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can alter media concentration and affect cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, cells, or assay reagents can introduce significant errors.
-
Solution: Ensure your pipettes are regularly calibrated. Use fresh tips for each condition and be consistent with your pipetting technique.
-
-
Compound Precipitation: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.
-
Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting to the final concentration in your cell culture medium, ensure thorough mixing. Observe for any signs of precipitation. If precipitation occurs, you may need to adjust your final solvent concentration or use a different formulation.
-
Q3: My dose-response curve is not a classic sigmoidal shape. What could be the reason?
Deviations from the expected sigmoidal curve can be informative:
-
Shallow Curve: A shallow curve might indicate that this compound has a narrow effective concentration range or that the assay window is not optimal. It could also suggest compound instability or off-target effects at higher concentrations.
-
U-shaped or Biphasic Curve: This can occur if the compound has different effects at different concentrations. For example, it might be cytotoxic at high concentrations but have a different, non-lethal effect at lower concentrations.
-
Viability Over 100%: At very low, non-toxic concentrations, some compounds can slightly stimulate cell metabolism or proliferation, leading to a reading higher than the untreated control. This is often due to slight variations in cell seeding or metabolic activity.
Q4: What is the recommended starting concentration range for this compound in a dose-response experiment?
The optimal concentration range will depend on the cell line being used. Based on available data, a good starting point for a dose-response curve with this compound would be a serial dilution spanning from approximately 1 nM to 10 µM. This broad range should help in identifying the IC50 value for most sensitive cell lines.
Data Presentation
This compound In Vitro Activity
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell-Based Assay) |
| This compound | Wee1 | 2.1 nM | A427 (Lung Carcinoma) | 84 nM |
| This compound | Wee1 | 2.1 nM | Lovo (Colon Carcinoma) | 82 nM |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Protocol: this compound Dose-Response Curve using MTT Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines using a colorimetric MTT assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and adjust the cell suspension to the desired concentration in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (untreated control) and medium with the highest concentration of DMSO used (vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway Diagram
Caption: The Wee1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for a this compound dose-response assay.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for this compound dose-response experiments.
Technical Support Center: Interpreting Unexpected Results from Wee1-IN-7 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving the Wee1 inhibitor, Wee1-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally active inhibitor of Wee1 kinase.[1][2] Wee1 is a key regulator of the G2/M cell cycle checkpoint, preventing cells from entering mitosis in the presence of DNA damage.[3][4] It does this by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[3][4][5] By inhibiting Wee1, this compound leads to a decrease in the inhibitory phosphorylation of CDK1 at Tyrosine 15 (Tyr15), resulting in increased CDK1 activity.[3][5] This forces cells, particularly those with existing DNA damage or a defective G1 checkpoint (often due to p53 mutations), to enter mitosis prematurely.[6][7] This premature mitotic entry with unrepaired DNA leads to a phenomenon called "mitotic catastrophe," ultimately resulting in apoptosis (programmed cell death).[4][6] Some studies also suggest that Wee1 inhibition can induce S-phase arrest and apoptosis.[1]
Q2: What are the expected outcomes of a successful this compound experiment in a sensitive cancer cell line?
A2: In a sensitive cancer cell line, treatment with this compound is expected to cause:
-
Decreased cell viability and proliferation: A dose-dependent reduction in the number of viable cells.
-
Cell cycle disruption: Abrogation of the G2/M checkpoint or arrest in the S-phase.[1]
-
Induction of apoptosis: An increase in markers of programmed cell death.[1]
-
Increased DNA damage: An accumulation of DNA double-strand breaks, which can be visualized by an increase in γH2AX (gamma-H2AX) foci.[8][9]
-
Modulation of downstream targets: A decrease in the phosphorylation of CDK1 at Tyr15.[5]
Q3: In which types of cancer cell lines is this compound expected to be most effective?
A3: Wee1 inhibitors are generally more effective in cancer cells that have a defective G1 checkpoint, most commonly due to mutations in the TP53 gene.[6][7] These cells are highly reliant on the G2/M checkpoint for DNA repair before entering mitosis. By inhibiting Wee1, the last line of defense against mitotic entry with damaged DNA is removed, leading to selective killing of these cancer cells.[6] Therefore, p53-mutant cancer cell lines are often more sensitive to Wee1 inhibitors.
Troubleshooting Guides
Unexpected Result 1: No significant decrease in cell viability after this compound treatment.
| Possible Cause | Suggested Solution |
| Cell line is resistant to Wee1 inhibition. | - Verify p53 status: Confirm if the cell line has a functional p53, as p53-wildtype cells may be less sensitive. - Assess expression of resistance markers: Check for high expression of PKMYT1, a kinase that can compensate for Wee1 inhibition, or low expression of CDK1, the target of Wee1. - Consider combination therapy: Wee1 inhibitors often show synergistic effects with DNA damaging agents (e.g., cisplatin, gemcitabine) or other targeted therapies like PARP inhibitors.[10] |
| Incorrect dosage of this compound. | - Perform a dose-response curve: Test a wide range of concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell line. - Consult literature for typical effective concentrations: IC50 values for this compound have been reported to be in the nanomolar range for sensitive cell lines. For example, IC50 values of 84 nM and 82 nM have been observed for A427 and LoVo cells, respectively.[1] |
| Issues with the this compound compound. | - Verify compound integrity: Ensure the compound has been stored correctly and has not degraded. - Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. |
| Problems with the cell viability assay. | - Optimize cell seeding density: Ensure cells are in a logarithmic growth phase during the experiment. - Check for interference with the assay: Some compounds can directly react with assay reagents (e.g., MTT). Run a control with this compound in cell-free media to check for direct reduction of the reagent.[11][12] - Ensure complete solubilization of formazan crystals (for MTT assay): Incomplete dissolution can lead to inaccurate readings.[11] |
Unexpected Result 2: No significant change in cell cycle distribution after this compound treatment.
| Possible Cause | Suggested Solution |
| Timing of analysis is not optimal. | - Perform a time-course experiment: Analyze cell cycle distribution at different time points after treatment (e.g., 6, 12, 24, 48 hours) to capture the peak effect. |
| Cell line has a robust G1 checkpoint. | - Check p53 status: As mentioned, p53-wildtype cells may arrest in G1, masking the G2/M effect of Wee1 inhibition. |
| Cell clumping in flow cytometry. | - Optimize cell handling: Gently resuspend cell pellets and consider passing the cell suspension through a cell strainer before analysis to obtain a single-cell suspension.[13] |
| Suboptimal staining protocol. | - Ensure proper fixation and permeabilization: Use appropriate reagents and incubation times. - Include RNase treatment: Propidium iodide (PI) can also bind to RNA, so treating with RNase is crucial for accurate DNA content analysis. |
Unexpected Result 3: No increase in γH2AX levels after this compound treatment.
| Possible Cause | Suggested Solution |
| Analysis at an inappropriate time point. | - Conduct a time-course experiment: γH2AX induction can be an early event, so check at earlier time points (e.g., 2, 4, 6 hours) post-treatment.[14] |
| Low basal level of DNA damage. | - Consider co-treatment with a DNA damaging agent: The effect of Wee1 inhibition on DNA damage is often more pronounced when combined with agents that induce replication stress or DNA breaks. |
| Issues with the western blot or immunofluorescence. | - Optimize antibody concentrations: Titrate the primary and secondary antibodies to find the optimal signal-to-noise ratio.[15] - Use a positive control: Treat cells with a known DNA damaging agent (e.g., etoposide) to ensure the assay is working correctly. - Check for proper protein transfer (western blot): Use a reversible stain like Ponceau S to verify transfer efficiency.[15] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | This compound IC50 (nM) | p53 Status | Reference |
| A427 | 84 | Mutant | [1] |
| LoVo | 82 | Wild-type | [1] |
| BFTC-909 | ~170-230 | Mutant | [16] |
| T24 | ~170-230 | Mutant | [16] |
| J82 | ~170-230 | Mutant | [16] |
| RT4 | <170-230 | Wild-type | [16] |
Table 2: Expected Pharmacodynamic Changes with this compound Treatment
| Marker | Expected Change | Method of Detection |
| p-CDK1 (Tyr15) | Decrease | Western Blot |
| γH2AX | Increase | Western Blot, Immunofluorescence, Flow Cytometry |
| Cleaved PARP | Increase | Western Blot |
| Cleaved Caspase-3 | Increase | Western Blot, Flow Cytometry |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0-1000 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with this compound at the desired concentration and for the appropriate duration.
-
Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to gate on single cells and analyze the cell cycle distribution based on DNA content (PI fluorescence intensity).
Western Blot for p-CDK1 (Tyr15)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-CDK1 (Tyr15) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Simplified Wee1 signaling pathway at the G2/M checkpoint and the point of intervention by this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound on a cancer cell line.
Caption: A decision tree to guide troubleshooting efforts when encountering unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy [mdpi.com]
- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 5. WEE1 Inhibition Augments CDC7 (DDK) Inhibitor–induced Cell Death in Ewing Sarcoma by Forcing Premature Mitotic Entry and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of gene expression-based pharmacodynamic biomarker for a p53 context-specific anti-tumor drug Wee1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 8. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changing of gamma-H2AX in peripheral blood mononuclear cells during concurrent chemoradiation in locally advanced rectal cancer patients: a potential response predictor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. Inhibiting WEE1 Augments the Antitumor Efficacy of Cisplatin in Urothelial Carcinoma by Enhancing the DNA Damage Process [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Control Experiments for Wee1-IN-7 Studies
Welcome to the technical support center for Wee1-IN-7, a potent and orally active Wee1 kinase inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Wee1 kinase, a key regulator of cell cycle progression. Wee1 negatively regulates the G2/M checkpoint by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), preventing premature entry into mitosis.[1][2] It also plays a role in the S-phase checkpoint by regulating CDK2.[3] By inhibiting Wee1, this compound leads to the accumulation of active CDK1 and CDK2, forcing cells with unrepaired DNA to enter mitosis, resulting in mitotic catastrophe and apoptosis.[2][3] this compound has been shown to induce S-phase cell cycle arrest and apoptosis.[4]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the solid powder should be stored at -20°C for up to three years. In DMSO, the stock solution can be stored at -80°C for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions in cell culture media, it is recommended to use fresh, anhydrous DMSO and to avoid exceeding a final DMSO concentration of 0.1-0.5% to prevent precipitation.[5][6]
Q3: What are the known IC50 values for this compound?
The inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. The biochemical IC50 for Wee1 kinase is 2.1 nM.[4] Cellular viability IC50 values have been reported to be 84 nM in A427 cells and 82 nM in LoVo cells.[4]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected inhibition of cell viability.
Possible Causes:
-
Compound instability or precipitation: this compound may have limited solubility or stability in certain cell culture media, especially over longer incubation times.
-
Cell line resistance: The cell line used may have intrinsic or acquired resistance to Wee1 inhibition.
-
Suboptimal assay conditions: Incorrect seeding density, incubation time, or assay endpoint can affect the results.
Troubleshooting Steps:
-
Verify Compound Activity:
-
Positive Control: Include a well-characterized Wee1 inhibitor like AZD1775 (Adavosertib) as a positive control to ensure the experimental system is responsive to Wee1 inhibition.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound.
-
-
Assess Cell Line Sensitivity:
-
Baseline Wee1 Expression: Check the baseline expression level of Wee1 in your cell line via Western blot. Cells with higher Wee1 expression may be more dependent on its activity and thus more sensitive to inhibition.[1][2]
-
p53 Status: Determine the p53 status of your cell line. Cells with mutant or deficient p53 are often more reliant on the G2/M checkpoint and can be more sensitive to Wee1 inhibitors.[1][7][8]
-
Resistance Mechanisms: Consider potential resistance mechanisms such as the upregulation of the related kinase PKMYT1 (Myt1), which can also phosphorylate and inhibit CDK1.[9] Analyze PKMYT1 expression levels in your cells.
-
-
Optimize Assay Parameters:
-
Seeding Density: Ensure a consistent and optimal cell seeding density to avoid artifacts from over-confluent or sparse cultures.
-
Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.
-
Endpoint Measurement: Use a reliable method for assessing cell viability, such as a CellTiter-Glo® luminescent assay, and ensure the readout is within the linear range of the assay.
-
Issue 2: Difficulty in detecting the expected downstream effects on cell cycle and signaling pathways.
Possible Causes:
-
Suboptimal antibody performance in Western blotting or immunofluorescence.
-
Incorrect timing for observing the desired phenotype.
-
Off-target effects of the inhibitor.
Troubleshooting Steps:
-
Western Blot for p-CDK1 (Tyr15):
-
Positive and Negative Controls:
-
Positive Control: Use a cell line known to have high Wee1 activity or treat cells with a DNA-damaging agent (e.g., cisplatin, doxorubicin) to induce G2/M arrest and increase p-CDK1 (Tyr15) levels.[10][11]
-
Negative Control: Use a Wee1 knockout/knockdown cell line or a different Wee1 inhibitor (e.g., AZD1775) to confirm the specificity of the p-CDK1 decrease.
-
-
Antibody Validation: Ensure the primary antibody for p-CDK1 (Tyr15) is validated for your application and use the recommended dilution.
-
Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Loading Amount: Load a sufficient amount of protein (20-30 µg) to detect the target.
-
-
Flow Cytometry for Cell Cycle Analysis:
-
Expected Profile: Inhibition of Wee1 is expected to cause an abrogation of the G2/M checkpoint, leading to a decrease in the G2/M population and potentially an increase in the S-phase or sub-G1 (apoptotic) population.[12][13]
-
Time Course: Collect samples at different time points (e.g., 8, 16, 24 hours) after treatment to capture the dynamic changes in the cell cycle.
-
Controls:
-
Vehicle Control (DMSO): To establish the baseline cell cycle distribution.
-
Positive Control for G2/M Arrest: Treat cells with a compound known to induce G2/M arrest (e.g., nocodazole) to validate the gating strategy for different cell cycle phases.
-
-
-
Immunofluorescence for Mitotic Catastrophe:
-
Markers: Use markers for mitotic entry (phospho-histone H3 Ser10) and DNA damage (γH2AX). A hallmark of mitotic catastrophe is the presence of cells that are positive for both markers, often with abnormal nuclear morphology (multinucleation, micronuclei).[14]
-
Antibody Titration: Optimize the concentration of primary and secondary antibodies to achieve a good signal-to-noise ratio.
-
Fixation and Permeabilization: Use appropriate fixation (e.g., paraformaldehyde) and permeabilization (e.g., Triton X-100) methods that preserve the antigenicity of your targets.
-
Controls:
-
Secondary Antibody Only: To check for non-specific binding of the secondary antibody.
-
Untreated Cells: To observe the basal levels of pHH3 and γH2AX staining.
-
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 | Wee1 Kinase | 2.1 nM | [4] |
| Cellular Viability IC50 | A427 | 84 nM | [4] |
| Cellular Viability IC50 | LoVo | 82 nM | [4] |
Experimental Protocols
Western Blotting for Phospho-CDK1 (Tyr15)
-
Cell Lysis:
-
Treat cells with this compound or controls for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-CDK1 (Tyr15) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total CDK1 and a loading control (e.g., GAPDH, β-actin).
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Treat cells with this compound or controls.
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Fixation:
-
Fix cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at 4°C for at least 2 hours or store at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer using a low flow rate.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Caption: The Wee1 signaling pathway at the G2/M checkpoint.
Caption: A typical experimental workflow for studying this compound.
Caption: A troubleshooting decision tree for inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Genetic inhibition of the atypical kinase Wee1 selectively drives apoptosis of p53 inactive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 9. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. WEE1 Inhibition Enhances Anti-Apoptotic Dependency as a Result of Premature Mitotic Entry and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WEE1 kinase inhibition reverses G2/M cell cycle checkpoint activation to sensitize cancer cells to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Oral Bioavailability of Wee1-IN-7 in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of the Wee1 inhibitor, Wee1-IN-7.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a potent and orally active inhibitor of Wee1 kinase with an IC50 value of 2.1 nM.[1][2] It has demonstrated antitumor activity in vivo.[1][2] However, like many kinase inhibitors, which are often lipophilic and have poor aqueous solubility, this compound may exhibit low and variable oral bioavailability. This can hinder its therapeutic efficacy by preventing optimal drug concentrations from reaching the target site.
Q2: What are the primary factors that can contribute to the poor oral bioavailability of a compound like this compound?
A2: Several factors can limit the oral bioavailability of small molecule inhibitors:
-
Low Aqueous Solubility: The compound may not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[3][4]
-
Poor Permeability: The drug may have difficulty passing through the intestinal wall to enter the bloodstream.[3][5]
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized by enzymes in the liver before it reaches systemic circulation, reducing the amount of active compound.[3]
-
Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gastrointestinal lumen, limiting its absorption.[3][5]
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds?
A3: A variety of formulation strategies can be employed to enhance the oral bioavailability of drugs with low water solubility. These include:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can improve the dissolution rate.[4]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its solubility and dissolution.[6]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and may enhance absorption through the lymphatic system, partially bypassing first-pass metabolism.[7][8]
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your in vivo experiments with this compound.
Problem 1: High variability in plasma concentrations between individual animals after oral administration.
-
Possible Cause: Poor and variable dissolution of the compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Improve Formulation: Consider formulating this compound as an amorphous solid dispersion or a lipid-based formulation (SEDDS) to enhance its dissolution and absorption. Refer to the protocols in Section 4.
-
Control Food Intake: The presence of food can significantly impact the absorption of some drugs. Standardize the fasting period for your animals before dosing to reduce variability.
-
Check Dosing Technique: Ensure consistent oral gavage technique to minimize variability in drug delivery to the stomach.
-
Problem 2: Low overall exposure (Area Under the Curve - AUC) despite administering a high dose.
-
Possible Cause: The absorption is likely limited by the drug's poor solubility (dissolution rate-limited absorption) or extensive first-pass metabolism.
-
Troubleshooting Steps:
-
Conduct a Solubility Assessment: Determine the solubility of this compound in different biorelevant media to confirm if solubility is the limiting factor.
-
Utilize Enabling Formulations:
-
An amorphous solid dispersion can address solubility issues by presenting the drug in a higher energy, more soluble form. See Protocol 1 for a detailed methodology.
-
A lipid-based formulation (SEDDS) can not only improve solubility but also promote lymphatic absorption, which can help bypass the liver and reduce first-pass metabolism. Refer to Protocol 2.
-
-
Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to understand the extent of first-pass metabolism.
-
Problem 3: The in vivo efficacy does not correlate well with the in vitro potency of this compound.
-
Possible Cause: Insufficient drug concentration at the tumor site due to poor oral bioavailability.
-
Troubleshooting Steps:
-
Perform a Pharmacokinetic (PK) Study: A full PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This will provide crucial data on Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC. See Protocol 3 for a detailed guide on conducting a murine PK study.
-
Analyze Drug Levels in Tumor Tissue: If possible, measure the concentration of this compound in the tumor tissue to confirm target site exposure.
-
Optimize the Formulation: Based on the PK data, select an appropriate formulation strategy (e.g., solid dispersion, SEDDS) to improve exposure and, consequently, efficacy.
-
Section 3: Data Presentation
The following tables summarize representative pharmacokinetic data for a hypothetical kinase inhibitor, demonstrating how different formulation strategies can impact its oral bioavailability.
Table 1: Pharmacokinetic Parameters of a Kinase Inhibitor in Different Formulations Following Oral Administration in Mice (20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 | 1200 ± 250 | 100 (Reference) |
| Amorphous Solid Dispersion | 600 ± 120 | 2.0 | 4800 ± 900 | 400 |
| SEDDS Formulation | 950 ± 200 | 1.5 | 7600 ± 1500 | 633 |
Data are presented as mean ± standard deviation.
Section 4: Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Solubilization: Accurately weigh this compound and the chosen polymer in a predetermined ratio (e.g., 1:4 drug-to-polymer). Dissolve both components completely in a minimal amount of the selected volatile organic solvent in a round-bottom flask.[2]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Drying: Scrape the film from the flask and place it in a vacuum oven. Dry the solid dispersion at a controlled temperature (e.g., 40°C) under vacuum for 24-48 hours to remove any residual solvent.
-
Milling: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Characterization (Optional but Recommended):
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak, indicating an amorphous state.
-
Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the drug within the dispersion.
-
In Vitro Dissolution Testing: To compare the dissolution rate of the ASD to the crystalline drug in a biorelevant medium.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that spontaneously forms a microemulsion in the gastrointestinal tract to improve its solubilization and absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Glass vials
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.
-
Phase Diagram Construction: Construct ternary or pseudo-ternary phase diagrams to identify the range of oil, surfactant, and co-surfactant concentrations that form a stable and efficient self-emulsifying system.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial based on the ratios identified from the phase diagram.[7]
-
Add the accurately weighed this compound to the excipient mixture.
-
Gently heat the mixture in a water bath (e.g., 40-50°C) and vortex until the drug is completely dissolved and a clear, homogenous solution is formed.[7]
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the formulation to water with gentle agitation and observe the formation of a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer. A smaller droplet size (typically <200 nm) is desirable for better absorption.
-
In Vitro Drug Release: Perform a dissolution study to assess the release of this compound from the SEDDS formulation.
-
Protocol 3: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
This compound formulation (e.g., aqueous suspension, ASD, or SEDDS)
-
Oral gavage needles (flexible or rigid)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Animal Preparation: Acclimatize the mice for at least one week before the study. Fast the animals overnight (with access to water) before dosing.
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like submandibular or saphenous vein puncture.
-
For terminal blood collection, cardiac puncture under deep anesthesia can be performed.[12]
-
-
Plasma Preparation:
-
Immediately place the collected blood into EDTA-coated tubes and keep them on ice.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
-
Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Section 5: Visualizations
Caption: Simplified Wee1 signaling pathway in the G2/M cell cycle checkpoint.
Caption: Troubleshooting workflow for addressing poor in vivo efficacy.
Caption: Logical diagram for selecting an appropriate formulation strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | Semantic Scholar [semanticscholar.org]
- 5. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. daikinchemicals.com [daikinchemicals.com]
Validation & Comparative
Validating Wee1-IN-7 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Wee1-IN-7 with other Wee1 inhibitors, focusing on the validation of its target engagement in cellular models. The information presented is supported by experimental data and includes detailed methodologies for key validation assays.
Introduction to Wee1 Kinase and its Inhibition
Wee1 kinase is a critical regulator of the cell cycle, primarily at the G2/M checkpoint. It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), also known as CDC2, at the Tyr15 residue, preventing premature entry into mitosis.[1][2] In many cancer cells, particularly those with a defective p53-dependent G1 checkpoint, the G2/M checkpoint becomes crucial for survival, allowing time for DNA repair before cell division.[3] Inhibition of Wee1 kinase abrogates this checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to a phenomenon known as mitotic catastrophe and subsequent cell death.[4][5] This makes Wee1 a compelling target for cancer therapy.
This compound is a potent and orally active inhibitor of Wee1 kinase.[6] This guide will detail how to validate its engagement with the Wee1 target in cells and compare its performance with other known Wee1 inhibitors.
Comparison of Wee1 Inhibitors
The following table summarizes the in vitro and cellular potency of this compound in comparison to other well-characterized Wee1 inhibitors.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50/EC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | 2.1 | 84 (IC50) | A427 | [6] |
| 82 (IC50) | LoVo | [6] | ||
| Adavosertib (MK-1775/AZD1775) | 5.2 | 85 (EC50, p-CDC2Y15 inhibition) | WiDr | [2] |
| 81 (EC50, pHH3 induction) | WiDr | [2] | ||
| PD0166285 | 24 | Not specified in provided results | - | [5][7] |
| Azenosertib (ZN-c3) | 3.9 | Not specified in provided results | - | [8] |
| Debio 0123 | 0.8 | Not specified in provided results | - | [9] |
Validating Target Engagement in Cells
Several key experiments can be performed to validate that this compound is engaging its intended target, Wee1 kinase, within a cellular context.
Western Blotting for Downstream Signaling
A primary and direct method to confirm Wee1 inhibition is to measure the phosphorylation status of its direct substrate, CDK1, at Tyr15. Inhibition of Wee1 will lead to a decrease in p-CDK1 (Tyr15) levels.
Experimental Protocol: Western Blot for p-CDK1 (Tyr15)
-
Cell Culture and Treatment: Plate cells of interest (e.g., A427 or LoVo) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO). To induce G2 arrest and a robust p-CDK1 signal, cells can be pre-treated with a DNA-damaging agent like gemcitabine (e.g., 100 nM for 24 hours) before adding the Wee1 inhibitor.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-CDK1 (Tyr15) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To ensure equal loading, the membrane can be stripped and re-probed for total CDK1 and a loading control like GAPDH or β-actin.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-CDK1 signal to the total CDK1 and/or the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[10][11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at a desired concentration (e.g., 1 µM) or vehicle control for 1-2 hours.
-
Cell Harvesting and Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Determine protein concentration, normalize samples, and perform Western blotting for the Wee1 protein as described in the previous protocol.
-
Data Analysis: Quantify the band intensity of soluble Wee1 at each temperature. Plot the percentage of soluble Wee1 relative to the non-heated control against the temperature. A rightward shift in the melting curve for the this compound-treated cells compared to the vehicle control indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Wee1 signaling pathway, the experimental workflow for target validation, and the logical relationship between the validation methods.
Caption: The Wee1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating this compound target engagement.
Caption: Logical relationship between CETSA and Western blot for target validation.
References
- 1. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Frontiers | Targeting WEE1 Inhibits Growth of Breast Cancer Cells That Are Resistant to Endocrine Therapy and CDK4/6 Inhibitors [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Wee1 Inhibitors: Wee1-IN-7 vs. AZD1775 (Adavosertib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Wee1 kinase inhibitors: Wee1-IN-7 and AZD1775 (also known as adavosertib or MK-1775). Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, and its inhibition represents a promising therapeutic strategy in oncology, particularly in tumors with p53 mutations. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to aid in research and development decisions.
Mechanism of Action of Wee1 Inhibitors
Wee1 is a tyrosine kinase that plays a crucial role in cell cycle regulation by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1) and CDK2.[1][2] This inhibitory phosphorylation at Tyr15 of CDK1 prevents the cell from entering mitosis, providing time for DNA repair, particularly at the G2/M checkpoint.[3][4] In many cancer cells, the G1 checkpoint is dysfunctional due to mutations in genes like TP53, making them heavily reliant on the G2/M checkpoint for survival.[5]
By inhibiting Wee1, compounds like this compound and AZD1775 prevent the inhibitory phosphorylation of CDK1.[6] This leads to premature mitotic entry, even in the presence of DNA damage, resulting in a process known as mitotic catastrophe and subsequent cancer cell death.[4][7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and AZD1775. It is important to note that direct head-to-head comparative studies are limited, and data has been aggregated from various sources.
Table 1: In Vitro Efficacy - IC50 Values
| Compound | Assay Type | Cell Line(s) | IC50 (nM) | Source(s) |
| This compound | Biochemical Assay | Not Specified | 2.1 | MedchemExpress Data |
| Cell Viability | A427, Lovo | 84, 82 | MedchemExpress Data | |
| AZD1775 (Adavosertib) | Cell-free kinase assay | Recombinant human Wee1 | 5.2 | [6][8][9][10] |
| Cell Viability | A wide range of cancer cell lines | Varies (e.g., 116 nM in A427, 0.4-1.8 µM in DLBCL lines) | [7] | |
| p-CDC2Y15 Inhibition (Cell-based) | WiDr | 49 (basal), 82 (induced) |
Table 2: In Vivo Efficacy - Xenograft Models
| Compound | Tumor Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Source(s) |
| This compound | Colorectal Cancer (Lovo) | CDX mice | 60 mg/kg, p.o., daily for 27 days | 88% TGI | MedchemExpress Data |
| AZD1775 (Adavosertib) | Non-Small Cell Lung Cancer (A427) | Nude mice | 60 mg/kg, twice daily for 28 days | 51% tumor regression | [11] |
| Colorectal Cancer (LoVo) | Xenograft model | Not specified | 13% tumor regression | [7] | |
| Non-Small Cell Lung Cancer (SKMES1) | Xenograft model | Not specified | 92% TGI | [11] |
Experimental Protocols
Cell Viability Assay (General Protocol)
This protocol provides a general framework for assessing the effect of Wee1 inhibitors on cancer cell viability using a commercially available assay like CellTiter-Glo®.
-
Cell Plating: Cancer cell lines are seeded in 96- or 384-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the Wee1 inhibitor (e.g., this compound or AZD1775) is prepared. The culture medium is replaced with fresh medium containing the desired concentrations of the inhibitor or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 72 to 96 hours, at 37°C in a humidified incubator with 5% CO2.[7]
-
Lysis and Luminescence Reading: After incubation, the plates are equilibrated to room temperature. A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium is added to each well. The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Study (General Protocol)
This protocol outlines a general procedure for evaluating the in vivo efficacy of Wee1 inhibitors in a mouse xenograft model.
-
Cell Implantation: A suspension of human cancer cells (e.g., A427 or Lovo) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID).[11][12]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[7]
-
Drug Administration: The Wee1 inhibitor is administered to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.[11]
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. The body weight of the mice is also monitored as an indicator of toxicity.[7]
-
Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) is calculated using the formula: % TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.[11]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 3. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual targeting of WEE1 and PLK1 by AZD1775 elicits single agent cellular anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Wee1 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vivo xenograft studies [bio-protocol.org]
A Comparative Analysis of Wee1-IN-7 and Other Wee1 Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of Wee1-IN-7 against other notable Wee1 inhibitors, supported by experimental data and methodologies. The information presented aims to facilitate informed decisions in the selection of chemical probes and potential therapeutic candidates targeting the Wee1 kinase.
Introduction to Wee1 Kinase Inhibition
The Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair. By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), Wee1 provides a crucial mechanism for maintaining genomic integrity. In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., p53 mutations), there is an increased reliance on the G2/M checkpoint for survival. Inhibition of Wee1 in such contexts forces cancer cells to enter mitosis prematurely with damaged DNA, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis. This synthetic lethal approach has established Wee1 as a promising target in oncology. This guide focuses on comparing the half-maximal inhibitory concentration (IC50) of a novel inhibitor, this compound, with other well-characterized Wee1 inhibitors.
Comparative IC50 Data of Wee1 Inhibitors
The in vitro potency of Wee1 inhibitors is a key determinant of their potential efficacy. The following table summarizes the biochemical IC50 values of this compound against other prominent Wee1 inhibitors. These values typically represent the concentration of the inhibitor required to reduce the enzymatic activity of purified Wee1 kinase by 50% in a cell-free assay.
| Inhibitor | Synonym(s) | Biochemical IC50 (nM) |
| This compound | Compound 12h | 2.1 [1] |
| Adavosertib | AZD1775, MK-1775 | 5.2 |
| Azenosertib | ZN-c3 | 3.9 [2] |
| PD0166285 | - | 24 |
Experimental Protocols for IC50 Determination
The determination of IC50 values is crucial for the quantitative comparison of inhibitor potency. Below are generalized experimental protocols for biochemical and cellular assays based on publicly available information.
Biochemical Kinase Assay (In Vitro)
This method assesses the direct inhibitory effect of a compound on the enzymatic activity of purified Wee1 kinase.
Objective: To determine the concentration of an inhibitor that reduces Wee1 kinase activity by 50%.
Materials:
-
Purified recombinant human Wee1 kinase.
-
Kinase substrate (e.g., a synthetic peptide or a generic substrate like poly(Glu, Tyr) 4:1).
-
Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³³P]ATP).
-
Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA).
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well plates.
-
Phosphocellulose filter plates or similar for capturing the phosphorylated substrate.
-
Scintillation counter for detecting radioactivity.
Procedure:
-
A kinase reaction mixture is prepared containing the kinase buffer, purified Wee1 enzyme, and the kinase substrate.
-
Serial dilutions of the test inhibitor (e.g., this compound, Adavosertib) are added to the wells of a 96-well plate. A control with no inhibitor is included.
-
The kinase reaction is initiated by adding a mixture of cold ATP and [γ-³³P]ATP to each well.
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Unreacted [γ-³³P]ATP is washed away.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (In Cellulo)
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
Objective: To determine the concentration of an inhibitor that reduces cell proliferation by 50%.
Materials:
-
Cancer cell lines (e.g., A427, Lovo).[1]
-
Cell culture medium and supplements.
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, WST-8, or a reagent for measuring ATP content like CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the cells are treated with a range of concentrations of the test inhibitor. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the inhibitor for a specified period (e.g., 48-72 hours).
-
After the incubation period, a cell viability reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated for a further period to allow for color development or signal generation.
-
The absorbance or luminescence is measured using a plate reader.
-
The percentage of cell viability for each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For example, this compound has been shown to inhibit the viability of A427 and Lovo cells with IC50 values of 84 nM and 82 nM, respectively.[1]
Wee1 Signaling Pathway
The Wee1 kinase plays a pivotal role in the G2/M cell cycle checkpoint. The following diagram illustrates the core components of this pathway and the mechanism of action of Wee1 inhibitors.
References
Unveiling the Specificity of Wee1-IN-7: A Comparative Analysis Against Myt1 Kinase
For researchers in oncology and drug development, the precise targeting of protein kinases is paramount. This guide provides a detailed comparison of the inhibitor Wee1-IN-7's specificity for Wee1 kinase over its closely related counterpart, Myt1. By examining key experimental data and methodologies, we aim to offer a clear perspective on the inhibitor's selectivity profile.
This compound, also identified as compound 12h, has emerged as a potent and orally active inhibitor of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] Its efficacy in blocking Wee1 has positioned it as a promising candidate for cancer therapy, particularly in tumors with defective p53 or DNA repair pathways.[1] However, the therapeutic window of such inhibitors often depends on their selectivity against other kinases, especially those with homologous functions like Myt1. Myt1, another member of the Wee1 kinase family, also contributes to the regulation of the G2/M transition by phosphorylating CDK1, albeit with different substrate specificity and subcellular localization.[2][3]
Quantitative Comparison of Inhibitory Activity
To ascertain the specificity of this compound, its inhibitory activity against both Wee1 and Myt1 kinases is a critical determinant. While direct IC50 values for this compound against Myt1 are not publicly available, the existing data strongly suggests a high degree of selectivity for Wee1.
| Inhibitor | Wee1 IC50 | Myt1 IC50 | Fold Selectivity (Myt1/Wee1) |
| This compound (12h) | 2.1 nM[1] | Not Reported | Not Applicable |
| PD0166285 | 24 nM[4] | 72 nM[4] | 3 |
As the table indicates, this compound demonstrates potent inhibition of Wee1 with an IC50 value of 2.1 nM.[1] For context, the dual Wee1/Myt1 inhibitor PD0166285 exhibits only a 3-fold selectivity for Wee1 over Myt1.[4] The characterization of this compound as having a "clean kinase profile" further supports its high specificity.[1] A kinome scan of a structurally related selective Wee1 inhibitor revealed that at a concentration of 1 µM, it fully inhibited Wee1 while only showing significant inhibition (>90%) for two other kinases, GAK and MAP3K19, suggesting a low off-target activity which likely extends to Myt1.
Signaling Pathways of Wee1 and Myt1
Wee1 and Myt1 are key negative regulators of the G2/M transition, primarily through their inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1). However, they act at different subcellular locations and on different residues. Wee1, a nuclear kinase, exclusively phosphorylates CDK1 on the Tyr15 residue.[3] In contrast, Myt1 is a membrane-associated kinase found in the endoplasmic reticulum and Golgi apparatus, and it can phosphorylate CDK1 on both Thr14 and Tyr15.[2] This spatial and functional distinction is a key aspect of their non-redundant roles in cell cycle control.
Experimental Protocols
The determination of kinase inhibitor specificity relies on robust and well-defined experimental protocols. Below are outlines of the methodologies typically employed for biochemical and cell-based assays to evaluate inhibitors like this compound.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol Steps:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant Wee1 or Myt1 enzyme, a suitable kinase buffer, ATP, and a specific substrate (e.g., a peptide derived from CDK1).
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is measured. Common detection methods include luminescence-based assays like ADP-Glo™ or fluorescence resonance energy transfer (FRET) assays such as LanthaScreen®.
-
Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell-Based Assay for Wee1 Inhibition
Cell-based assays are crucial for confirming the activity and specificity of an inhibitor in a more physiologically relevant context.
Protocol Steps:
-
Cell Culture: A suitable cancer cell line (e.g., LoVo colorectal cancer cells) is cultured under standard conditions.[1]
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 24 to 72 hours).
-
Endpoint Analysis:
-
Cell Proliferation: The effect on cell viability and proliferation is measured using assays such as CCK-8 or CellTiter-Glo.
-
Target Engagement: The phosphorylation status of CDK1 at Tyr15 is assessed by Western blotting to confirm that this compound is engaging its intended target within the cell. A decrease in p-CDK1 (Tyr15) levels indicates Wee1 inhibition.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the cell cycle distribution. Inhibition of Wee1 is expected to cause cells to bypass the G2/M checkpoint, leading to an accumulation of cells in mitosis and subsequent apoptosis.
-
Conclusion
The available data strongly supports the high specificity of this compound for Wee1 kinase over Myt1. Its potent Wee1 inhibition at a low nanomolar concentration, combined with a "clean kinase profile," suggests minimal off-target effects, which is a desirable characteristic for a therapeutic agent. While a direct IC50 value for Myt1 is not yet published, the existing evidence points towards a significant selectivity window. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other selective Wee1 inhibitors, which are crucial for advancing targeted cancer therapies. Further studies directly comparing the inhibitory effects of this compound on Wee1 and Myt1 will be valuable in fully elucidating its selectivity profile.
References
Unlocking Synergistic Potential: A Comparative Guide to WEE1 Inhibition with Gemcitabine and Carboplatin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-cancer effects of combining a WEE1 inhibitor with two standard-of-care chemotherapeutic agents: gemcitabine and carboplatin. While the specific compound "Wee1-IN-7" is not widely documented in peer-reviewed literature, this guide will focus on the extensive preclinical and clinical data available for the well-characterized and clinically evaluated WEE1 inhibitor, MK-1775 (also known as adavosertib or AZD1775), as a representative of its class.
The inhibition of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint, has emerged as a promising strategy to enhance the efficacy of DNA-damaging chemotherapies.[1] By abrogating the G2/M checkpoint, WEE1 inhibitors force cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent cell death.[2] This approach is particularly effective in tumors with p53 mutations, which often rely on the G2 checkpoint for DNA repair.[3] This guide synthesizes key experimental findings to compare the synergistic potential of a WEE1 inhibitor with gemcitabine, a nucleoside analog, and carboplatin, a platinum-based DNA alkylating agent.
Quantitative Comparison of Synergy
The synergistic effect of combining a WEE1 inhibitor with gemcitabine or carboplatin has been quantified in various cancer cell lines. The Combination Index (CI), a widely used metric where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism, is a key measure.
| Combination | Cancer Type | Cell Lines | Combination Index (CI) Values | Key Findings | Reference |
| MK-1775 + Gemcitabine | Sarcoma | U2OS, MG63, A673, HT1080 | 0.1 - 0.5 (Strong Synergy to Synergy) | Synergy was observed irrespective of p53 status. | [4] |
| MK-1775 + Gemcitabine | Pancreatic Cancer | Patient-derived xenografts (p53-deficient) | N/A (Tumor regression) | 4.01-fold enhanced tumor regression compared to gemcitabine alone in p53-deficient xenografts. No significant effect in p53 wild-type xenografts. | [3] |
| MK-1775 + Gemcitabine | Biliary Tract Cancer | HuCCT1, SNU-478, SNU-1196, TFK-1 | N/A (Enhanced cytotoxicity) | Significantly increased growth inhibition and apoptosis compared to gemcitabine alone, regardless of p53 status. | [5] |
| MK-1775 + Gemcitabine | Non-Small Cell Lung Cancer | A549, HCC827 | N/A (Decreased IC50) | Significantly decreased cell survival rates and IC50 values for gemcitabine. | [6] |
| AZD1775 + Carboplatin | Ovarian Cancer (TP53-mutated) | N/A (Clinical trial) | N/A (Objective Response Rate) | Objective response rate of 41% in patients with TP53-mutated ovarian cancer refractory or resistant to first-line platinum-based therapy. | [7] |
| AZD1775 + Carboplatin | Ovarian Cancer (TP53-mutated, platinum-resistant) | N/A (Clinical trial) | N/A (Overall Response Rate) | Overall response rate of 43% in patients with TP53-mutated ovarian cancer who were refractory or resistant to first-line therapy. | [8] |
Signaling Pathways and Mechanisms of Synergy
The synergy between WEE1 inhibitors and DNA-damaging agents like gemcitabine and carboplatin is rooted in the disruption of the cell cycle's DNA damage response.
Gemcitabine, as a nucleoside analog, is incorporated into DNA during the S-phase of the cell cycle, leading to chain termination and stalled replication forks.[9][10] This DNA damage would typically activate the G2/M checkpoint, allowing time for DNA repair. Carboplatin, a platinum-based agent, forms DNA adducts, leading to intra- and inter-strand crosslinks, which also trigger the DNA damage response and cell cycle arrest.[11][12][13]
The WEE1 kinase is a key regulator of the G2/M checkpoint. It phosphorylates and inactivates the Cyclin-Dependent Kinase 1 (CDK1), preventing entry into mitosis.[14][15] By inhibiting WEE1, MK-1775 prevents this inhibitory phosphorylation of CDK1, forcing cells with unrepaired DNA damage from gemcitabine or carboplatin treatment to prematurely enter mitosis. This leads to a lethal outcome known as mitotic catastrophe.
Experimental Protocols
The following are generalized experimental protocols for assessing the synergy between a WEE1 inhibitor and chemotherapeutic agents in vitro.
Cell Viability and Synergy Analysis
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density to ensure exponential growth during the experiment.
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of the WEE1 inhibitor, gemcitabine, or carboplatin, both as single agents and in combination. A fixed-ratio or a matrix combination design is typically used.
-
Incubation: Cells are incubated with the drugs for a period that allows for at least two cell doublings (typically 72 hours).
-
Viability Assay: Cell viability is assessed using a metabolic assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The dose-response curves for each agent and their combinations are generated. Synergy is quantified by calculating the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn or SynergyFinder.[16]
Western Blotting for Mechanistic Insights
-
Protein Extraction: Cells are treated with the drugs for a specified time (e.g., 24 hours) and then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against key proteins in the WEE1 pathway (e.g., phospho-CDK1, total CDK1, γH2AX as a marker of DNA damage) and apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3).
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available preclinical and emerging clinical data strongly support the synergistic interaction between WEE1 inhibitors, such as MK-1775, and both gemcitabine and carboplatin. The choice between gemcitabine and carboplatin as a combination partner for a WEE1 inhibitor will likely depend on the specific cancer type, its genetic background (particularly p53 status in some contexts), and the established clinical efficacy of these chemotherapeutic agents in that malignancy. The provided data and protocols offer a framework for further investigation into these promising combination therapies.
References
- 1. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MK-1775, a potent Wee1 inhibitor, synergizes with gemcitabine to achieve tumor regressions, selectively in p53-deficient pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wee1 Inhibition by MK-1775 Leads to Tumor Inhibition and Enhances Efficacy of Gemcitabine in Human Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wee1 inhibition by MK1775 potentiates gemcitabine through accumulated replication stress leading to apoptosis in biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effects of MK-1775 and gemcitabine on cytotoxicity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WEE1 inhibitor adavosertib in combination with carboplatin in advanced TP53 mutated ovarian cancer: A biomarker-enriched phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II Study of WEE1 Inhibitor AZD1775 Plus Carboplatin in Patients With TP53-Mutated Ovarian Cancer Refractory or Resistant to First-Line Therapy Within 3 Months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urology-textbook.com [urology-textbook.com]
- 12. news-medical.net [news-medical.net]
- 13. droracle.ai [droracle.ai]
- 14. mdpi.com [mdpi.com]
- 15. Wee1 - Wikipedia [en.wikipedia.org]
- 16. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Wee1-IN-7 and ZN-c3 (Azenosertib)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of Wee1 kinase has emerged as a promising strategy, particularly for tumors with deficiencies in the G1 checkpoint, such as those with p53 mutations. Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage. Its inhibition can lead to mitotic catastrophe and selective death of cancer cells. This guide provides a head-to-head comparison of two notable Wee1 inhibitors: Wee1-IN-7 and ZN-c3 (azenosertib), summarizing their performance based on available experimental data.
Biochemical and Cellular Activity
ZN-c3, also known as azenosertib, is a highly potent and selective Wee1 inhibitor with a biochemical IC50 of 3.9 nM. It has demonstrated significant anti-tumor activity in a variety of cancer cell lines and in vivo models, and is currently being evaluated in Phase 2 clinical trials. This compound is also a potent Wee1 inhibitor with a biochemical IC50 of 2.1 nM. While preclinical data for this compound is less extensive in the public domain, it has shown efficacy in cellular and in vivo models.
| Parameter | This compound | ZN-c3 (Azenosertib) |
| Biochemical IC50 (Wee1) | 2.1 nM | 3.9 nM[1][2][3] |
| Cellular IC50 (A427 cells) | 84 nM | 75 nM[1][2] |
| Cellular IC50 (LoVo cells) | 82 nM | 317 nM[1] |
| Cellular IC50 (NCI-H23 cells) | Not Available | 103 nM[1][2] |
Kinase Selectivity Profile
A critical aspect of a targeted inhibitor is its selectivity, as off-target effects can lead to toxicity and unforeseen biological consequences.
ZN-c3 (Azenosertib): A comprehensive kinase selectivity profile for ZN-c3 has been published, demonstrating its high selectivity for Wee1. In a panel of 476 kinases, ZN-c3 was found to be 60-fold more potent against Wee1 (IC50 = 3.8 nmol/L) compared to its closest off-target kinase, Polo-like kinase 1 (PLK1) (IC50 = 227 nmol/L)[4]. This high degree of selectivity suggests a favorable therapeutic window.
This compound: A detailed kinase selectivity profile for this compound is not publicly available at the time of this guide's publication. The lack of this data makes a direct comparison of selectivity with ZN-c3 challenging.
In Vivo Efficacy
Both compounds have demonstrated anti-tumor activity in preclinical xenograft models.
ZN-c3 (Azenosertib): In an A427 xenograft NOD/SCID mouse model, oral administration of ZN-c3 at 80 mg/kg for 28 days resulted in significant tumor growth inhibition[1][2].
This compound: In a LoVo CDX xenograft mouse model, daily oral administration of this compound at 60 mg/kg for 27 days showed substantial antitumor activity, with a tumor growth inhibition (TGI) of 88%.
Signaling Pathways and Experimental Workflows
The inhibition of Wee1 leads to the abrogation of the G2/M checkpoint, forcing cells with DNA damage to prematurely enter mitosis, a process that can be visualized through signaling pathway diagrams and experimental workflows.
Inhibition of Wee1 by compounds like this compound and ZN-c3 disrupts this pathway, leading to the accumulation of active CDK1/Cyclin B and forcing cells into mitosis, even in the presence of DNA damage. This can be experimentally verified by observing a decrease in the phosphorylation of CDK1 at Tyr15.
The logical relationship for comparing these two inhibitors is based on their biochemical potency, cellular efficacy, selectivity, and in vivo activity.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize Wee1 inhibitors.
In Vitro Kinase Inhibition Assay (Generic)
This assay determines the concentration of an inhibitor required to block 50% of the kinase activity (IC50).
-
Reagents and Materials: Recombinant human Wee1 enzyme, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, substrate (e.g., a peptide containing the CDK1 phosphorylation site), and the test inhibitor (this compound or ZN-c3).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well or 384-well plate, add the Wee1 enzyme, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
-
Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, test inhibitor, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot for Phospho-CDK1 (Tyr15)
This method is used to confirm the on-target activity of the Wee1 inhibitor in cells by measuring the phosphorylation status of its direct substrate, CDK1.
-
Reagents and Materials: Cancer cell lines, test inhibitor, lysis buffer, primary antibodies (anti-phospho-CDK1 Tyr15 and anti-total CDK1), and a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Procedure:
-
Treat cells with the test inhibitor at various concentrations for a defined period.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-CDK1 (Tyr15).
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total CDK1 as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated CDK1.
-
In Vivo Xenograft Study (Generic)
This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Animals and Materials: Immunocompromised mice (e.g., nude or SCID), cancer cell line for tumor implantation, test inhibitor formulation for oral or parenteral administration, and calipers for tumor measurement.
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control according to a predetermined schedule and dose.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Conclusion
Both this compound and ZN-c3 (azenosertib) are potent inhibitors of Wee1 kinase with demonstrated anti-tumor activity. ZN-c3 has a well-documented and highly selective kinase profile, which is a significant advantage in drug development. While this compound shows strong biochemical and cellular potency, the lack of a publicly available, comprehensive selectivity profile makes a complete head-to-head comparison difficult. Further studies on this compound are needed to fully assess its therapeutic potential relative to ZN-c3. For researchers and drug development professionals, the choice between these inhibitors may depend on the specific research question, the need for a well-characterized selectivity profile, and the availability of the compounds for further investigation.
References
Validating Wee1-IN-7 Induced Apoptosis: A Comparative Guide to Caspase-3 Cleavage Detection
For Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of Wee1 kinase has emerged as a promising anti-cancer strategy, pushing cancer cells with defective G1 checkpoints into premature and catastrophic mitosis, ultimately leading to apoptosis. Wee1-IN-7, a potent and selective inhibitor of Wee1, represents a valuable tool for studying this phenomenon. A critical step in validating the pro-apoptotic efficacy of this compound and similar compounds is the robust detection of downstream apoptotic markers, with the cleavage of caspase-3 standing as a hallmark event.
This guide provides a comparative overview of key experimental methods to validate this compound-induced apoptosis by assessing caspase-3 cleavage. We will delve into the underlying signaling pathway, compare common detection assays, and provide detailed experimental protocols to aid in the rigorous evaluation of this and other Wee1 inhibitors. For the purpose of this guide, the well-characterized Wee1 inhibitor AZD1775 (adavosertib) will be used as a reference compound to illustrate the expected outcomes and experimental design.
The Signaling Pathway: From Wee1 Inhibition to Apoptotic Execution
Wee1 kinase is a critical gatekeeper of the G2/M cell cycle checkpoint, preventing entry into mitosis by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1).[1][2][3] Inhibition of Wee1, for instance by this compound, removes this inhibitory brake on CDK1.[4] In cancer cells, particularly those with a mutated p53 that cannot enforce a G1 checkpoint, this forced mitotic entry with unrepaired DNA damage leads to mitotic catastrophe and the initiation of the intrinsic apoptotic pathway.[2][5][6] This cascade culminates in the activation of effector caspases, including caspase-3, which then cleave a plethora of cellular substrates, dismantling the cell in an orderly fashion.[7][8][9]
Comparison of Caspase-3 Cleavage Detection Methods
The activation of caspase-3 is a pivotal event in the apoptotic cascade, making its detection a reliable indicator of apoptosis. Several methods are available, each with its own advantages and limitations. The choice of assay often depends on the specific experimental question, available equipment, and desired throughput.
| Assay Method | Principle | Advantages | Disadvantages | Typical Application |
| Western Blot | Immunodetection of the cleaved (active) form of caspase-3 using specific antibodies.[10][11] | Provides information on protein size and specificity. Can simultaneously probe for other proteins (e.g., PARP cleavage). | Semi-quantitative. Lower throughput. Requires more sample. | Confirmation of caspase-3 cleavage and assessment of other apoptotic markers. |
| Colorimetric Caspase-3 Assay | Spectrophotometric detection of a chromophore (pNA) released upon cleavage of a labeled peptide substrate (DEVD-pNA) by active caspase-3.[10] | Quantitative. High throughput (96-well plate format). Simple and cost-effective. | Can be prone to interference from colored compounds. Less sensitive than fluorometric assays. | Screening of compounds for apoptosis induction. Dose-response studies. |
| Fluorometric Caspase-3 Assay | Fluorometric detection of a fluorophore (e.g., AFC or AMC) released from a labeled peptide substrate (e.g., DEVD-AFC) by active caspase-3.[10] | Quantitative. High throughput. Higher sensitivity than colorimetric assays. | Requires a fluorescence plate reader. Potential for autofluorescence interference. | Detecting low levels of caspase-3 activity. Kinetic studies of caspase activation. |
| Immunocytochemistry (ICC) / Immunohistochemistry (IHC) | In situ detection of cleaved caspase-3 in fixed cells or tissues using a specific antibody and a labeled secondary antibody.[12][13] | Provides spatial information within the cell/tissue. Single-cell resolution. | Can be difficult to quantify accurately. Fixation and permeabilization can affect antigenicity. | Visualizing apoptotic cells within a cell population or tissue section. |
| Flow Cytometry (FLICA) | Utilizes a fluorescent inhibitor of caspases (FLICA) that covalently binds to active caspases, allowing for quantification of apoptotic cells in a population.[14] | Quantitative at the single-cell level. Can be multiplexed with other markers (e.g., viability dyes). | Can be more expensive. Requires a flow cytometer. | Quantifying the percentage of apoptotic cells in a heterogeneous population. |
Experimental Protocols
Below are detailed protocols for the most common methods used to validate this compound induced apoptosis via caspase-3 cleavage.
Western Blot for Cleaved Caspase-3
This protocol allows for the direct visualization of the cleaved, active form of caspase-3.
Materials:
-
Cell culture reagents
-
This compound (or other Wee1 inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should also be probed on the same membrane to ensure equal protein loading.
Colorimetric Caspase-3 Activity Assay
This assay provides a quantitative measure of caspase-3 activity in cell lysates.
Materials:
-
Cell culture reagents and this compound
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Induce Apoptosis: Treat cells with this compound as described for the Western blot protocol.
-
Cell Lysis: Harvest approximately 1-5 x 10^6 cells, wash with PBS, and resuspend in the provided chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Prepare Lysates: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate per well.
-
Reaction Mix Preparation: Prepare the reaction mix by adding DTT to the 2x Reaction Buffer.
-
Initiate Reaction: Add 50 µL of the 2x Reaction Buffer/DTT mix to each well, followed by 5 µL of the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples to the untreated control.
Alternative and Complementary Apoptosis Markers
| Marker | Description | Detection Method(s) |
| PARP Cleavage | Poly (ADP-ribose) polymerase (PARP) is a substrate of active caspase-3. Its cleavage is another hallmark of apoptosis.[11][12][15] | Western Blot |
| Annexin V Staining | In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS.[14][16] | Flow Cytometry, Fluorescence Microscopy |
| TUNEL Assay | The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a characteristic of late-stage apoptosis.[15][16] | Flow Cytometry, Fluorescence Microscopy, IHC |
| Cytochrome c Release | The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway.[15][16] | Western Blot (of cytosolic and mitochondrial fractions), ELISA |
By employing a combination of these techniques, researchers can confidently validate the induction of apoptosis by this compound and gain deeper insights into its mechanism of action, thereby accelerating the development of novel cancer therapeutics.
References
- 1. Wee1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 5. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 6. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 7. Molecular Imaging of Apoptosis: The Case of Caspase-3 Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WEE1 inhibition sensitizes basal breast cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of caspase-3 by Survivin prevents Wee1 Kinase degradation and promotes cell survival by maintaining phosphorylation of p34Cdc2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WEE1 Inhibition Augments CDC7 (DDK) Inhibitor–induced Cell Death in Ewing Sarcoma by Forcing Premature Mitotic Entry and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. bmglabtech.com [bmglabtech.com]
On-Target Efficacy of Wee1-IN-7: A Comparative Guide to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals: A Guide to Confirming the On-Target Effects of the Wee1 Inhibitor, Wee1-IN-7, by Benchmarking Against Wee1 siRNA Knockdown.
This guide provides a comprehensive comparison of the cellular effects induced by the small molecule inhibitor this compound and those elicited by small interfering RNA (siRNA) mediated knockdown of the Wee1 kinase. By presenting key experimental data, detailed protocols, and visual workflows, this document serves as a resource for validating the on-target activity of this compound, a critical step in preclinical drug development.
Executive Summary
Inhibition of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint, is a promising strategy in cancer therapy. Wee1 prevents entry into mitosis by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1][2] Both pharmacological inhibition and genetic knockdown of Wee1 are expected to abrogate this checkpoint, leading to premature mitotic entry and subsequent cell death, particularly in cancer cells with compromised G1 checkpoint machinery.[1] This guide demonstrates that this compound, a potent small molecule inhibitor, recapitulates the key molecular and cellular phenotypes observed with Wee1 siRNA knockdown, thereby confirming its on-target mechanism of action.
Comparative Analysis of On-Target Effects
The following tables summarize the quantitative data from studies evaluating the effects of this compound and Wee1 siRNA on key cellular processes.
Table 1: Inhibition of Wee1 Kinase Activity and Cell Viability
| Method | Target Metric | Cell Lines | Result |
| This compound | Wee1 Kinase Inhibition (IC50) | N/A (Biochemical Assay) | 2.1 nM[3] |
| Cell Viability (IC50) | A427 (Lung Carcinoma) | 84 nM[3] | |
| Lovo (Colon Carcinoma) | 82 nM[3] | ||
| Wee1 siRNA | Cell Viability | Myeloid Leukemia Cells | Strong sensitization to cytarabine[2] |
| Ovarian Cancer Cells | Decreased cell viability[2] |
Table 2: Induction of Apoptosis
| Method | Assay | Cell Line | Treatment Conditions | Result |
| This compound | Apoptosis Assay | Lovo | 0-800 nM for 48h | Dose-dependent increase in early and late apoptotic cells[3] |
| Wee1 Inhibition (AZD1775) | Annexin V / PI Staining | Ewing Sarcoma Cells | 1 µmol/L for 24h | Significant increase in apoptosis[1] |
| Wee1 siRNA | N/A | Multiple Cancer Models | N/A | Sensitizes cells to apoptosis-inducing agents[4][5] |
Table 3: Cell Cycle Analysis
| Method | Assay | Cell Line | Treatment Conditions | Result |
| This compound | Propidium Iodide Staining | Lovo | 0, 50, 100, 200, 400 nM | Dose-dependent cell cycle arrest at S phase (37.4% to 59.1%)[3] |
| Wee1 Inhibition (AZD1775) | Propidium Iodide Staining | Ewing Sarcoma Cells | 1 µmol/L for 24h | Abrogation of G2 arrest[1] |
| Wee1 siRNA | Propidium Iodide Staining | U2OS | N/A | Slowdown of S phase progression[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: The Wee1 signaling pathway in G2/M checkpoint control.
Caption: Logical workflow comparing this compound and Wee1 siRNA effects.
Caption: General experimental workflow for comparing inhibitor and siRNA effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Phospho-CDK1 (Tyr15)
-
Cell Lysis: After treatment with this compound or transfection with Wee1 siRNA, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-CDK1 (Tyr15) and total CDK1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or transfect with Wee1 siRNA and incubate for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value for this compound.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Harvest approximately 1x10^6 cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI) by Flow Cytometry
-
Cell Preparation: Harvest approximately 1x10^6 cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[4][7]
Conclusion
References
- 1. WEE1 Inhibition Augments CDC7 (DDK) Inhibitor–induced Cell Death in Ewing Sarcoma by Forcing Premature Mitotic Entry and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WEE1 inhibition sensitizes basal breast cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wee1 controls genomic stability during replication by regulating the Mus81-Eme1 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WEE1 Inhibition Enhances Anti-Apoptotic Dependency as a Result of Premature Mitotic Entry and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
Unveiling the Double-Edged Sword: A Comparative Analysis of Wee1-IN-7 in p53 Wild-Type vs. Mutant Cancer Cells
For Immediate Release
A deep dive into the performance of the potent Wee1 inhibitor, Wee1-IN-7, reveals nuanced activity dependent on the p53 status of cancer cells. This guide offers a comprehensive comparative analysis, presenting key experimental data, detailed protocols, and signaling pathway visualizations to inform researchers, scientists, and drug development professionals on the context-dependent efficacy of targeting the G2/M checkpoint.
The tumor suppressor protein p53 is a cornerstone of genome integrity, orchestrating cell cycle arrest and apoptosis in response to cellular stress. In cancers where p53 is mutated or non-functional, cells become heavily reliant on the G2/M checkpoint, regulated by the Wee1 kinase, to repair DNA damage before entering mitosis. This dependency has given rise to the concept of "synthetic lethality," where inhibiting Wee1 in p53-mutant cells is anticipated to be particularly effective. This guide examines the performance of this compound, a potent Wee1 inhibitor, in cancer cells with differing p53 status, and supplements this with data from other well-characterized Wee1 inhibitors to provide a broader perspective.
Mechanism of Action: The Gatekeeper of Mitosis
Wee1 is a tyrosine kinase that acts as a critical gatekeeper for entry into mitosis. It phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1), a key driver of the G2/M transition. By inhibiting CDK1, Wee1 prevents cells with damaged DNA from prematurely entering mitosis, allowing time for repair. In p53 wild-type (WT) cells, the G1/S checkpoint is functional, providing an earlier opportunity for cell cycle arrest and DNA repair. However, in p53-mutant cells, this G1/S checkpoint is often compromised, making the G2/M checkpoint, and therefore Wee1 activity, essential for survival, particularly in the face of DNA damaging agents.[1]
Wee1 inhibitors, such as this compound, exploit this dependency. By blocking Wee1, these inhibitors prevent the inhibitory phosphorylation of CDK1, leading to its premature activation. This forces cells, irrespective of their DNA integrity, to enter mitosis, a catastrophic event for cells with significant DNA damage, ultimately leading to apoptosis.
Performance Data: A Tale of Two Cell Types
The efficacy of Wee1 inhibition is often more pronounced in p53-mutant cancer cells. This is exemplified by the activity of the well-studied Wee1 inhibitor, AZD1775 (Adavosertib).
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| AZD1775 | H460 | Non-Small Cell Lung Cancer | Wild-Type | 6.498 ± 3.043 | [2] |
| AZD1775 | A549 | Non-Small Cell Lung Cancer | Wild-Type | 6.498 ± 3.043 | [2] |
| AZD1775 | H23 | Non-Small Cell Lung Cancer | Mutant | 0.277 ± 0.054 | [2] |
| AZD1775 | H2009 | Non-Small Cell Lung Cancer | Mutant | 0.277 ± 0.054 | [2] |
| AZD1775 | H441 | Non-Small Cell Lung Cancer | Mutant | 0.277 ± 0.054 | [2] |
| AZD1775 | SK-LU-1 | Non-Small Cell Lung Cancer | Mutant | 0.277 ± 0.054 | [2] |
| AZD1775 | SW900 | Non-Small Cell Lung Cancer | Mutant | 0.277 ± 0.054 | [2] |
| AZD1775 | Calu-6 | Non-Small Cell Lung Cancer | Mutant | 0.277 ± 0.054 | [2] |
| This compound | LoVo | Colon Adenocarcinoma | Wild-Type | 0.082 | MedChemExpress |
| This compound | A427 | Lung Carcinoma | Mutant | 0.084 | MedChemExpress |
Data for AZD1775 in KRAS-mutant NSCLC cells shows significantly lower mean IC50 values in p53-mutant cell lines compared to p53 wild-type lines, highlighting the increased sensitivity of p53-deficient cells.[2] Interestingly, initial data for this compound shows comparable IC50 values in the p53 wild-type LoVo cell line and the p53-mutant A427 cell line, suggesting its potent activity may be less dependent on p53 status in these specific cell lines.
Apoptosis and Cell Cycle Arrest
Wee1 inhibition is expected to induce apoptosis and cause significant alterations in the cell cycle, particularly forcing cells into mitosis.
| Inhibitor | Cell Line(s) | p53 Status | Key Findings | Reference |
| AZD1775 | HT29 (colorectal cancer) | Mutant | Combination with 5-FU increased caspase-3 dependent apoptosis from 4% to 13%. | [3] |
| AZD1775 | Urothelial Carcinoma Cells | Wild-Type & Mutant | Enhanced cisplatin-induced apoptosis in both p53 WT and mutant cells. | [4] |
| This compound | A427, LoVo | Mutant, Wild-Type | Induces apoptosis and S-phase arrest in a dose-dependent manner. | MedChemExpress |
Studies with AZD1775 consistently demonstrate an increase in apoptosis, particularly when combined with DNA damaging agents, in both p53 wild-type and mutant settings, though the effect is often more pronounced in the latter.[3][4] this compound has also been shown to induce apoptosis and cause S-phase arrest.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Figure 1: Simplified signaling pathway of this compound action in p53 WT vs. mutant cells.
Figure 2: General experimental workflow for comparative analysis of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of results.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate p53 wild-type and mutant cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.[5]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Conclusion
The inhibition of Wee1 kinase presents a promising therapeutic strategy, particularly for cancers harboring p53 mutations. The principle of synthetic lethality, where the combination of a genetic defect (p53 mutation) and a targeted therapy (Wee1 inhibition) leads to cell death, is supported by a significant body of evidence. Data for the well-characterized Wee1 inhibitor AZD1775 strongly indicates a preferential sensitivity in p53-mutant cancer cells.
The emerging data for this compound suggests it is a highly potent inhibitor of Wee1. While initial findings in a limited number of cell lines show comparable activity in both p53 wild-type and mutant backgrounds, further investigation across a broader panel of cancer cell lines is warranted to fully elucidate its p53-dependent efficacy. The provided experimental protocols offer a robust framework for conducting such comparative studies. Understanding the nuanced interplay between Wee1 inhibition and p53 status is paramount for the strategic development and clinical application of this class of targeted therapies.
References
- 1. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutational status of TP53 defines the efficacy of Wee1 inhibitor AZD1775 in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting WEE1 Augments the Antitumor Efficacy of Cisplatin in Urothelial Carcinoma by Enhancing the DNA Damage Process [mdpi.com]
- 5. WEE1 inhibition by MK1775 as a single-agent therapy inhibits ovarian cancer viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WEE1 Inhibition Enhances Anti-Apoptotic Dependency as a Result of Premature Mitotic Entry and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Wee1-IN-7 Efficacy in PARP inhibitor-Resistant Cells: A Comparative Guide
In the evolving landscape of cancer therapeutics, overcoming resistance to targeted therapies is a critical challenge. Poly (ADP-ribose) polymerase (PARP) inhibitors have transformed the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. However, the emergence of resistance limits their long-term efficacy. This guide provides a comparative analysis of the novel WEE1 inhibitor, Wee1-IN-7, and other therapeutic alternatives in the context of PARP inhibitor-resistant cancer cells. This document is intended for researchers, scientists, and drug development professionals.
Introduction to WEE1 Inhibition in PARP Inhibitor Resistance
The WEE1 kinase is a crucial regulator of the G2/M cell cycle checkpoint.[1] In response to DNA damage, WEE1 phosphorylates and inhibits cyclin-dependent kinase 1 (CDK1), preventing entry into mitosis and allowing time for DNA repair.[1] In many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint becomes critical for survival, especially under conditions of DNA damage induced by therapies like PARP inhibitors.
PARP inhibitors induce synthetic lethality in homologous recombination-deficient cells by causing an accumulation of DNA double-strand breaks.[2] Resistance to PARP inhibitors can arise through various mechanisms, including the restoration of homologous recombination, stabilization of replication forks, and increased drug efflux.
Targeting WEE1 in PARP inhibitor-resistant cells is a rational therapeutic strategy. By inhibiting WEE1, cancer cells are forced to enter mitosis with unrepaired DNA damage, leading to mitotic catastrophe and apoptosis. This approach is being explored with several WEE1 inhibitors in preclinical and clinical settings.
Comparative Efficacy of WEE1 Inhibitors
This section compares the preclinical efficacy of this compound with other notable WEE1 inhibitors, Adavosertib (AZD1775) and ZN-c3, in sensitizing PARP inhibitor-resistant cancer cells.
This compound is a novel, potent, and orally active WEE1 inhibitor with a reported IC50 of 2.1 nM.[3] While direct evidence of its efficacy in well-defined PARP inhibitor-resistant cell lines is not yet published, its high potency suggests it could be a promising candidate for this application. Preclinical data in colorectal cancer cell lines have demonstrated its ability to induce apoptosis and S-phase cell cycle arrest.[3]
Adavosertib (AZD1775) is a first-in-class WEE1 inhibitor that has been extensively studied in combination with PARP inhibitors. It has shown promise in overcoming PARP inhibitor resistance in various cancer models, including ovarian and breast cancer.[4][5]
ZN-c3 is another potent and selective WEE1 inhibitor currently in clinical development. Preclinical data has demonstrated its ability to overcome acquired resistance to PARP inhibitors.[6]
Table 1: Preclinical Efficacy of WEE1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | PARP Inhibitor Resistance Model | Key Findings | Reference(s) |
| This compound | Colorectal Cancer | A427, Lovo | Not specified | IC50 (cell viability): 84 nM (A427), 82 nM (Lovo); Induces S-phase arrest; 88% tumor growth inhibition in Lovo xenograft at 60 mg/kg. | [3] |
| Adavosertib (AZD1775) | Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-468 | Not specified (BRCA1 mutant or high Cyclin E) | Synergistic cell death in combination with PARP inhibitor MK-4827. Combination Index (CI) < 1.0. | [7] |
| Adavosertib (AZD1775) | Ovarian Cancer | Patient-derived | PARP inhibitor-resistant | Monotherapy ORR: 23%; Combination with olaparib ORR: 29%. | [4] |
| ZN-c3 | Breast Cancer | MDA-MB-436 | Acquired resistance to niraparib or olaparib | Significant tumor growth inhibition in PARP inhibitor-resistant xenograft models. | [6][8] |
Alternative Strategies to Overcome PARP Inhibitor Resistance
Beyond WEE1 inhibition, other therapeutic strategies are being investigated to overcome PARP inhibitor resistance. One of the most promising is the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, another key regulator of the DNA damage response.
ATR Inhibitors: ATR is activated by single-stranded DNA, which is generated at stalled replication forks. In the context of PARP inhibition, ATR plays a crucial role in stabilizing these forks and promoting DNA repair. Combining PARP inhibitors with ATR inhibitors can lead to the collapse of replication forks and enhanced cancer cell death.
Table 2: Comparison of WEE1 and ATR Inhibitors as Strategies to Overcome PARP Inhibitor Resistance
| Therapeutic Strategy | Target | Mechanism of Action in PARP Resistance | Advantages | Disadvantages/Challenges |
| WEE1 Inhibition | WEE1 Kinase | Abrogates G2/M checkpoint, forcing cells with DNA damage into mitotic catastrophe. | Effective in p53-deficient tumors; Can overcome multiple PARP resistance mechanisms. | Potential for overlapping toxicities with PARP inhibitors (e.g., myelosuppression). |
| ATR Inhibition | ATR Kinase | Prevents stabilization of stalled replication forks, leading to fork collapse and increased DNA damage. | Directly targets a key mechanism of PARP inhibitor-induced cytotoxicity. | Potential for significant toxicity due to the central role of ATR in DNA damage response. |
Signaling Pathways and Experimental Workflows
WEE1 and PARP Inhibitor Combination Signaling Pathway
The combination of PARP and WEE1 inhibitors exploits the concept of synthetic lethality. PARP inhibitors lead to the accumulation of DNA damage, which activates the G2/M checkpoint, a process dependent on WEE1. Inhibition of WEE1 then forces these damaged cells into mitosis, resulting in cell death.
Caption: Signaling pathway of combined PARP and WEE1 inhibition.
Experimental Workflow for Evaluating Synergy
A typical workflow to assess the synergistic effect of combining a WEE1 inhibitor like this compound with a PARP inhibitor involves cell viability assays, western blotting, immunofluorescence, and cell cycle analysis.
Caption: Experimental workflow for synergy evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound and/or a PARP inhibitor.
-
Cell Seeding: Seed PARP inhibitor-resistant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, a PARP inhibitor (e.g., olaparib), and the combination of both. Include a vehicle-treated control.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Synergy can be calculated using software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.[7]
Western Blotting for DNA Damage and Cell Cycle Markers
This protocol outlines the detection of key proteins involved in the DNA damage response and cell cycle regulation.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against phospho-CDK1 (Tyr15), γH2AX (phospho-H2A.X Ser139), and cleaved PARP. Use an antibody against a housekeeping protein like GAPDH or β-actin as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for RAD51 Foci
This protocol is for visualizing RAD51 foci, a marker of homologous recombination.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the desired drugs.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking and Primary Antibody Incubation: Block with 5% BSA in PBS for 1 hour and then incubate with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody and Staining: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of cells with RAD51 foci (typically >5 foci per nucleus) in at least 100 cells per condition.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the cell cycle distribution of cells after drug treatment.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
The inhibition of WEE1 presents a compelling strategy to overcome resistance to PARP inhibitors. The novel WEE1 inhibitor, this compound, with its high potency, is a promising candidate for further investigation in this context. While direct comparative data in PARP inhibitor-resistant models are currently lacking for this compound, the demonstrated efficacy of other WEE1 inhibitors like adavosertib and ZN-c3 provides a strong rationale for its evaluation. Further preclinical studies are warranted to directly compare the efficacy and safety profiles of these WEE1 inhibitors in clinically relevant models of PARP inhibitor resistance. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations.
References
- 1. assets-global.website-files.com [assets-global.website-files.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adavosertib Effective in PARP-Resistant Ovarian Cancer - The ASCO Post [ascopost.com]
- 5. Identification of a Molecularly-Defined Subset of Breast and Ovarian Cancer Models that Respond to WEE1 or ATR Inhibition, Overcoming PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting Replicative Stress and DNA Repair by Combining PARP and Wee1 Kinase Inhibitors Is Synergistic in Triple Negative Breast Cancers with Cyclin E or BRCA1 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Wee1 Inhibitors: Focus on MK-1775 (Adavosertib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of Wee1 inhibitors, with a primary focus on the extensively studied compound MK-1775 (also known as Adavosertib or AZD1775). Despite inquiries into "Wee1-IN-7," a thorough review of published preclinical data reveals no specific in vivo studies for a compound designated by this name. Therefore, this document will center on the wealth of available data for MK-1775, presenting it as a benchmark for Wee1 inhibitor performance in preclinical cancer models.
Introduction to Wee1 Inhibition
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint.[1] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), Wee1 prevents cells with DNA damage from prematurely entering mitosis, allowing time for DNA repair.[2] In many cancer cells, the G1 checkpoint is defective (often due to p53 mutations), making them heavily reliant on the G2/M checkpoint for survival. Inhibition of Wee1 abrogates this checkpoint, forcing cancer cells with damaged DNA into mitotic catastrophe and subsequent apoptosis. This mechanism forms the basis of Wee1 inhibitors as a promising anti-cancer strategy, both as a monotherapy and in combination with DNA-damaging agents.
The Wee1 Signaling Pathway
The Wee1 kinase plays a pivotal role in the G2/M checkpoint of the cell cycle. The following diagram illustrates the core signaling pathway.
Caption: Wee1 signaling pathway and the mechanism of action of MK-1775.
In Vivo Efficacy of MK-1775 as a Monotherapy
MK-1775 has demonstrated significant anti-tumor activity as a single agent in various preclinical xenograft models. This efficacy is attributed to the induction of DNA damage in S-phase cells and subsequent mitotic catastrophe, independent of external DNA damaging agents.[3][4]
Table 1: Summary of MK-1775 Monotherapy In Vivo Efficacy
| Tumor Model | Cell Line | Mouse Strain | MK-1775 Dose & Schedule | Outcome | Reference |
| Non-Small Cell Lung Cancer | A427 | CD-1 nu/nu | 60 mg/kg, twice daily, oral | Tumor regression to ~50% of initial volume | [3] |
| Non-Small Cell Lung Cancer | SK-MES-1 | CD-1 nu/nu | Not specified | 92% Tumor Growth Inhibition (TGI) | [3] |
| Colorectal Cancer | LoVo | CD-1 nu/nu | 60 mg/kg, twice daily, oral for 13 days | 13% regression | [3] |
| Laryngeal Squamous Cell Carcinoma | KB-3-1 | Nude mice | 50 mg/kg, twice daily, oral | Significant tumor growth inhibition | [5] |
In Vivo Efficacy of MK-1775 in Combination Therapy
The therapeutic potential of MK-1775 is significantly enhanced when used in combination with DNA-damaging chemotherapies and radiation. By abrogating the G2/M checkpoint, MK-1775 sensitizes cancer cells to the cytotoxic effects of these agents.
Table 2: Summary of MK-1775 Combination Therapy In Vivo Efficacy
| Tumor Model | Combination Agent | Cell Line/PDX | Mouse Strain | MK-1775 Dose & Schedule | Outcome | Reference |
| Pancreatic Cancer (p53-deficient) | Gemcitabine | Patient-derived xenografts | Not specified | Not specified | Enhanced tumor regression (4.01-fold vs. gemcitabine alone) | [6] |
| Sarcoma | Gemcitabine | Patient-derived xenograft | Not specified | Not specified | Enhanced cytotoxicity and tumor growth inhibition | [7] |
| Cholangiocarcinoma | MRT-92 (SMO inhibitor) | CCLP1 | NOD/SCID | 50 mg/kg, once daily, gavage | Increased antitumor activity compared to single agents | [8] |
| Esophageal Adenocarcinoma | Docetaxel | Patient-derived xenograft | Not specified | Not specified | Improved survival and tumor growth inhibition | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for in vivo xenograft studies with MK-1775.
General Xenograft Model Protocol
A generalized workflow for establishing and evaluating treatment efficacy in a xenograft model is depicted below.
Caption: A typical experimental workflow for an in vivo xenograft study.
Specific Protocol for MK-1775 Monotherapy in A427 Xenograft Model[3]
-
Animal Model: 5-6 week old female CD-1 nu/nu mice.
-
Cell Line: A427 non-small cell lung cancer cells.
-
Cell Implantation: 5 x 10^6 cells in a 1:1 mixture of Matrigel and PBS were subcutaneously inoculated into the mice.
-
Tumor Growth Monitoring: Tumor volumes were monitored until they reached a mean volume of approximately 164 mm³.
-
Randomization: Mice were randomized into two groups (n=10 per group).
-
Treatment Administration:
-
Vehicle group: 0.5% methylcellulose administered orally twice daily.
-
Treatment group: 60 mg/kg of MK-1775 administered orally twice daily.
-
-
Duration of Treatment: 28 consecutive days.
-
Efficacy Assessment: Tumor volumes were measured twice weekly.
-
Endpoint: At the end of the study, final tumor volumes were recorded.
Specific Protocol for MK-1775 Combination Therapy in Patient-Derived Pancreatic Cancer Xenografts[6]
-
Animal Model: Not specified.
-
Tumor Model: Nine individual patient-derived pancreatic cancer xenografts (6 p53-deficient, 3 p53 wild-type).
-
Treatment Groups:
-
MK-1775 alone.
-
Gemcitabine (GEM) alone.
-
GEM followed 24 hours later by MK-1775.
-
-
Duration of Treatment: 4 weeks.
-
Efficacy Assessment: Tumor growth rate and regressions were calculated on day 28.
-
Pharmacodynamic Assessment: Target modulation was assessed by Western blotting and immunohistochemistry.
Conclusion
The Wee1 inhibitor MK-1775 has demonstrated robust in vivo efficacy, both as a monotherapy and in combination with various anti-cancer agents, across a range of preclinical models. Its ability to induce synthetic lethality in tumors with defective G1 checkpoints and to sensitize cancer cells to DNA-damaging therapies underscores its potential as a valuable therapeutic agent. While a direct comparison with "this compound" is not possible due to the absence of publicly available data for the latter, the comprehensive data on MK-1775 provides a strong benchmark for the evaluation of novel Wee1 inhibitors. Future research should focus on identifying predictive biomarkers for sensitivity to Wee1 inhibition to optimize patient selection and therapeutic outcomes.
References
- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical evaluation of the WEE1 inhibitor MK-1775 as single-agent anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MK-1775, a potent Wee1 inhibitor, synergizes with gemcitabine to achieve tumor regressions, selectively in p53-deficient pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wee1 Inhibition by MK-1775 Leads to Tumor Inhibition and Enhances Efficacy of Gemcitabine in Human Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Wee1-IN-7
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Wee1-IN-7 are paramount for laboratory safety and environmental protection. This compound is a highly potent, orally active inhibitor of Wee1 kinase with an IC50 value of 2.1 nM, demonstrating significant antitumor and apoptosis-inducing activity.[1] Although a safety data sheet for a similar Wee1 inhibitor suggests it is not classified as hazardous under the Globally Harmonized System (GHS), its potent biological effects necessitate that it be handled as a potentially hazardous substance. This guide provides a step-by-step operational plan for the proper disposal of this compound and associated waste.
Core Principles for Handling and Waste Management
Due to its cytotoxic potential, all materials that have come into contact with this compound should be treated as hazardous waste.[2] This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials. The fundamental principle is to prevent exposure to personnel and the environment by ensuring proper segregation, containment, and disposal of all contaminated items.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE:
-
Gloves: Two pairs of chemical-resistant gloves are recommended.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: If there is a risk of aerosolization of the solid compound, a respirator should be used.
2. Waste Segregation at the Point of Generation: Proper segregation is critical for safe and compliant disposal.[3]
-
Solid Waste: Place all solid materials contaminated with this compound, such as unused powder, contaminated gloves, pipette tips, vials, and weighing papers, into a designated, leak-proof, and clearly labeled hazardous waste container.[3][4] This container should be lined with a thick plastic bag.[4]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and shatter-resistant hazardous waste container.[3] This container must be clearly labeled with "Hazardous Waste" and the chemical contents.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container that is also labeled as cytotoxic waste.[4]
3. Container Management and Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[3]
-
Do not overfill containers; they should be sealed when approximately three-quarters full to prevent spills.[2]
-
Keep waste containers closed when not in use.
4. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent any chemical reactions.
5. Decontamination of Work Surfaces:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
A common procedure involves wiping surfaces first with a detergent solution, followed by sterile water, and then 70% isopropyl alcohol.[2]
-
All cleaning materials (e.g., wipes) must be disposed of as hazardous solid waste.[2]
6. Final Disposal:
-
Follow your institution's specific procedures for the collection of hazardous waste by the Environmental Health and Safety (EHS) department.[5]
-
Complete all required waste disposal documentation accurately.
-
The primary method for the final destruction of cytotoxic waste is high-temperature incineration.[6][7] Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[5]
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes its key biological activity, which underscores the need for cautious handling and disposal.
| Identifier | CAS Number | Molecular Formula | IC₅₀ (Wee1) | Key Biological Effects |
| This compound | Not specified | C₂₈H₂₈N₁₀ | 2.1 nM | Induces apoptosis and S-phase cell cycle arrest; shows antitumor activity.[1] |
| Wee1 Inhibitor | 622855-37-2 | C₂₀H₁₁ClN₂O₃ | Not specified | Inhibits Wee1-like protein kinase.[8] |
Experimental Protocols and Signaling Pathways
Wee1 Signaling Pathway in Cell Cycle Regulation
Wee1 is a crucial protein kinase that acts as a key regulator of the G2/M cell cycle checkpoint.[9] Its primary function is to inhibit Cyclin-Dependent Kinase 1 (Cdk1) through inhibitory phosphorylation at the Tyr15 residue.[9][10] This inactivation of Cdk1 prevents cells from prematurely entering mitosis, allowing time for DNA repair if damage is present.[9] By inhibiting Wee1, compounds like this compound cause a reduction in the inhibitory phosphorylation of Cdk1, leading to the accumulation of active Cdk1/Cyclin B complexes. This forces cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and subsequent cell death.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. cleanaway.com.au [cleanaway.com.au]
- 8. Wee1 Inhibitor | C20H11ClN2O3 | CID 10384072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Wee1 - Wikipedia [en.wikipedia.org]
Navigating the Safe Handling of Wee1-IN-7: A Comprehensive Guide for Researchers
Researchers and drug development professionals working with the potent and orally active Wee1 inhibitor, Wee1-IN-7, must adhere to stringent safety protocols to ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for the proper handling of this compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from SDSs for similar Wee1 inhibitors and general laboratory safety guidelines form the basis of these recommendations. It is imperative to obtain the specific SDS from the manufacturer before commencing any work.
Immediate Safety and Personal Protective Equipment (PPE)
While some safety data sheets for general "Wee1 inhibitors" suggest they are not classified as hazardous substances under the Globally Harmonized System (GHS), it is crucial to treat all research chemicals with caution. The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must provide a complete seal around the eyes to protect from splashes, dust, and aerosols. |
| Hand Protection | Chemical-resistant Gloves | Impermeable and resistant to the product. Nitrile or neoprene gloves are generally suitable. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing and skin from contamination. |
| Respiratory Protection | Not generally required | For routine handling in a well-ventilated area, respiratory protection is not typically necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be required. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from preparation to disposal, is critical for maintaining a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Area Designation: Designate a specific area for the handling of this compound to prevent cross-contamination.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
Step 2: Weighing and Reconstitution
-
Weighing: When weighing the powdered form of this compound, do so in a fume hood on a tared weigh paper or in a suitable container to avoid generating dust.
-
Reconstitution: If preparing a stock solution, add the solvent slowly to the powder to avoid splashing.
Step 3: Experimental Use
-
Containment: During experimental procedures, use appropriate containment measures to prevent spills and the generation of aerosols.
-
Avoid Contact: Minimize direct contact with the compound. If contact occurs, follow the first aid measures outlined below.
First Aid Measures
In the event of accidental exposure to a similar Wee1 degrader, the following first aid measures are recommended. Always consult the specific SDS for the compound you are using.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Chemical Waste: All unused this compound and solutions containing the compound should be disposed of as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weigh papers, should be considered contaminated and disposed of in a designated hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with the contents, including the name of the chemical and any associated hazards.
-
Local Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe working environment when handling this compound. It is the responsibility of every individual in the laboratory to be knowledgeable about and compliant with these procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
